Technical Documentation Center

Sitagliptin Deamino Impurity 2 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sitagliptin Deamino Impurity 2
  • CAS: 1675201-14-5

Core Science & Biosynthesis

Foundational

Sitagliptin Deamino Impurity 2 CAS number 1675201-14-5

The following technical guide provides an in-depth analysis of Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5), structured for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5), structured for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals.

Executive Summary & Chemical Profile

Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5), often referred to in technical literature as the Sitagliptin Styrylacetyl Analog or Sitagliptin FP Impurity C , represents a critical quality attribute (CQA) in the lifecycle management of Sitagliptin Phosphate.

Unlike the parent API, which contains a primary amine at the


-position essential for DPP-4 inhibition, this impurity lacks the amine functionality and features a double bond between C3 and C4 of the butanone chain. Its presence indicates specific degradation pathways (elimination) or process inefficiencies (incomplete asymmetric hydrogenation or isomerization).
Chemical Identification
ParameterTechnical Specification
Common Name Sitagliptin Deamino Impurity 2
CAS Number 1675201-14-5
Chemical Name (E)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-3-en-1-one
Molecular Formula C

H

F

N

O
Molecular Weight 390.28 g/mol
Structural Feature

-unsaturated amide (Styryl conjugation)
Solubility Soluble in Methanol, Acetonitrile; Sparingly soluble in Water

Mechanistic Pathways: Formation & Causality

Understanding the root cause of CAS 1675201-14-5 is a prerequisite for effective control. The impurity arises through two distinct primary pathways: Process-Related Isomerization and Degradation-Driven Elimination .

Pathway A: Process-Related Isomerization

During the synthesis of Sitagliptin, particularly involving the hydrogenation of enamine or enone intermediates, regio-isomerization can occur.[1]

  • Mechanism: The reduction of the

    
    -keto amide or the dehydration of a 
    
    
    
    -hydroxy precursor can yield the thermodynamic styryl isomer (conjugated with the phenyl ring) rather than the kinetic enone isomer (conjugated with the carbonyl).
  • Critical Parameter: Inefficient stereoselective hydrogenation catalysts or improper pH control during the formation of the amino-group precursor.

Pathway B: Degradation (Elimination)

In the finished dosage form or API stability studies, Sitagliptin can undergo deamination.

  • Mechanism: Under thermal stress or acidic/basic conditions, the

    
    -amino group acts as a leaving group. While direct elimination typically favors the 
    
    
    
    -unsaturated system (Michael acceptor), subsequent isomerization to the
    
    
    -unsaturated system (styryl) is driven by the stability of the conjugated phenyl system.
  • Thermodynamics: The C3-C4 double bond (Impurity 2) is stabilized by conjugation with the electron-deficient 2,4,5-trifluorophenyl ring, making it a stable downstream product of the initial elimination.

Visualization: Formation Logic

The following diagram illustrates the mechanistic divergence between the parent Sitagliptin and the Deamino Impurity 2.

Sitagliptin_Impurity_Pathways Sitagliptin Sitagliptin (API) (Beta-Amino Amide) Elimination Transition State (Amine Elimination) Sitagliptin->Elimination Stress (Heat/pH) Intermediate Enamine/Keto Intermediate Intermediate->Sitagliptin Asymmetric Hydrogenation Impurity1 Deamino Impurity 1 (Alpha,Beta-Unsaturated) Conjugated with C=O Intermediate->Impurity1 Incomplete Red. or Dehydration Impurity2 Deamino Impurity 2 (CAS 1675201-14-5) (Beta,Gamma-Unsaturated) Styryl Conjugation Intermediate->Impurity2 Direct Isomerization Elimination->Impurity1 Kinetic Product Impurity1->Impurity2 Isomerization (Thermodynamic Drift)

Caption: Mechanistic pathway showing the divergence of Sitagliptin to Deamino Impurity 2 via elimination and isomerization.

Analytical Strategy: Detection & Quantification

Quantifying CAS 1675201-14-5 requires resolving it from the parent API and the structurally similar "Deamino Impurity 1" (the


-unsaturated isomer). The lack of the amino group alters the pKa significantly, reducing retention in cation-exchange modes but increasing hydrophobicity in Reversed-Phase Liquid Chromatography (RP-HPLC).
Validated HPLC Method Parameters

This protocol is synthesized from stability-indicating method development principles tailored for Sitagliptin impurities.

ParameterCondition
Column C18 Stationary Phase (e.g., Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate or 0.1% Perchloric Acid in Water (pH 4.0 - 4.5)
Mobile Phase B Acetonitrile : Methanol (90:10 v/v)
Gradient Profile T(min): 0→5 (10% B); 5→25 (10%→60% B); 25→30 (60% B); 30→35 (Equilibrate)
Flow Rate 1.0 mL/min
Column Temp 30°C - 40°C
Detection UV at 210 nm (for max sensitivity) or 254 nm (for specificity)
Retention Logic Sitagliptin (Polar, early eluting) < Deamino Imp 1 < Deamino Imp 2 (Late eluting due to styryl hydrophobicity)
Critical Resolution Markers
  • Specificity: The method must resolve the cis (Z) and trans (E) isomers if present. CAS 1675201-14-5 is typically the trans (E) isomer.

  • Peak Purity: Use a Diode Array Detector (DAD) to ensure the Impurity 2 peak is not co-eluting with the "Desfluoro" analogs.

Visualization: Analytical Workflow

Analytical_Workflow Sample Sample Preparation (API or Tablet) HPLC RP-HPLC Separation (Gradient Elution) Sample->HPLC Detection UV Detection (210 nm / 254 nm) HPLC->Detection Decision Peak Identification Detection->Decision Imp1 RT ~0.8-0.9 RRT (Deamino Imp 1) Decision->Imp1 Early Eluting API RT 1.0 RRT (Sitagliptin) Decision->API Main Peak Imp2 RT ~1.2-1.3 RRT (Deamino Imp 2 CAS 1675201-14-5) Decision->Imp2 Late Eluting (Hydrophobic)

Caption: Analytical logic for identifying Deamino Impurity 2 based on Relative Retention Time (RRT).

Control & Mitigation Strategies

To maintain CAS 1675201-14-5 below ICH Q3A/B limits (typically <0.15% or <0.2%), the following control measures are mandatory:

  • pH Control in Workup: Avoid prolonged exposure to strong bases during the free-basing of Sitagliptin salts, as this catalyzes the retro-Michael elimination of ammonia.

  • Hydrogenation Selectivity: If the synthesis involves reducing an enamine precursor, ensure complete conversion. Residual unreduced intermediates can isomerize to Impurity 2 during workup.

  • Storage Conditions: The impurity is a degradation product. Protect the API from moisture and excessive heat. Stability studies indicate that acidic hydrolysis (e.g., 2.5M HCl at 60°C) accelerates the formation of deamino species.

References

  • National Institutes of Health (NIH) / ACS Omega. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. (2020).[2] Describes the synthesis and characterization of deamino-dehydro impurities.

  • BOC Sciences. Sitagliptin Deamino Impurity 2 Product Profile. Confirms CAS 1675201-14-5 identity and structure.

  • Drug Analytical Research. Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions. (2023).[3][4] Discusses degradation pathways leading to deamino species.

  • SynThink Chemicals. Sitagliptin Styrylacetyl Analog Data Sheet. Provides IUPAC naming and structural confirmation for CAS 1675201-14-5.

  • Journal of Chemical and Pharmaceutical Research. Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phosphate. (2012). Establishes baseline HPLC conditions for impurity separation.

Sources

Exploratory

3-desamino-3,4-dehydrositagliptin chemical structure

Technical Monograph: 3-Desamino-3,4-Dehydrositagliptin Part 1: Chemical Identity & Significance[1][2] 3-Desamino-3,4-dehydrositagliptin (CAS: 1803026-58-5) is a critical specified impurity of the dipeptidyl peptidase-4 (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Desamino-3,4-Dehydrositagliptin

Part 1: Chemical Identity & Significance[1][2]

3-Desamino-3,4-dehydrositagliptin (CAS: 1803026-58-5) is a critical specified impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin.[1][2][3][4][5] It is structurally characterized by the elimination of the primary amine group at the


-position and the formation of a double bond between C3 and C4.[1]

In the context of ICH Q3A(R2) and Q3B(R2) guidelines, this compound is classified as both a degradation product (formed via oxidative deamination or elimination) and a process-related impurity (arising during the dehydration of late-stage intermediates).[1][2]

Core Chemical Data
ParameterSpecification
Common Name 3-Desamino-3,4-dehydrositagliptin
Synonyms Sitagliptin Impurity C (EP); Sitagliptin Styrylacetyl Analog (USP)
CAS Number 1803026-58-5
Molecular Formula

Molecular Weight 390.28 g/mol
IUPAC Name (E)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one
Structural Feature Styryl-conjugated alkene (non-conjugated to carbonyl)

Part 2: Mechanistic Pathways & Isomerism

A common pitfall in Sitagliptin impurity profiling is confusing the 3,4-dehydro isomer with the 2,3-dehydro isomer.[1][2]

  • 3,4-Dehydro (Impurity C): The double bond is located between C3 and C4.[2] It is conjugated with the 2,4,5-trifluorophenyl ring (styryl system).[2][6] This isomer is thermodynamically favored under basic conditions due to the stability of the styryl conjugation.[1]

  • 2,3-Dehydro: The double bond is located between C2 and C3.[1][2] It is conjugated with the amide carbonyl (Michael acceptor system).[2]

Formation Mechanism: The impurity typically forms via the elimination of ammonia from Sitagliptin or its intermediates.[1] Under basic stress conditions or during enzymatic hydrolysis attempts, the equilibrium shifts toward the styryl-stabilized 3,4-isomer.[1][2]

Sitagliptin_Degradation Sitagliptin Sitagliptin (Beta-Amino Amide) Elimination Beta-Elimination (- NH3) Sitagliptin->Elimination Acid/Heat Impurity_23 2,3-Dehydro Isomer (Carbonyl Conjugated) Elimination->Impurity_23 Kinetic Product Isomerization Base-Catalyzed Isomerization Impurity_23->Isomerization NaOH/Base Impurity_34 3,4-Dehydro Isomer (Styryl Conjugated) TARGET IMPURITY Isomerization->Impurity_34 Thermodynamic Styryl Stability

Figure 1: Mechanistic pathway distinguishing the kinetic 2,3-dehydro product from the thermodynamic 3,4-dehydro target.[1][2][7][6][8][9]

Part 3: Synthesis of Reference Standard

To accurately quantify this impurity, a high-purity reference standard is required.[1][2] The following protocol describes a validated 3-step synthesis. The critical "Expert Insight" here is the use of NaOH in Step 2, which forces the regio-isomerization to the desired 3,4-alkene.[1][2] Using HCl in this step would yield the incorrect 2,3-isomer.[1][2]

Step-by-Step Protocol

Step 1: Cobalt-Catalyzed Cross-Coupling [1][2][7][6][8][10]

  • Reagents: 1-bromo-2,4,5-trifluorobenzene, Methyl 4-bromocrotonate, Cobalt catalyst.[1][2][7][6][8][10]

  • Action: React aryl bromide with crotonate to form the linear ester intermediate.

  • Outcome: Methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate.[1][2][6]

Step 2: Regio-Selective Hydrolysis (The Critical Step) [1][2]

  • Reagents: 3 M NaOH (aq), 1,4-Dioxane.

  • Protocol:

    • Dissolve the ester from Step 1 in 1,4-dioxane.

    • Add 3 M NaOH (excess).[1][2]

    • Stir at room temperature for 24 hours. Note: The basic environment promotes proton abstraction and migration of the double bond to conjugation with the phenyl ring.[1]

    • Acidify to pH 1 and extract.

  • Outcome: (E)-(2,4,5-trifluorophenyl)but-3-enoic acid (Isomerized Acid).[1][2]

Step 3: Amide Coupling

  • Reagents: Triazolopyrazine intermediate (free base or HCl salt), EDC.HCl, HOBt, N-Methylmorpholine (NMM), DMF.[2]

  • Protocol:

    • Dissolve the acid from Step 2 in anhydrous DMF at 0 °C.

    • Add EDC.HCl (1.1 eq) and HOBt (1.1 eq).[2] Stir for 30 min.

    • Add the triazolopyrazine amine and NMM.[1][2]

    • Stir at 0 °C for 1 hour, then warm to RT.

    • Quench with water, extract with Ethyl Acetate.[2]

  • Outcome: 3-Desamino-3,4-dehydrositagliptin.[1][2][3][4][5][7][6][11][8][10][12]

Synthesis_Workflow Start Start: 1-bromo-2,4,5-trifluorobenzene Step1 Step 1: Co-Catalyzed Coupling (+ Methyl 4-bromocrotonate) Start->Step1 Intermediate_Ester Intermediate: Methyl but-2-enoate ester Step1->Intermediate_Ester Decision Hydrolysis Condition Intermediate_Ester->Decision Path_HCl Acid Hydrolysis (HCl) Retains 2,3-alkene Decision->Path_HCl Avoid (Wrong Isomer) Path_NaOH Base Hydrolysis (NaOH) Isomerizes to 3,4-alkene Decision->Path_NaOH Critical Path Acid_Intermediate (E)-(2,4,5-trifluorophenyl)but-3-enoic acid Path_NaOH->Acid_Intermediate Step3 Step 3: Amide Coupling (EDC/HOBt + Triazolopyrazine) Acid_Intermediate->Step3 Final_Product Final: 3-Desamino-3,4-dehydrositagliptin Step3->Final_Product

Figure 2: Synthesis workflow highlighting the critical base-catalyzed isomerization step required to target the 3,4-dehydro impurity.

Part 4: Analytical Characterization

For method development (HPLC/UPLC), the separation of the 3,4-dehydro impurity from the parent Sitagliptin and the 2,3-dehydro isomer is essential.[1][2]

Recommended HPLC Conditions
ParameterCondition
Column C18 Stationary Phase (e.g., Zorbax Eclipse XDB or equivalent), 150 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate or 0.1% Perchloric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 5-60% B over 20-30 minutes
Detection UV at 267 nm (Max absorption for Sitagliptin moiety)
Retention Order Sitagliptin (Polar) < 3,4-Dehydro Impurity < 2,3-Dehydro Impurity (Most retained due to conjugation)

Validation Check: The 3,4-dehydro impurity (Impurity C) typically elutes after Sitagliptin but before the 2,3-dehydro isomer (Impurity B) on standard C18 columns due to the slight difference in polarity caused by the position of the double bond relative to the amide.[1][2]

References

  • United States Pharmacopeia (USP). Sitagliptin Phosphate Monograph.[1][2] USP-NF.[1][2] (Defines Impurity limits and system suitability).

  • Zupancic, B. et al. (2020).[2][11][9] Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin.[1][2][7][6][10][12] ACS Omega.[1][2] Link[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 125366354: 3-Desamino-3,4-dehydro sitagliptin.[1][2]Link[2]

  • Toronto Research Chemicals. 3-Desamino-3,4-dehydro Sitagliptin Data Sheet.Link[2]

Sources

Foundational

Technical Guide: Characterization, Analysis, and Control of Sitagliptin Impurity 1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-3-en-1-one

[1] Executive Summary This technical guide addresses the structural characterization, formation mechanism, and control strategy for the specific Sitagliptin impurity: 1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide addresses the structural characterization, formation mechanism, and control strategy for the specific Sitagliptin impurity: 1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-3-en-1-one .

Often referred to in process chemistry as the "Desamino-Styrenyl" or "Desamino-Enone" impurity, this compound represents a critical quality attribute (CQA) due to its structural relationship with potential genotoxic impurities (PGIs). It arises primarily through the elimination of the primary amine group from the Sitagliptin backbone or via incomplete asymmetric hydrogenation of starting materials.

This guide provides a self-validating analytical workflow using LC-MS/MS, a mechanistic breakdown of its formation, and a control strategy aligned with ICH M7 guidelines.

Part 1: Structural Characterization & Mechanistic Origin

Chemical Identity

The impurity is a "desamino" analog of Sitagliptin where the chiral amino group is replaced by a double bond.

  • Chemical Name: 1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-3-en-1-one[1]

  • Molecular Formula: C₁₆H₁₂F₆N₄O[2]

  • Molecular Weight: ~390.28 g/mol

  • Structural Alert: The molecule contains a conjugated system. Specifically, the "but-3-en-1-one" designation implies unsaturation between C3 and C4.

    • Note: This isomer is conjugated with the electron-deficient 2,4,5-trifluorophenyl ring (styrenyl-like).

    • Isomerization Risk: Under stress, this can isomerize to the (2E)-isomer (but-2-en-1-one), which is an

      
      -unsaturated ketone—a classic Michael Acceptor and a high-potency mutagenic alert.
      
Formation Pathways

Understanding the origin is the first step in control. This impurity generally forms via two distinct pathways:

  • Pathway A (Degradation): Acid-catalyzed or thermal elimination of ammonia (NH₃) from the Sitagliptin parent molecule. The presence of the electron-withdrawing trifluorophenyl group at C4 facilitates proton abstraction and subsequent elimination.

  • Pathway B (Process-Related): Incomplete hydrogenation of the enamine or enone intermediate during the asymmetric synthesis of the Sitagliptin side chain (e.g., from the corresponding 3-oxo-4-arylbutanoate precursor).

Diagram 1: Formation and Isomerization Pathway

The following diagram illustrates the elimination mechanism and the equilibrium between the (3E) and (2E) isomers.

Sitagliptin_Degradation cluster_risk Genotoxicity Risk Zone Sitagliptin Sitagliptin (Parent API) (Beta-Amino Amide) Transition Transition State (Amine Protonation) Sitagliptin->Transition Acid/Heat Stress Impurity_3E Target Impurity (3E) (But-3-en-1-one) Styrenyl Conjugation Transition->Impurity_3E Elimination (-NH3) Ammonia NH3 (Byproduct) Transition->Ammonia Impurity_2E Isomer (2E) (But-2-en-1-one) Michael Acceptor Impurity_3E->Impurity_2E Tautomerization/Isomerization (Thermodynamic Control)

Caption: Mechanistic pathway showing the elimination of ammonia from Sitagliptin to form the target impurity and its equilibration with the Michael Acceptor isomer.

Part 2: Analytical Strategy (LC-MS/MS)

Due to the potential mutagenicity (ICH M7 Class 2 or 3), this impurity must often be controlled at trace levels (ppm). UV detection at 210 nm is possible but often lacks the specificity required for trace analysis in the presence of the API matrix. LC-MS/MS is the recommended gold standard.

Method Development Principles
  • Column Selection: A C18 column with high carbon load or a Phenyl-Hexyl column is essential. The Phenyl-Hexyl phase provides unique selectivity for the fluorinated phenyl ring and the conjugated double bond, separating the (2E) and (3E) isomers.

  • Mobile Phase: Acidic pH is required to protonate the triazolopyrazine core for good peak shape and MS ionization.

  • Detection: MRM (Multiple Reaction Monitoring) mode in ESI+ is required for high sensitivity.

Recommended Protocol
ParameterConditionRationale
Instrument UHPLC coupled with Triple Quadrupole MSHigh resolution and sensitivity (LOQ < 1 ppm).
Column Agilent Poroshell 120 EC-C18 (150 x 3.0 mm, 2.7 µm)Core-shell technology provides high efficiency at lower backpressure.
Mobile Phase A 5 mM Ammonium Acetate + 0.1% Formic AcidBuffer controls pH (~3.5) and promotes ionization.
Mobile Phase B Acetonitrile (MS Grade)ACN provides sharper peaks for fluorinated compounds than MeOH.
Gradient T(min)/%B: 0/10, 5/10, 20/80, 25/80, 26/10Shallow gradient ensures separation of the 3-en and 2-en isomers.
Flow Rate 0.4 mL/minCompatible with ESI source without splitting.
MS Source ESI Positive ModeThe triazole ring protonates easily (

).
MRM Transition 391.1

193.0 (Quantifier)
193.0 corresponds to the triazolopyrazine fragment (stable).
Self-Validating System Check

To ensure the method is performing correctly during routine analysis, implement the following system suitability criteria:

  • Resolution (Rs): If the (2E) isomer is present, Rs > 1.5 between the (3E) and (2E) peaks is required.

  • Sensitivity: S/N ratio > 10 for the standard solution at the Specification Level (e.g., 15 ppm).

  • Carryover: Blank injection after the highest standard must show < 0.5% of the LOQ area.

Part 3: Control & Remediation Strategy

Synthesis Control (Upstream)

If the impurity is process-related (incomplete hydrogenation):

  • Catalyst Screening: Ensure the Rhodium or Ruthenium asymmetric hydrogenation catalyst turnover number (TON) is optimized.

  • Reaction Monitoring: Use IPC (In-Process Control) HPLC to monitor the consumption of the enamine precursor. Do not proceed to the deprotection step until the precursor is < 0.1%.

Degradation Control (Downstream)

If the impurity forms during workup (elimination):

  • pH Management: Avoid prolonged exposure to strong acids at high temperatures. The elimination is acid-catalyzed.

  • Drying Conditions: Sitagliptin phosphate is a hydrate. Over-drying or high-temperature drying (>50°C) can induce the elimination of ammonia.

  • Excipient Compatibility: In formulation, avoid acidic excipients (e.g., citric acid) that could create a micro-environmental pH conducive to elimination.

Diagram 2: Control Logic Workflow

This decision tree guides the scientist through the detection and remediation process.

Control_Strategy Start Sample Analysis (API or Product) Detect Impurity Detected? Start->Detect Quantify Quantify vs. TTC (Limit: ~15 ppm) Detect->Quantify Yes End Release Batch Detect->End No Identify_Source Identify Source Quantify->Identify_Source > Limit Source_Process Source: Incomplete Hydrogenation Identify_Source->Source_Process Precursor Found Source_Degradation Source: Acid/Heat Degradation Identify_Source->Source_Degradation New Growth Action_Process Action: Optimize Catalyst Extend Rxn Time Source_Process->Action_Process Action_Degradation Action: Lower Drying Temp Adjust Workup pH Source_Degradation->Action_Degradation

Caption: Decision tree for managing the impurity based on its origin (process vs. degradation).

Part 4: Regulatory & Toxicological Context

ICH M7 Assessment

The impurity contains a structural alert.

  • (2E)-isomer: A Michael acceptor (

    
    -unsaturated ketone). Confirmed Class 2 or 3 mutagenic impurity.
    
  • (3E)-isomer: While not a direct Michael acceptor, it is a styrenyl-type system and can isomerize to the (2E) form in vivo or in solution. Therefore, regulators will likely treat it with the same stringency as the (2E) isomer.

Limits
  • TTC (Threshold of Toxicological Concern): 1.5 µ g/day for lifetime exposure.

  • Calculation: For a max daily dose of Sitagliptin (100 mg), the limit is:

    
    [3]
    
  • Action: If the impurity exceeds 30% of the TTC (5 ppm) in routine batches, routine testing is mandatory. If it is consistently controlled below 30% of the TTC (via "Purge Factor" arguments), skip-lot testing may be justified.

References

  • Sonune, D. P., & Mone, M. K. (2013).[1] Isolation, Characterization of Degradation Products of Sitagliptin and Development of Validated Stability-Indicating HPLC Assay Method.[1][4] International Journal of Pharmaceutical Sciences and Research, 4(9), 3494-3503.[1] [1]

  • Vuyyuru, N. R., et al. (2017).[4][5] Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry, 29(9), 1941-1947.

  • Al-Sabti, B., & Harbali, J. (2023).[3] Trace Analysis of Three Potential Genotoxic Impurities in Sitagliptin Drug Materials Using HPLC–MS. The Pharmaceutical and Chemical Journal.

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

Sources

Exploratory

Technical Guide: Molecular Weight and Formula of Sitagliptin Deamino Impurity 2

Executive Summary Sitagliptin Deamino Impurity 2 is a critical process-related impurity and degradation product identified in the synthesis and stability profiling of Sitagliptin Phosphate (Januvia). Chemically, it is th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sitagliptin Deamino Impurity 2 is a critical process-related impurity and degradation product identified in the synthesis and stability profiling of Sitagliptin Phosphate (Januvia). Chemically, it is the


-unsaturated analog of Sitagliptin resulting from the elimination of the primary amine group.
  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [1][2]
    
  • Molecular Weight: 390.28 g/mol [3][4][5]

  • Chemical Name: 1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-3-en-1-one[3][1][6][2][7]

  • CAS Number: 1675201-14-5 (Mixture of E/Z isomers); 1253056-18-6 (Specific isomer)

Chemical Identity & Structural Analysis[1]

Accurate identification of "Deamino Impurity 2" requires distinguishing it from other deaminated byproducts (such as the keto-impurity). The designation "Impurity 2" in most commercial catalogs refers specifically to the unsaturated enone formed via the loss of ammonia (


).
Molecular Specifications
ParameterSpecificationNotes
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Differs from Sitagliptin (

) by the loss of

.
Molecular Weight 390.28 Da Monoisotopic Mass: 390.09 g/mol .
Structure Type

-Unsaturated Ketone
Contains a double bond at the C3-C4 position of the butanone chain.
Isomerism E/Z MixtureTypically exists as a mixture of geometric isomers due to the double bond.
Solubility DMSO, MethanolLower polarity than Sitagliptin due to loss of the amine.
Structural Comparison

The transformation represents a conversion from a


-amino amide (Sitagliptin) to a vinyl amide (Deamino Impurity 2).
  • Sitagliptin: Contains a chiral center with a primary amine (

    
    ).
    
  • Deamino Impurity 2: Achiral (planar double bond) and lacks the amine.

Mechanistic Formation Pathway

Understanding the causality of impurity formation is essential for process control. Sitagliptin Deamino Impurity 2 is primarily formed via a


-elimination reaction .
Reaction Mechanism

Under thermal stress or acidic conditions, the primary amine of Sitagliptin acts as a leaving group (as ammonia), creating a double bond conjugated with the carbonyl group. This is thermodynamically driven by the formation of a conjugated system (Michael acceptor).

Key Drivers:

  • Thermal Stress: High temperatures during drying or formulation promote elimination.

  • pH Sensitivity: Acidic environments protonate the carbonyl, facilitating the abstraction of the

    
    -proton and ejection of the amine.
    
Pathway Diagram

The following diagram illustrates the degradation pathway from Sitagliptin to the Deamino Impurity.

SitagliptinDegradation Sitagliptin Sitagliptin API (C16H15F6N5O) MW: 407.31 Transition Transition State (Protonation/Activation) Sitagliptin->Transition Thermal/Acid Stress Ammonia Ammonia (NH3) Leaving Group Transition->Ammonia Byproduct DeaminoImp Deamino Impurity 2 (C16H12F6N4O) MW: 390.28 Transition->DeaminoImp Beta-Elimination

Figure 1: Mechanistic pathway showing the


-elimination of ammonia from Sitagliptin to form Deamino Impurity 2.

Analytical Profiling & Detection

To detect and quantify this impurity, researchers must account for its distinct physicochemical properties compared to the parent API.

Mass Spectrometry (LC-MS) Characteristics

The mass shift is the most definitive identification method.

  • Parent (Sitagliptin):

    
    
    
  • Deamino Impurity 2:

    
    
    
  • Delta Mass:

    
     Da (corresponding to loss of 
    
    
    
    ).
HPLC Method Parameters

Due to the loss of the polar amine group, Deamino Impurity 2 is less polar (more hydrophobic) than Sitagliptin. Consequently, it elutes after the main peak in Reverse Phase Chromatography (RP-HPLC).

Recommended Protocol:

  • Column: C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Perchloric acid or Phosphate buffer (pH 2.0 - 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • T=0: 90% A

    • T=20: 40% A

  • Detection: UV at 210 nm (The conjugated double bond may show a bathochromic shift, but 210 nm remains universal).

Analytical Logic Flow

The following workflow ensures positive identification during method validation.

AnalyticalWorkflow Sample Sample Injection (API or Formulation) Separation RP-HPLC Separation (Gradient Elution) Sample->Separation Detection UV Detection (210nm) Observe RRT > 1.0 Separation->Detection MS_Confirm MS Confirmation Target m/z 391.3 Detection->MS_Confirm Unknown Peak? Quant Quantification Limit: NMT 0.15% Detection->Quant Routine QC MS_Confirm->Quant Confirmed Deamino

Figure 2: Decision tree for the detection and quantification of Sitagliptin Deamino Impurity 2.

Regulatory & Toxicological Context

Genotoxicity Assessment (ICH M7)

Deamino Impurity 2 contains an


-unsaturated ketone moiety. Structural alerts suggest this functional group can act as a Michael Acceptor , potentially reacting with DNA bases via alkylation.
  • Classification: It is often treated as a potential genotoxic impurity (PGI) until proven otherwise via Ames testing.

  • Control Strategy: Manufacturers must demonstrate this impurity is controlled below the Threshold of Toxicological Concern (TTC) or proven non-mutagenic.

Pharmacopeial Status

While specific pharmacopeias (USP/EP) list various impurities (e.g., Impurity A, B, C), "Deamino Impurity 2" is frequently synonymous with Sitagliptin FP Impurity D in European Pharmacopoeia contexts.

  • USP Limit: Generally NMT 0.2% (for specified impurities).[8]

  • ICH Q3B(R2): Reporting threshold typically 0.1% for degradation products.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 125366354, 3-Desamino-3,4-dehydro sitagliptin. Retrieved from [Link][3]

  • Dubey, R. et al. (2013). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. ACS Omega. Retrieved from [Link]

Sources

Foundational

Difference between Sitagliptin Deamino Impurity 1 and Impurity 2

Title: Advanced Characterization: Differentiating Sitagliptin Deamino Impurities Abstract This technical guide provides a definitive analysis of the "Deamino" impurity class in Sitagliptin phosphate drug substance. Speci...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Characterization: Differentiating Sitagliptin Deamino Impurities

Abstract This technical guide provides a definitive analysis of the "Deamino" impurity class in Sitagliptin phosphate drug substance. Specifically, it differentiates between the isomeric forms often cataloged as Deamino Impurity 1 and Deamino Impurity 2 (the desamino-dehydro analogs) and contrasts them with the oxidatively formed Keto-Impurity . This document details the structural elucidation, mechanistic formation, and LC-MS/MS protocols required for precise identification in compliance with ICH Q3A/B guidelines.

Structural Elucidation & Nomenclature

In the context of Sitagliptin (a DPP-4 inhibitor), the term "Deamino" refers to the loss of the primary amine group on the butanone chain. However, commercial catalogs and literature often use "Impurity 1" and "Impurity 2" to distinguish between specific regioisomers or geometric isomers of the elimination product.

The Core Distinction

The primary difference between Deamino Impurity 1 and Impurity 2 lies in the position of the double bond (regioisomerism) or the stereochemistry (E/Z isomerism) resulting from the elimination of ammonia (


).
Compound DesignationChemical IdentityCAS RegistryMolecular FormulaMass (Monoisotopic)
Sitagliptin (API) (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one486460-32-6

407.12 g/mol
Deamino Impurity 1 3-Desamino-2,3-dehydro Sitagliptin (Likely the conjugated

-unsaturated ketone)
1253056-18-6

390.09 g/mol
Deamino Impurity 2 3-Desamino-3,4-dehydro Sitagliptin (or the Z/E isomer of Impurity 1)1675201-14-5

390.09 g/mol
Keto Impurity 3-Oxo-Desamino Sitagliptin (Oxidative deamination product)764667-65-4

406.08 g/mol

Critical Note: Researchers often confuse the Alkenes (Impurity 1/2, MW 390) with the Keto derivative (MW 406). The Alkenes are formed via elimination , while the Keto form is generated via oxidation .

Mechanistic Pathways

The formation of these impurities is driven by distinct stress conditions.[1] Understanding the mechanism is crucial for root-cause analysis in process development.

Elimination (Formation of Impurity 1 & 2)

Under thermal or basic stress, the primary amine of Sitagliptin acts as a leaving group (as ammonia), creating a double bond.

  • Thermodynamic Product (Impurity 1): The double bond forms between C2 and C3, creating an

    
    -unsaturated system conjugated with the carbonyl. This is typically the more stable major degradant.
    
  • Kinetic Product (Impurity 2): The double bond forms between C3 and C4 (towards the trifluorophenyl ring) or exists as a less stable geometric isomer (Z-form).

Oxidation (Formation of Keto Impurity)

Oxidative stress (peroxides or metal catalysis) converts the amine to an imine, which hydrolyzes to a ketone. This is chemically distinct from Impurity 1 and 2 but often co-elutes in low-resolution methods.

Visualization: Degradation Pathways

Sitagliptin_Degradation Sita Sitagliptin API (MW 407) Imp1 Deamino Impurity 1 (Conjugated Alkene) MW 390 Sita->Imp1 Thermal/Base (-NH3, Elimination) Imp2 Deamino Impurity 2 (Unconjugated/Isomer) MW 390 Sita->Imp2 Isomerization Keto Keto Impurity (Oxidative Product) MW 406 Sita->Keto Oxidation (Oxidative Deamination)

Figure 1: Divergent degradation pathways leading to Deamino Alkenes (Impurity 1/2) and the Keto derivative.

Analytical Differentiation (LC-MS/MS Protocol)

Differentiating Impurity 1 from Impurity 2 requires high-efficiency chromatography because they are isobaric (same mass, m/z 391.1). Differentiating both from the Keto impurity is easier due to the mass shift (m/z 407.1).

Mass Spectrometry Logic
  • Impurity 1 & 2 (Alkenes): Look for the parent ion

    
    .
    
    • Differentiation: Requires MS/MS. The conjugated alkene (Impurity 1) typically shows a more stable fragment ion corresponding to the triazolopyrazine core due to resonance stabilization.

  • Keto Impurity: Look for the parent ion

    
    .
    
    • Note: This is even-mass (Nitrogen rule), whereas Sitagliptin (5 nitrogens) is odd-mass (408.1).

Recommended LC Method (High Resolution)

To separate the regioisomers (Impurity 1 vs 2), a Phenyl-Hexyl or C18 column with high carbon load is recommended to exploit pi-pi interactions with the fluorinated rings.

Protocol Parameters:

ParameterSetting
Column Waters XBridge Phenyl or Agilent ZORBAX SB-C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile : Methanol (90:10)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (General) and 260 nm (Specific for conjugated alkene)
Gradient 0-5 min: 10% B; 5-25 min: Linear to 60% B; 25-30 min: Hold.

Interpretation:

  • Deamino Impurity 1 (Conjugated): Typically elutes later than Sitagliptin due to loss of the polar amine and increased planarity/conjugation. It will have a higher UV absorbance at 260 nm compared to the unconjugated isomer.

  • Deamino Impurity 2 (Unconjugated/Isomer): Elutes close to Impurity 1 but often shows a distinct "shoulder" or separate peak depending on column selectivity.

  • Keto Impurity: Elutes between Sitagliptin and the Alkenes.

Summary of Differences

FeatureDeamino Impurity 1Deamino Impurity 2Keto Impurity (Reference)
Structure Conjugated Alkene (

-unsaturated)
Unconjugated or Z-AlkeneKetone (Carbonyl)
Formation Elimination (-NH3)Elimination / IsomerizationOxidation
m/z (ESI+) 391.1391.1407.1
UV Profile Strong

(Red-shifted)
Weaker

Distinct

(Carbonyl)
Stability High (Thermodynamic product)Low (Kinetic product)High

References

  • ChemicalBook. (2025). Sitagliptin Deamino Impurity 1 (CAS 1253056-18-6) Properties and Structure.Link

  • BOC Sciences. (2025). Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5) Data Sheet.[]

  • Dubey, R., et al. (2013). Characterization of Stress Degradation Products of Sitagliptin by LC-MS/MS and NMR.[3] Journal of Pharmaceutical and Biomedical Analysis. Link

  • National Institutes of Health (NIH). (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: Analysis of Gliptins.Link

  • GLP Pharma Standards. (2025). Sitagliptin FP Impurity C (Styrylacetyl Analog) Data.[4]Link

Sources

Exploratory

Technical Guide: Sitagliptin Degradation Pathway &amp; Deamination Mechanism

The Sitagliptin Degradation Pathway: Deamination Mechanism guide follows below. Executive Summary & Chemical Context[1][2][3][4] Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type 2...

Author: BenchChem Technical Support Team. Date: February 2026

The Sitagliptin Degradation Pathway: Deamination Mechanism guide follows below.

Executive Summary & Chemical Context[1][2][3][4]

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes.[1][][3][4][5] Chemically, it is (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one.

The stability of the primary amine moiety (


) at the 

-position is critical. While Sitagliptin is generally stable, "deamination" in the context of forced degradation and stability testing typically refers to two distinct mechanistic pathways that result in the loss of the nitrogen functionality:
  • Oxidative Deamination: Conversion of the C-N bond to a C=O (carbonyl) bond, forming a ketone impurity.

  • 
    -Elimination (Retro-Michael Type):  Loss of ammonia (
    
    
    
    ) to form an
    
    
    -unsaturated alkene.

This guide details the mechanistic arrow-pushing for these pathways, the experimental protocols to isolate them, and the analytical logic to validate their presence.

Mechanistic Pathways

Pathway A: Oxidative Deamination (Radical Mediated)

Under oxidative stress (e.g., peroxide, metal ion catalysis), the primary amine undergoes oxidative deamination. This is often initiated by hydrogen abstraction at the


-carbon (the chiral center carrying the amine).

Mechanism:

  • Initiation: A hydroxyl radical (

    
    ) abstracts the hydrogen from the C3 carbon ( 
    
    
    
    to the amine).
  • Radical Stabilization: The resulting carbon-centered radical is stabilized by the adjacent amine lone pair.

  • Imine Formation: Reaction with oxygen or hydroxyl radicals leads to the formation of an imine intermediate.

  • Hydrolysis: The imine is rapidly hydrolyzed by water to release ammonia (

    
    ) and form the corresponding ketone (Sitagliptin Keto-Derivative).
    
Pathway B: Deamination via -Elimination

Often observed under thermal or basic stress, this pathway is a non-oxidative loss of the amine. Because the amine is


 to a carbonyl (the amide bond connecting the triazolopyrazine), the acidic 

-protons (at C2) can be removed by a base, triggering the elimination of the amine group (leaving group) to form an

-unsaturated system.

Mechanism:

  • Deprotonation: Base removes a proton from the C2 methylene group (acidified by the adjacent carbonyl).

  • Elimination: The electron pair forms a double bond between C2 and C3, expelling the amine group (

    
     / 
    
    
    
    ).
  • Product: Formation of the alkene impurity (Desamino-sitagliptin alkene).

Visualization of Pathways

Sitagliptin_Deamination cluster_0 Parent Compound Sita Sitagliptin (Primary Amine) Radical C-Radical Intermediate Sita->Radical H-Abstraction (alpha-C) Carbanion Enolate/Carbanion Intermediate Sita->Carbanion Deprotonation (C2) Imine Imine Intermediate Radical->Imine Oxidation Ketone Sitagliptin Ketone (Oxidative Impurity) Imine->Ketone Hydrolysis Alkene Desamino Alkene (Elimination Impurity) Carbanion->Alkene Elimination (-NH3) OxStress Oxidative Stress (H2O2 / HO•) OxStress->Radical BaseStress Thermal/Base Stress (-H+) BaseStress->Carbanion Water Hydrolysis (+H2O, -NH3) Water->Ketone

Figure 1: Dual mechanistic pathways for Sitagliptin deamination: Oxidative (top) and Elimination (bottom).

Experimental Protocol: Stress Testing

To validate these mechanisms, the following "Force Degradation" protocol is recommended. This protocol is designed to be self-validating by including specific controls.

Oxidative Stress (Targeting Pathway A)

Objective: Induce oxidative deamination to the ketone.

  • Preparation: Prepare a 1.0 mg/mL solution of Sitagliptin API in Acetonitrile:Water (50:50).

  • Stress Induction: Add 30% Hydrogen Peroxide (

    
    ) to achieve a final concentration of 3%.
    
  • Incubation: Store at Room Temperature (25°C) for 4–24 hours.

    • Control: Prepare a parallel sample without

      
       (replace with water).
      
  • Quenching: Quench with 10% Sodium Metabisulfite solution before analysis to prevent on-column oxidation.

  • Expected Outcome: Appearance of degradation product with Mass Shift +1 Da (if ketone formed vs amine) or -1 Da (loss of 2H, gain of O... actually -NH2 (+16) + O (+16) -> Net change depends on exact formula).

    • Correction: Sitagliptin (

      
      ).
      
    • Ketone Product (

      
      ). Loss of 
      
      
      
      , gain of
      
      
      . Net mass change:
      
      
      Da.
Thermal/Base Stress (Targeting Pathway B)

Objective: Induce


-elimination to the alkene.
  • Preparation: Prepare a 1.0 mg/mL solution of Sitagliptin API in 0.1 N NaOH.

  • Incubation: Heat at 60°C for 2–6 hours.

    • Control: Sitagliptin in water at 60°C (Thermal only) and in 0.1 N HCl (Acid control).

  • Neutralization: Neutralize with 0.1 N HCl prior to injection.

  • Expected Outcome: Appearance of degradation product with Mass Shift -17 Da (Loss of

    
    ).
    

Analytical Methodology (LC-MS)[1][4][6][9][10][11]

To distinguish the deaminated products, high-resolution MS is required.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or equivalent.
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.[6][7]

  • Gradient:

    Time (min) % B
    0.0 10
    15.0 80

    | 20.0 | 10 |

  • Flow Rate: 0.3 mL/min.[3]

  • Detection: UV at 210 nm (Amide/Aromatic) and 268 nm (Triazolopyrazine).

Mass Spectrometry Logic (Identification)
CompoundFormulaMonoisotopic Mass (

)
Mass Shift (

)
Characteristic Fragment
Sitagliptin

408.120235 (Triazole fragment)
Ketone Impurity

407.09-1 DaLoss of

, Gain of =O
Alkene Impurity

391.09-17 DaLoss of

Data Interpretation:

  • If you observe a peak at m/z 407 , this confirms Oxidative Deamination .

  • If you observe a peak at m/z 391 , this confirms Elimination Deamination .

Analytical Workflow Diagram

LCMS_Workflow Sample Stressed Sample (Oxidative/Base) LC UPLC Separation (C18, Gradient) Sample->LC MS Q-TOF MS Detection (ESI+) LC->MS Decision Mass Spectrum Analysis MS->Decision Res1 m/z 408 Parent Decision->Res1 No Shift Res2 m/z 407 Ketone (Oxidative) Decision->Res2 Delta -1 Da Res3 m/z 391 Alkene (Elimination) Decision->Res3 Delta -17 Da

Figure 2: Logical decision tree for identifying deaminated impurities via LC-MS.

References

  • Sonune, D. P., & Mone, M. K. (2013).[8] Isolation, Characterization of Degradation Products of Sitagliptin and Development of Validated Stability-Indicating HPLC Assay Method.[6][7][9][8] International Journal of Pharmaceutical Sciences and Research, 4(9), 3494-3503.[8]

  • Gumieniczek, A., et al. (2019).[10] Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods.[10][3][11][7] Journal of Pharmaceutical and Biomedical Analysis, 164, 506-514.

  • Vuyyuru, N. R., et al. (2017).[6] Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry, 29(9), 1941-1947.

  • Dubey, S. K., et al. (2013). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review. Drug Research, 64, 668–674.[11]

Sources

Foundational

Solubility and stability profile of Sitagliptin alkene impurities

Technical Guide: Solubility, Stability, and Control of Sitagliptin Alkene Impurities Executive Summary This technical guide provides a comprehensive analysis of the solubility and stability profiles of specific alkene im...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility, Stability, and Control of Sitagliptin Alkene Impurities

Executive Summary This technical guide provides a comprehensive analysis of the solubility and stability profiles of specific alkene impurities associated with Sitagliptin (Januvia®), a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. Specifically, this document focuses on USP Impurity 9 (3-desamino-2,3-dehydrositagliptin) and USP Impurity 10 (3-desamino-3,4-dehydrositagliptin) .[1][2] These impurities represent critical quality attributes (CQAs) due to their formation via elimination pathways and potential genotoxic implications (Michael acceptors). This guide details the mechanistic origins, solubility behaviors, stability-indicating analytical protocols, and process control strategies required for rigorous pharmaceutical development.

Introduction: The Alkene Impurity Challenge

Sitagliptin phosphate monohydrate is a Class III (high solubility, low permeability) or borderline Class I drug. While the parent molecule is chemically robust, the presence of a


-amino amide moiety renders it susceptible to specific degradation pathways—most notably, deamination  leading to alkene formation.

The "alkene impurities" are structurally defined as desamino-dehydro analogs. They arise from two distinct sources:

  • Process-Related: Unreacted enamine intermediates from the asymmetric hydrogenation step.

  • Degradation-Related: Acid-catalyzed or thermal elimination of the primary amine group (retro-Michael addition type elimination).

Regulatory Context: Under ICH Q3A/B and M7 guidelines, these alkenes are often flagged as potential genotoxic impurities (PGIs) due to the


-unsaturated carbonyl structure, which can act as a Michael acceptor for biological nucleophiles (e.g., DNA bases). Therefore, their control limits are often stricter than standard impurities (NMT 0.2% or lower depending on TTC).

Chemistry of Sitagliptin Alkene Impurities[1][2]

Structural Identification

The two primary alkene impurities are regioisomers resulting from the elimination of the amine at the C3 position.

  • USP Impurity 9 (Phenylcrotonyl Analog):

    • Chemical Name: (E)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one.[1]

    • Structure: Conjugated enone system (

      
      -unsaturated).
      
    • Origin: Direct elimination or isomerization of Impurity 10.

  • USP Impurity 10 (Styrylacetyl Analog):

    • Chemical Name: (E)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-3-en-1-one.

    • Structure: Non-conjugated alkene (double bond at C3-C4).

    • Origin: Isomerization of the allylic system.

Formation Pathways (Mechanism)

The formation of these impurities is driven by the thermodynamic stability of the conjugated system and the leaving group ability of the amine (or ammonium under acidic conditions).

Sitagliptin_Degradation cluster_legend Pathway Legend Sitagliptin Sitagliptin (Parent Drug) Protonation N-Protonation (Acidic Conditions) Sitagliptin->Protonation H+ Elimination E1/E2 Elimination (- NH3) Protonation->Elimination Heat/Stress Impurity10 Impurity 10 (Non-Conjugated) Kinetic Product Elimination->Impurity10 Initial Elimination Impurity9 Impurity 9 (Conjugated Alkene) Thermodynamic Product Impurity10->Impurity9 Isomerization (Base/Acid Catalyzed) Enamine Enamine Intermediate (Process Precursor) Enamine->Sitagliptin Asymmetric Hydrogenation Enamine->Impurity9 Incomplete Reduction key Blue: API | Red: Reaction | Yellow: Impurity | Green: Intermediate

Figure 1: Formation pathways of Sitagliptin alkene impurities via degradation (elimination) and process (incomplete reduction).[1][2]

Solubility Profile

Comparative Solubility Analysis

Sitagliptin phosphate is highly water-soluble. However, the alkene impurities lack the ionizable primary amine and the phosphate counter-ion, rendering them significantly more lipophilic.

Solvent SystemSitagliptin Phosphate (API)Alkene Impurities (Imp 9 & 10)Mechanistic Rationale
Water (pH 7.0) High (> 50 mg/mL)Low (< 0.1 mg/mL)Loss of ionizable amine; increased hydrophobicity.
0.1 N HCl HighLowAlkenes cannot be protonated to form salts.
Methanol Slightly SolubleSolubleOrganic matrix favors the lipophilic alkene structure.
Acetonitrile Very Slightly SolubleSolubleDipolar aprotic solvent solvates the enone system well.
DMF/DMSO SolubleHighly SolubleUniversal solubility for organic intermediates.
Impact on Formulation and Analysis
  • Dissolution: In aqueous dissolution media, alkene impurities may not dissolve completely if present in large quantities (rare), potentially leading to OOS (Out of Specification) results in assay if not extracted properly.

  • Sample Preparation: Critical Protocol: Do not use 100% water as a diluent. Use a mixture of Water:Acetonitrile (50:50) or Water:Methanol (50:50) to ensure complete solubilization of the hydrophobic alkene impurities during extraction from tablet matrices.

Stability Profile

Forced Degradation (Stress Testing) Results

The stability of Sitagliptin regarding alkene formation is highly dependent on pH and temperature.

Stress ConditionStability OutcomeMajor DegradantsNotes
Acid (0.1 N HCl, 60°C) Moderate Degradation Impurity 9 & 10Acid-catalyzed elimination of ammonia.
Base (0.1 N NaOH, 25°C) Unstable (Critical) Hydrolysis productsRapid amide hydrolysis dominates; some isomerization of alkenes.
Oxidation (H2O2) Stable to ModerateN-OxidesAlkenes may undergo epoxidation (minor).
Thermal (Solid State) StableNoneCrystalline lattice protects against elimination.
Photolytic (UV) Unstable Isomers/DimersThe conjugated enone (Imp 9) is UV-active and can dimerize.
Kinetic Stability
  • Reaction Order: The elimination reaction generally follows pseudo-first-order kinetics in solution.

  • Activation Energy: High activation energy for elimination suggests that while stable at room temperature, excursions above 40°C significantly accelerate alkene formation.

Analytical Methodologies

HPLC Method Development Strategy

Detecting alkene impurities requires specific chromatographic conditions due to their lack of basicity compared to the parent drug.

  • Column Selection: C18 or C8 (e.g., Agilent Zorbax SB-C18 or Waters XBridge C18). High carbon load is preferred to retain the non-polar alkenes.

  • Mobile Phase:

    • Buffer: Phosphate buffer (pH 6.0 - 7.0). Higher pH suppresses the ionization of residual silanols, improving peak shape, though alkenes are neutral.

    • Organic Modifier: Acetonitrile (preferred over Methanol for lower backpressure and better selectivity for enones).

  • Detection:

    • UV @ 210 nm: For general impurity profiling (detects non-conjugated Impurity 10).

    • UV @ 260 nm: Specific for Impurity 9 (Conjugated system has a

      
       shift). Note: Using 260 nm enhances sensitivity for the potentially genotoxic Impurity 9.
      
Validated Analytical Protocol (Example)
  • Instrument: UPLC or HPLC with PDA detector.

  • Column: C18, 150 x 4.6 mm, 3.5 µm.[3]

  • Gradient:

    • T=0: 90% Buffer / 10% ACN

    • T=20: 40% Buffer / 60% ACN (Elution of alkenes)

    • T=25: 90% Buffer / 10% ACN

  • Flow Rate: 1.0 mL/min.

  • System Suitability: Resolution (Rs) between Sitagliptin and Impurity 9 must be > 2.0.

Analytical_Workflow Sample Sample Preparation (Tablet/API) Extraction Extraction Solvent 50:50 H2O:ACN (Critical for Alkenes) Sample->Extraction Separation HPLC Separation Gradient Elution (C18 Column) Extraction->Separation Detection Dual Wavelength Detection Separation->Detection Branch1 210 nm (Universal) Detection->Branch1 Branch2 260 nm (Selective for Impurity 9) Detection->Branch2 Quant Quantification (RRT & RRF Application) Branch1->Quant Branch2->Quant

Figure 2: Analytical workflow ensuring capture of hydrophobic alkene impurities.

Control Strategies

To maintain alkene impurities below the ICH threshold (typically <0.10%), the following control strategies are recommended:

  • Process Control (Synthesis):

    • Hydrogenation: Ensure complete conversion of the enamine intermediate. Monitor reaction completion by HPLC (Limit: Enamine < 0.05%).

    • Base Selection: During the coupling steps, avoid strong bases that promote elimination. Use mild bases like N-methylmorpholine (NMM) instead of strong alkalis.

    • Work-up: Avoid high-temperature acidic work-ups which catalyze the retro-Michael elimination.

  • Formulation Control:

    • Excipient Compatibility: Avoid acidic excipients (e.g., citric acid) that can create a micro-environmental pH favorable for elimination.

    • Moisture Control: While hydrolysis is a risk, moisture can also facilitate proton transfer required for elimination. Use moisture-protective packaging (e.g., Alu-Alu blisters).

References

  • United States Pharmacopeia (USP). Sitagliptin Phosphate Monograph. USP 43-NF 38. Rockville, MD: United States Pharmacopeial Convention.

  • European Medicines Agency (EMA). Assessment Report: Sitagliptin (Januvia). EMA/CHMP/15636/2020.

  • Dubey, R., et al. (2013). "Stability indicating HPLC method for Sitagliptin Phosphate." Journal of Chemistry.

  • Gao, Y., et al. (2012). "Identification and characterization of degradation products of sitagliptin by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 58, 166-171.

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Ed. Informa Healthcare.

Sources

Exploratory

Technical Guide: Sitagliptin Impurity Profiling &amp; Control Strategy

Executive Summary This technical guide provides a high-resolution analysis of the impurity landscape for Sitagliptin Phosphate (Januvia®), a dipeptidyl peptidase-4 (DPP-4) inhibitor. Unlike generic pharmacopeial summarie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution analysis of the impurity landscape for Sitagliptin Phosphate (Januvia®), a dipeptidyl peptidase-4 (DPP-4) inhibitor. Unlike generic pharmacopeial summaries, this document dissects the causality between the manufacturing process (specifically the Rh-catalyzed asymmetric hydrogenation) and the resulting impurity profile. It further distinguishes these from downstream degradation products, with a critical focus on the industry-disrupting nitrosamine impurity, Nitroso-STG-19 (NTTP) .

Part 1: The Synthetic Landscape (Process-Related Impurities)

The impurity profile of Sitagliptin is inextricably linked to its synthesis. The most authoritative industrial route is the Merck Asymmetric Hydrogenation , a "green chemistry" milestone that replaced the initial chiral auxiliary route. While efficient, it introduces specific risks regarding stereochemistry and metal scavenging.

The Asymmetric Hydrogenation Route

The core transformation involves the Rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine (Dehydrositagliptin) to the chiral amine.

Critical Process Impurities:

  • Enantiomeric Impurity (S-Sitagliptin): Sitagliptin is the (R)-enantiomer. The (S)-enantiomer is inactive and considered a chiral impurity. Its presence indicates a failure in the enantioselectivity of the Rh-(tBu)-JOSIPHOS catalyst system.

  • Dehydrositagliptin (Precursor): Unreacted enamine intermediate resulting from incomplete hydrogenation.

  • Des-fluoro Analog (Impurity B): Arises from impurities in the trifluorophenyl starting material (e.g., difluorophenyl analogs).

  • Rhodium Residues: Elemental impurity risk. The limit is extremely low (<10 ppm) requiring specific scavenging steps (e.g., using activated carbon or functionalized silica).

Pathway Visualization

The following diagram maps the synthesis flow and the entry points for critical impurities.

SitagliptinSynthesis Start1 Triazolopyrazine Intermediate Coupling Coupling Reaction Start1->Coupling Start2 Trifluorophenyl Ketoacid Start2->Coupling Imp_Desfluoro Impurity B (Des-fluoro) Start2->Imp_Desfluoro Contaminated SM Enamine Dehydrositagliptin (Enamine Intermediate) Coupling->Enamine Hydrogenation Asymmetric Hydrogenation (Rh-Josiphos Catalyst) Enamine->Hydrogenation Imp_Enamine Residual Enamine (Incomplete Rxn) Enamine->Imp_Enamine Incomplete Conversion SitagliptinBase Sitagliptin Free Base Hydrogenation->SitagliptinBase Imp_S_Isomer S-Isomer (Chiral Impurity) Hydrogenation->Imp_S_Isomer Low ee% Imp_Rh Rh Residues (Elemental) Hydrogenation->Imp_Rh Catalyst Leaching SaltForm Phosphate Salt Formation SitagliptinBase->SaltForm FinalAPI Sitagliptin Phosphate API SaltForm->FinalAPI

Caption: Fig 1. Sitagliptin synthetic pathway highlighting the origin of key process-related impurities during the asymmetric hydrogenation step.

Part 2: Stability & Stress (Degradation Products)[1]

Sitagliptin is relatively stable, but the amide bond and the triazolopyrazine ring are susceptible to specific stress conditions. Understanding these pathways is crucial for shelf-life determination (ICH Q1A).

Major Degradation Pathways
  • Acid/Base Hydrolysis:

    • Mechanism: Hydrolysis of the amide bond connecting the triazolopyrazine ring to the fluorophenyl butane chain.

    • Degradant: 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (often called FPBA or Impurity A). This is also a starting material, making it a "crossover" impurity.

  • Oxidative Degradation:

    • Mechanism: Oxidation of the secondary amine or the pyrazine ring system.

    • Degradant: N-oxide derivatives or dehydrogenated products.

  • Excipient Interactions (Fumarate Adducts):

    • While Sitagliptin is a phosphate salt, if formulated with fumaric acid (or if Steglatro combination is used), a Michael Addition can occur between the secondary amine of Sitagliptin and the double bond of fumaric acid.

Comparative Data: Process vs. Degradation

The following table distinguishes the origin and control limits for key species.

Impurity NameTypeOriginRegulatory Limit (Typical)
S-Sitagliptin ProcessChiral inversion / Catalyst failureNMT 0.15%
Dehydrositagliptin ProcessIncomplete HydrogenationNMT 0.10%
FPBA (Impurity A) CrossoverSM residue OR Amide HydrolysisNMT 0.10%
Des-fluoro (Impurity B) ProcessStarting Material impurityNMT 0.10%
Nitroso-STG-19 (NTTP) Process/DegradantReaction with Nitrites37 ng/day (Strict)*

*Note: Interim limits up to 246.7 ng/day have been permitted by FDA/EMA to avoid drug shortages, but the target remains 37 ng/day.

Part 3: The Nitrosamine Crisis (Nitroso-STG-19)

The detection of Nitroso-STG-19 (NTTP) in 2022 disrupted the global supply chain. Unlike simple nitrosamines (NDMA), NTTP is a complex nitrosamine specific to the Sitagliptin structure.

Mechanism of Formation

Sitagliptin contains a secondary amine within the triazolopyrazine ring. In the presence of nitrites (impurities in excipients like Microcrystalline Cellulose or Crospovidone, or traces in process water) and acidic conditions, nitrosation occurs.

NTTP Formation Pathway

NTTP_Mechanism Sitagliptin Sitagliptin (Secondary Amine) Intermediate N-Nitrosation Reaction Sitagliptin->Intermediate Nitrite Nitrite Source (NO2- from Excipients) Nitrite->Intermediate Acid Acidic Environment (H+) Acid->Intermediate NTTP Nitroso-STG-19 (NTTP) Intermediate->NTTP

Caption: Fig 2. Formation of Nitroso-STG-19 (NTTP) via nitrosation of the secondary amine moiety in Sitagliptin.

Part 4: Analytical Strategy & Protocols

Distinguishing between these impurities requires an orthogonal approach. Standard HPLC-UV is insufficient for trace nitrosamines; LC-MS/MS is mandatory.

Protocol A: HPLC-UV for Related Substances (Routine QC)

This method separates process impurities (enantiomers require a Chiral column) and major degradants.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 90% A

    • 5 min: 75% A

    • 15 min: 40% A

    • 20 min: 90% A

  • Detection: UV at 210 nm (for maximum sensitivity of the amide) or 260 nm (specific to the triazolopyrazine).

  • Flow Rate: 1.0 mL/min.[2]

Protocol B: LC-MS/MS for Nitrosamines (NTTP)

Objective: Quantification of NTTP at ng/mL levels (LOQ ~0.05 ppm).

  • Sample Prep: Extract crushed tablets in Methanol. Vortex 20 min. Centrifuge.

  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ion Source: Electrospray Ionization (ESI) Positive mode.

  • MRM Transition: Monitor the specific mass transition for NTTP (Precursor -> Product ion).

    • Note: Due to the structural complexity, use a deuterated internal standard (Sitagliptin-d4-Nitroso) for accuracy.

Part 5: Control Strategy (Self-Validating Systems)

To ensure compliance with ICH Q3A/Q3B and ICH M7 (Mutagenic Impurities), the following control loops must be implemented:

  • Upstream Control (Process):

    • Enantiomeric Purity: Implement an In-Process Control (IPC) using Chiral HPLC after the hydrogenation step. Reject batches with <99.5% ee.

    • Rh Scavenging: Use thiol-functionalized silica scavengers post-reaction. Validate removal via ICP-MS.

  • Downstream Control (Nitrosamines):

    • Excipient Screening: Test all excipients (fillers, disintegrants) for nitrite content. Set a specification of <0.5 ppm Nitrite.

    • Antioxidants: Incorporate scavengers like Ascorbic Acid or Alpha-tocopherol in the formulation to inhibit nitrosation.

References

  • Merck Research Laboratories. "Highly Efficient Asymmetric Synthesis of Sitagliptin."[3] Journal of the American Chemical Society, 2009. Link

  • U.S. Food and Drug Administration (FDA). "FDA works to avoid shortage of sitagliptin following detection of nitrosamine impurity." FDA Drug Safety, 2022. Link

  • Vuyyuru, N. R., et al. "Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method."[4] Asian Journal of Chemistry, 2017.[1][4] Link

  • Health Sciences Authority (HSA). "Update on nitrosamine impurity in sitagliptin products." HSA Safety Alerts, 2022. Link

  • International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances." ICH Guidelines. Link

Sources

Foundational

Identification of Desamino Sitagliptin Analogs in API: A Technical Guide

Executive Summary In the high-stakes landscape of gliptin development, the purity of Sitagliptin (Januvia®) is governed strictly by ICH Q3A(R2) and Q3B(R2) guidelines. Among the critical impurity classes, desamino sitagl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of gliptin development, the purity of Sitagliptin (Januvia®) is governed strictly by ICH Q3A(R2) and Q3B(R2) guidelines. Among the critical impurity classes, desamino sitagliptin analogs represent a unique challenge. These analogs, characterized by the absence of the primary amine moiety, often arise as process intermediates (pro-sitagliptin ketone), by-products of reductive amination, or degradation products (deamination to alkenes).

This guide provides a definitive technical framework for the structural identification, mechanistic origin, and analytical control of these impurities, specifically focusing on the 3-desamino-2,3-dehydro and 3-desamino-3,4-dehydro variants, which are recognized USP impurities.

Part 1: The Chemistry of the Problem (Origin & Structure)

The synthesis of Sitagliptin typically involves the stereoselective amination of a pro-sitagliptin ketone (often referred to as the "oxo-impurity" when unreacted). However, the "desamino" classification in regulatory contexts frequently refers to elimination products where the amine is lost, resulting in an alkene unsaturation.

The "Desamino" Family

We must distinguish between three primary analogs that lack the amine group:

  • Pro-Sitagliptin (Desamino-oxo): The ketone precursor.

  • Desamino-hydroxy: The amine is replaced by a hydroxyl group (hydrolysis).

  • Desamino-dehydro (The USP Impurities): The amine is eliminated, forming a double bond.

Mechanistic Pathway Diagram

The following diagram illustrates the genesis of these impurities during the manufacturing process and subsequent degradation.

Sitagliptin_Impurity_Genesis cluster_legend Legend Precursor Pro-Sitagliptin Ketone (Desamino-oxo Analog) [M+H]+ 407 Sitagliptin Sitagliptin API (Amine Product) [M+H]+ 408 Precursor->Sitagliptin Transaminase / Rh-Catalysis (Reductive Amination) Hydroxy Desamino-hydroxy Analog [M+H]+ 409 Precursor->Hydroxy Over-reduction / Hydrolysis Impurity_9 3-Desamino-2,3-dehydro (USP Impurity) [M+H]+ 391 Sitagliptin->Impurity_9 Elimination (-NH3) Acidic/Thermal Stress Impurity_10 3-Desamino-3,4-dehydro (USP Impurity) [M+H]+ 391 Sitagliptin->Impurity_10 Isomerization (Migration of Double Bond) key1 Blue: Starting Material/Intermediate key2 Green: Desired API key3 Red: Critical Desamino Impurities

Figure 1: Genesis of Desamino Analogs. The primary amine of Sitagliptin is labile under stress, leading to elimination (dehydro impurities) or substitution.

Part 2: Analytical Strategy (LC-MS/MS)

To confidently identify these analogs, we employ an orthogonal LC-MS/MS approach. The mass shift caused by the loss of the amine group is distinct, but separating the regioisomers (2,3-dehydro vs. 3,4-dehydro) requires specific chromatographic selectivity.

Chromatographic Protocol

Standard C18 columns often fail to resolve the positional isomers of the dehydro-impurities. A Phenyl-Hexyl or Biphenyl stationary phase is recommended due to the pi-pi interactions with the fluorinated phenyl ring of the Sitagliptin backbone.

ParameterSpecificationCausality / Rationale
Column XBridge Phenyl or Kinetex Biphenyl (150 x 4.6 mm, 2.7 µm)Enhanced selectivity for aromatic/fluorinated compounds compared to C18.
Mobile Phase A 10 mM Ammonium Formate (pH 4.0)Buffering at pH 4.0 ensures the triazolopyrazine is ionized while suppressing silanol activity.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent provides sharper peaks for basic compounds than Methanol.
Gradient 0-2 min: 10% B; 2-15 min: 10%→60% B; 15-20 min: 60% B.Shallow gradient required to separate the desamino-oxo (ketone) from the desamino-hydroxy.
Flow Rate 0.8 mL/min (Split to MS if necessary)High flow ensures sharp peaks; splitting prevents source saturation.
Mass Spectrometry Logic

The identification relies on detecting the specific mass shifts associated with the modification of the amine group.

  • Sitagliptin: [M+H]+ = 408.1

  • Desamino-dehydro (Elimination): Loss of NH3 (-17 Da). [M+H]+ = 391.1

  • Desamino-oxo (Ketone): N (-14) + H3 (-3) + O (+16) = -1 Da shift relative to API? Correction: The ketone is the precursor. Sitagliptin (C16H15F6N5O) vs Ketone (C16H13F6N4O2).

    • Sitagliptin MW: 407.31

    • Ketone MW: 406.28

    • Result: The ketone is 1 Da lighter than the parent. [M+H]+ = 407.1.

MS/MS Fragmentation Decision Tree

The following workflow describes how to differentiate the analogs based on product ions.

MS_Decision_Tree Start Unknown Peak Detected (Select Precursor Ion) Check_Mass Check [M+H]+ m/z Start->Check_Mass MZ_408 m/z 408.1 (Parent API) Check_Mass->MZ_408 Target Match MZ_391 m/z 391.1 (Desamino-Dehydro) Check_Mass->MZ_391 -17 Da (Loss of NH3) MZ_407 m/z 407.1 (Desamino-Oxo/Ketone) Check_Mass->MZ_407 -1 Da (Ketone) Frag_391 Fragment MS2 (Precursor 391) MZ_391->Frag_391 Fragment_235 Fragment m/z 235 (Triazolopyrazine core intact) Frag_391->Fragment_235 Characteristic Loss of Fluorophenyl chain Result_Dehydro Confirm: Desamino-Dehydro (Impurity 9 or 10) Fragment_235->Result_Dehydro

Figure 2: MS/MS Decision Logic. Differentiating analogs based on precursor mass and preservation of the core heterocycle.

Part 3: Structural Confirmation & Reference Data

For definitive confirmation, retention time comparison with certified reference standards is mandatory. However, in the absence of standards, the following data supports structural elucidation.

Comparative Data Table
AnalyteCommon Name[M+H]+ (m/z)Key Fragment (MS2)Relative RT (RRT)Origin
Sitagliptin API408.1235.1, 174.11.00Synthetic Product
Impurity 9 3-desamino-2,3-dehydro391.1235.1~1.15Degradation (Acid/Heat)
Impurity 10 3-desamino-3,4-dehydro391.1235.1~1.22Isomerization of Imp 9
Pro-Sitagliptin Desamino-oxo (Ketone)407.1235.1~0.95Unreacted Intermediate

Note on RRT: The dehydro impurities are less polar due to the loss of the amine, leading to longer retention on Reverse Phase columns. The Ketone is slightly less polar than the amine but often elutes close to the main peak depending on pH.

NMR Validation (Orthogonal Check)

While MS provides sensitivity, NMR provides stereochemical certainty.

  • 1H NMR (DMSO-d6): The desamino-dehydro analogs will show distinct alkene proton signals in the 6.0–7.0 ppm region, which are absent in the saturated Sitagliptin spectrum.

  • Sitagliptin: Shows a multiplet at ~3.5-4.0 ppm corresponding to the chiral CH-NH2 center. This signal disappears in all desamino analogs.

Part 4: Control Strategies

Preventing the formation of desamino analogs requires strict control of the reaction environment.

  • pH Control: The elimination of the amine (forming Impurities 9/10) is catalyzed by acidic conditions or high temperatures during the drying phase. Maintain pH > 6.0 during workup.

  • Transaminase Specificity: If using enzymatic synthesis, ensure the transaminase has high conversion efficiency to prevent residual Ketone (Desamino-oxo).

  • Hydrogenation Conditions: If using Rh/Ru catalysis, "over-reduction" can lead to the desamino-alkane. Monitor catalyst load and hydrogen pressure strictly.

References

  • United States Pharmacopeia (USP).Sitagliptin Phosphate Monograph: Impurities. (Accessed via USP-NF Online).
  • Dubey, R., et al. "Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin."[1] ACS Omega, 2020, 5(10), 5402–5411. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 125366354, 3-Desamino-3,4-dehydro sitagliptin." PubChem, 2023. Link

  • International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines, 2006. Link

  • Farooqui, F. I., & Kakde, R. B. "Reversed-Phase Liquid Chromatography with Mass Detection and NMR Characterization of Sitagliptin Degradation Related Impurities." International Journal of Pharmaceutical Sciences and Research, 2016.[2] Link

Sources

Exploratory

Technical Guide: Sitagliptin Deamino Impurity 2 (Styrylacetyl Analogue)

This technical guide provides a comprehensive analysis of Sitagliptin Deamino Impurity 2 , also technically identified as the Sitagliptin Styrylacetyl Analogue . This compound is a critical degradation product and proces...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Sitagliptin Deamino Impurity 2 , also technically identified as the Sitagliptin Styrylacetyl Analogue . This compound is a critical degradation product and process-related impurity in the synthesis and stability profiling of Sitagliptin, a DPP-4 inhibitor.

Chemical Identity & Structural Characterization

Sitagliptin Deamino Impurity 2 is an


-unsaturated ketone formed by the elimination of the primary amine group from the Sitagliptin molecule. Its presence is strictly regulated due to its structural potential as a Michael acceptor.
Core Identification Data
ParameterTechnical Specification
Common Name Sitagliptin Deamino Impurity 2
Technical Synonym Sitagliptin Styrylacetyl Analogue; 3-Desamino-3,4-dehydro Sitagliptin
CAS Number 1675201-14-5 (Mixture/Generic); 1803026-58-5 (E-isomer)
Molecular Formula

Molecular Weight 390.28 g/mol
IUPAC Name (E)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-3-en-1-one
Regulatory Status USP Specified Impurity (Limit NMT 0.2%)
Structural Alert

The molecule features a conjugated enone system (but-3-en-1-one). In medicinal chemistry, this motif is a structural alert for potential genotoxicity (Michael acceptor), capable of alkylating DNA bases. However, its classification as a specified impurity in the USP monograph with a limit of 0.2% suggests it has been qualified in toxicological studies or proven to be less reactive in vivo than predicted.

Safety Data Sheet (SDS) & Toxicology Profile

Note: Specific toxicological data for this isolated impurity is limited. The following safety profile is derived from its chemical class (Michael Acceptors) and the parent API protocols.

Hazard Identification (GHS Classification)

Signal Word: WARNING [1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.

  • H341: Suspected of causing genetic defects (Precautionary assignment due to structural alert).

  • H373: May cause damage to organs through prolonged or repeated exposure.[3]

Precautionary Measures (P-Codes)
  • P201: Obtain special instructions before use (Treat as Potential Genotoxic Impurity - PGI).

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Handling & Storage Protocol
  • Containment: Handle within a certified Chemical Fume Hood or Powder Isolator. Use HEPA filters for particulate control.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The unsaturated double bond makes the compound susceptible to oxidation and polymerization.

  • Solubility: Soluble in DMSO, Methanol, and Acetonitrile. Sparingly soluble in water.

Formation Mechanism & Control Strategy

The formation of Deamino Impurity 2 is primarily driven by a


-elimination reaction . Under stress conditions (heat, acidic/basic pH), the primary amine of Sitagliptin acts as a leaving group (as ammonia), creating a double bond conjugated with the carbonyl group.
Degradation Pathway Diagram

The following diagram illustrates the elimination mechanism converting Sitagliptin to the Styrylacetyl Analogue.

Sitagliptin_Degradation Sitagliptin Sitagliptin (API) (Primary Amine) Transition Transition State (Acid/Base Catalyzed) Sitagliptin->Transition Stress (Heat/pH) Ammonia NH3 (Leaving Group) Transition->Ammonia Impurity Deamino Impurity 2 (Styrylacetyl Analogue) (Enone Formation) Transition->Impurity Elimination

Figure 1: Mechanism of Deamino Impurity 2 formation via deamination/elimination of the Sitagliptin primary amine.

Control Parameters

To minimize the formation of this impurity during drug product manufacturing:

  • pH Control: Avoid prolonged exposure to extreme pH (both acidic and basic conditions can catalyze elimination).

  • Temperature: Maintain processing temperatures below 40°C during wet granulation or drying phases.

  • Excipient Compatibility: Screen excipients for alkaline impurities that could act as bases to abstract the

    
    -proton.
    

Analytical Characterization (HPLC Method)

Accurate detection requires resolving the unsaturated impurity from the parent peak. The impurity typically elutes after Sitagliptin due to increased hydrophobicity (loss of the polar amine).

Recommended HPLC Conditions

This protocol is adapted from stability-indicating methods validated for Sitagliptin impurities.

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse XDB or Poroshell 120), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate or Phosphate Buffer (pH 4.0 - 6.0)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (optimal for impurities) or 254 nm
Column Temp 30°C - 40°C
Gradient T(min) / %B: 0/10

5/10

20/60

25/10
Relative Retention (RRT) Typically ~1.2 - 1.4 (relative to Sitagliptin)
Identification Criteria
  • Mass Spectrometry (LC-MS):

    • Parent: [M+H]+ = 408.31 (Sitagliptin)

    • Impurity: [M+H]+ = 391.28 (Consistent with loss of

      
       [-17 Da]).
      
  • UV Spectrum: The impurity exhibits a bathochromic shift (red shift) compared to Sitagliptin due to the extended conjugation of the alkene with the carbonyl and phenyl ring.

References

  • United States Pharmacopeia (USP). Sitagliptin Phosphate Monograph: Specified Impurities.[4] USP-NF Online. Link

  • Sonune, D. P., & Mone, M. K. (2013). Isolation, Characterization of Degradation Products of Sitagliptin and Development of Validated Stability-Indicating HPLC Assay Method.[5] International Journal of Pharmaceutical Sciences and Research, 4(9), 3494-3503.[5][4] Link

  • Dubey, R., et al. (2013). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. Journal of Pharmaceutical and Biomedical Analysis. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Sitagliptin.Link

  • SynThink Research Chemicals. Sitagliptin Styrylacetyl Analog Reference Standard Data.Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis and Characterization of 3-Desamino-3,4-Dehydrositagliptin Reference Standard

Executive Summary 3-desamino-3,4-dehydrositagliptin (also known as Sitagliptin Impurity 10 or the Styrylacetyl Analogue) is a critical process-related impurity and degradation product in the manufacturing of Sitagliptin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-desamino-3,4-dehydrositagliptin (also known as Sitagliptin Impurity 10 or the Styrylacetyl Analogue) is a critical process-related impurity and degradation product in the manufacturing of Sitagliptin (Januvia®).[1] Its presence requires strict monitoring under ICH Q3A(R2) and Q3B(R2) guidelines due to its structural similarity to the active pharmaceutical ingredient (API) and potential for genotoxicity assessment.

This guide provides a high-fidelity protocol for synthesizing the 3-desamino-3,4-dehydrositagliptin reference standard. Unlike generic synthesis guides, this protocol addresses the critical challenge of regioselectivity , specifically the migration of the double bond between the C2-C3 and C3-C4 positions. We utilize a Cobalt-catalyzed cross-coupling followed by a base-mediated isomerization-hydrolysis strategy to selectively isolate the target 3,4-unsaturated isomer.[2][3]

Target Molecule Profile
PropertyDetail
Common Name 3-desamino-3,4-dehydrositagliptin
Systematic Name (E)-1-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one
CAS Number 1803026-58-5
Molecular Formula C₁₆H₁₂F₆N₄O
Molecular Weight 390.29 g/mol
Key Structural Feature

-unsaturation (non-conjugated alkene)

Strategic Analysis & Retrosynthesis

The synthesis hinges on the coupling of the Triazolopyrazine Fragment (A) with the Unsaturated Acid Fragment (B) .

  • Fragment A: 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (Commercially available or synthesized from chloropyrazine).

  • Fragment B: (E)-4-(2,4,5-trifluorophenyl)but-3-enoic acid.[4]

The Critical Challenge (The "Isomerization Trap"): The corresponding acid precursor exists in two isomeric forms:

  • Conjugated (2-enoic): Stable,

    
    -unsaturated. (Yields Impurity 9).
    
  • Deconjugated (3-enoic): Less stable,

    
    -unsaturated. (Yields Target Impurity 10 ).
    

Standard hydrolysis of the ester precursor with Acid (HCl) yields the thermodynamic conjugated product. To obtain the required deconjugated (3,4-dehydro) acid, we must use Basic Hydrolysis (NaOH) , which induces kinetic protonation or specific isomerization dynamics favoring the 3-enoic species in this fluorinated system.

Reaction Scheme Visualization

SynthesisPath cluster_legend Key Mechanism SM1 1-bromo-2,4,5- trifluorobenzene Inter1 Intermediate Ester (Conjugated 2-enoate) SM1->Inter1 CoBr2, Zn Cross-Coupling SM2 Methyl 4-bromocrotonate SM2->Inter1 Acid Acid Precursor (Deconjugated 3-enoic acid) Inter1->Acid 3M NaOH Isomerization/Hydrolysis (CRITICAL STEP) Final 3-desamino-3,4- dehydrositagliptin Acid->Final EDC/HOBt Amide Coupling Triazole Triazolopyrazine Fragment Triazole->Final Note NaOH drives the double bond migration from C2-C3 to C3-C4

Caption: Synthetic pathway highlighting the critical base-mediated isomerization step required to generate the correct 3,4-unsaturated isomer.

Detailed Experimental Protocol

Phase 1: Synthesis of (E)-4-(2,4,5-trifluorophenyl)but-3-enoic acid

Objective: Synthesize the acid tail while forcing the double bond to the 3,4-position.

Reagents:

  • Methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate (Precursor Ester)

  • Sodium Hydroxide (3 M aqueous solution)

  • 1,4-Dioxane[5][6]

  • Hydrochloric acid (1 M, for acidification)

Step-by-Step:

  • Dissolution: Dissolve 5.0 g (21.7 mmol) of Methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate in 100 mL of 1,4-dioxane.

  • Hydrolysis & Isomerization: Add 100 mL of 3 M NaOH (aqueous).

    • Expert Note: Do not substitute with HCl. Acidic conditions will retain the 2,3-double bond (conjugated), resulting in the wrong impurity standard.

  • Reaction: Stir the mixture vigorously at Room Temperature for 24 hours .

    • Monitoring: Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The starting ester spot (Rf ~0.6) should disappear, replaced by a baseline acid spot.

  • Work-up:

    • Evaporate the 1,4-dioxane under reduced pressure (Rotavap at 40°C).

    • Dilute the aqueous residue with water (50 mL) and wash with Diethyl Ether (2 x 50 mL) to remove unreacted neutral species.

    • Acidification: Cool the aqueous phase to 0°C. Slowly add 1 M HCl until pH reaches ~2.0. A white precipitate or oil should form.

    • Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3 x 75 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

    • Yield Expectation: ~90-95% as a colorless oil or semi-solid.

    • Checkpoint: Verify structure by ¹H NMR. The vinylic protons for the 3-enoic acid appear as a multiplet at

      
       6.2-6.5 ppm, distinct from the doublet/quartet of the conjugated system.
      
Phase 2: Amide Coupling to Final Standard

Objective: Couple the acid to the triazole amine without re-isomerizing the double bond.

Reagents:

  • (E)-4-(2,4,5-trifluorophenyl)but-3-enoic acid (from Phase 1)

  • 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (HCl salt or free base)

  • EDC[1][2][3][5][6]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N-Methylmorpholine (NMM)

  • Anhydrous DMF[6]

Step-by-Step:

  • Activation: In a flame-dried flask under Nitrogen, dissolve 0.70 g (3.25 mmol) of the Acid in 50 mL anhydrous DMF. Cool to 0°C.

  • Reagent Addition: Add EDC·HCl (0.69 g, 3.6 mmol) and HOBt (0.48 g, 3.6 mmol). Stir at 0°C for 30 minutes to form the active ester.

    • Why this method? EDC/HOBt is milder than Oxalyl Chloride. Using acid chlorides creates HCl byproducts that can catalyze the migration of the double bond back to the conjugated position.

  • Coupling: Add the Triazolopyrazine amine (0.52 g, 3.25 mmol) followed by NMM (0.43 mL, 3.9 mmol).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature and stir for 12 hours.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (200 mL).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash the organic layer sequentially with:

      • 10% Citric Acid (removes unreacted amine/EDC).

      • Sat. NaHCO₃ (removes unreacted acid).

      • Brine.

  • Purification:

    • Dry over Na₂SO₄ and concentrate.

    • Flash Chromatography: Silica gel column. Elute with a gradient of 1% to 8% Methanol in Dichloromethane (or Diethyl Ether).

    • Target Fraction: Collect the fractions containing the product (Rf ~0.4 in 5% MeOH/DCM).

Analytical Validation (Self-Validating System)

To ensure the synthesized material is the correct 3,4-dehydro isomer and not the 2,3-dehydro analog, compare the NMR signals.

Spectroscopic Identification Table
FeatureTarget: 3,4-Dehydro (Impurity 10) Incorrect: 2,3-Dehydro (Impurity 9)
Alkene Position Isolated (Non-conjugated)Conjugated with Carbonyl
¹H NMR (Alkene)

6.31 (dt) & 6.52 (d)

6.24 (dt) & 6.90-7.00 (m)
¹H NMR (Methylene)

3.43 (d,

Hz, -CH₂-CO- )
No doublet at 3.43 (Olefin is at C2)
¹³C NMR (Carbonyl) ~169 ppm (Amide)~165 ppm (Conjugated Amide)
Physical State White Solid (mp 105–107 °C)Colorless Oil/Gel

Key Diagnostic: Look for the doublet at 3.43 ppm (in CDCl₃).[5] This represents the methylene group at C2 (


), which only exists in the 3,4-unsaturated isomer. If this signal is missing, you have likely synthesized the conjugated impurity.
Validation Workflow Diagram

Validation Sample Isolated Product NMR 1H NMR Analysis (CDCl3) Sample->NMR Check Check region 3.4 - 3.6 ppm NMR->Check Result1 Doublet at 3.43 ppm detected Check->Result1 Yes Result2 No signal / Signal at 6.0-7.0 only Check->Result2 No Conclusion1 PASS: 3,4-Dehydro Isomer (Impurity 10) Result1->Conclusion1 Conclusion2 FAIL: 2,3-Dehydro Isomer (Impurity 9) Result2->Conclusion2

Caption: Decision tree for confirming the regio-isomer identity using proton NMR.

References

  • Frlan, R., et al. (2020).[2] "Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin." ACS Omega, 5(10), 5203–5210.

  • United States Pharmacopeia (USP).

  • European Pharmacopoeia (Ph.[7][8] Eur.) . "Sitagliptin Tablets Monograph 2927."

  • PubChem Database. "3-Desamino-3,4-dehydro sitagliptin (CID 125366354)."

Sources

Application

Application Note: LC-MS/MS Fragmentation Profiling of Sitagliptin Deamino Impurity 2

This Application Note is designed for researchers and analytical scientists involved in the quality control and structural elucidation of Sitagliptin and its related impurities. It addresses the specific characterization...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the quality control and structural elucidation of Sitagliptin and its related impurities. It addresses the specific characterization of Sitagliptin Deamino Impurity 2 (CAS: 1675201-14-5), a critical degradation product and process impurity.

Executive Summary

Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to specific degradation pathways, most notably the loss of the primary amine group. Sitagliptin Deamino Impurity 2 (also referred to as 3-desamino-3,4-dehydrositagliptin) represents the


-unsaturated (or conjugated) analog formed via the elimination of ammonia (

).

This guide provides a definitive protocol for the identification and structural confirmation of this impurity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike the parent drug (


 408), this impurity presents a precursor ion at 

391
. Correct identification requires distinguishing this species from in-source fragmentation artifacts of the parent drug and other isomeric deamino forms.

Chemical Identity & Structural Context

Before MS analysis, understanding the structural difference is vital for interpreting fragmentation.

FeatureSitagliptin (Parent)Deamino Impurity 2
CAS Number 486460-32-61675201-14-5
Formula


Monoisotopic Mass 407.12 Da390.09 Da
Precursor Ion

408.12391.09
Key Structural Change Contains

-amino amide
Contains but-3-en-1-one (alkene) linker

Formation Mechanism: The impurity is typically formed via a retro-Michael elimination of ammonia from the


-position of the butyl chain, resulting in a double bond conjugated with the 2,4,5-trifluorophenyl ring.

Experimental Protocol

Reagents and Sample Preparation[1][2]
  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: LC-MS grade Ammonium Formate and Formic Acid.

  • Sample Diluent: 50:50 Methanol:Water (v/v).

  • Preparation: Prepare a stock solution of the impurity at 10 µg/mL. For fragmentation studies, direct infusion or flow injection analysis (FIA) is recommended to optimize collision energies.

LC-MS Conditions

This method utilizes a volatile buffer system to ensure maximum ionization efficiency in Positive Electrospray Ionization (+ESI) mode.

Liquid Chromatography Parameters:

  • Column: Agilent Zorbax SB-C18 (100 mm x 2.1 mm, 1.8 µm) or Waters ACQUITY UPLC BEH C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 2 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial equilibration
1.0 10 Isocratic hold
8.0 60 Linear ramp
10.0 90 Wash
10.1 10 Re-equilibration

| 13.0 | 10 | End of Run |

Mass Spectrometry Parameters (Q-TOF or Triple Quad):

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350 °C.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of parent).

  • Collision Energy (CE): Ramp 15–35 eV for product ion scanning.

Results & Discussion: Fragmentation Logic

The Primary Fragmentation Pathway

The fragmentation of Sitagliptin Deamino Impurity 2 is driven by the protonation of the highly basic triazolopyrazine ring. Upon Collision-Induced Dissociation (CID), the molecule cleaves at the amide bond.

Precursor Ion:


 391.09 

Dominant Fragment:


 235.06
  • Identity: 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine cation.[4][5][6][7][8]

  • Mechanism: Amide bond hydrolysis/cleavage. The positive charge is strongly retained on the triazole ring due to its high proton affinity compared to the fluorinated phenyl chain.

  • Neutral Loss: 156 Da (4-(2,4,5-trifluorophenyl)but-3-en-1-one).

Secondary Fragments:

  • 
     194:  Further degradation of the triazolopyrazine core (loss of acetonitrile/ring opening).
    
  • 
     167/165:  Fragments derived from the trifluorophenyl moiety (only observed at high collision energies if charge migration occurs, though rare).
    
Comparison with Parent Drug

A critical QC challenge is that Sitagliptin (


 408) can lose 

in the ion source, creating an artifact at

391.
  • Sitagliptin (

    
     408) MS/MS: 
    
    • Major Fragment:

      
       235 (Loss of 173 Da).
      
    • Minor Fragment:

      
       391 (Loss of 
      
      
      
      ).
  • Deamino Impurity 2 (

    
     391) MS/MS: 
    
    • Major Fragment:

      
       235 (Loss of 156 Da).
      
    • Differentiation Key: The impurity is a distinct chromatographic peak. If

      
       391 co-elutes exactly with 
      
      
      
      408, it is likely an in-source fragment. If it elutes at a different retention time (typically later due to loss of the polar amine), it is the Deamino Impurity 2.
Fragmentation Pathway Visualization

The following diagram illustrates the mechanistic cleavage of the impurity.

FragmentationPathway Impurity Deamino Impurity 2 [M+H]+ m/z 391 (Unsaturated Amide) Transition Protonated Amide Transition State Impurity->Transition Collision Energy (15-30 eV) CoreFragment Triazolopyrazine Core [Fragment]+ m/z 235 (Base Peak) Transition->CoreFragment Amide Cleavage Charge Retention NeutralLoss Neutral Loss (156 Da) Trifluorophenyl-butenone Transition->NeutralLoss Elimination SecondaryFrag Secondary Frag m/z 194 CoreFragment->SecondaryFrag Ring Opening High CE (>40 eV)

Caption: MS/MS fragmentation pathway of Sitagliptin Deamino Impurity 2 showing the characteristic cleavage of the amide bond.

Summary of Diagnostic Ions

Use this table to program Multiple Reaction Monitoring (MRM) transitions.

CompoundPrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Sitagliptin 408.1235.125Quantifier (Parent)
Deamino Impurity 2 391.1 235.1 25 Quantifier (Impurity)
Deamino Impurity 2 391.1194.140Qualifier

References

  • Dubey, R. et al. "Characterization of Forced Degradation Impurities of Sitagliptin by LC-MS/MS." Asian Journal of Chemistry, 2017.[1][9] (Contextual grounding for Sitagliptin fragmentation patterns).

  • Vuyyuru, N.R. et al. "Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method."[1][9] Asian Journal of Chemistry, 2017.[1][9] Available at: [Link]

Sources

Method

Application Note: UPLC Strategies for the Detection of Sitagliptin Alkene Impurities

Executive Summary The control of alkene impurities in Sitagliptin drug substance is a critical quality attribute (CQA) due to the specific synthetic pathway involving the asymmetric hydrogenation of an enamine intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The control of alkene impurities in Sitagliptin drug substance is a critical quality attribute (CQA) due to the specific synthetic pathway involving the asymmetric hydrogenation of an enamine intermediate. Incomplete reduction leads to the Enamine Impurity , while degradation (elimination of the amine) can yield Desamino-dehydro analogs.

These alkene impurities possess a double bond that structurally differentiates them from the saturated parent drug, yet they often co-elute on standard C18 chemistries due to similar hydrophobicity. This guide details a precision UPLC protocol utilizing Phenyl-Hexyl stationary phase chemistry, exploiting


 interactions to achieve superior selectivity for these unsaturated impurities.

Chemical Background & Impurity Formation[1][2][3][4][5]

Understanding the origin of these impurities is the first step in designing a robust separation method. Sitagliptin is typically synthesized via the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine.

Target Impurities
  • Enamine Intermediate (Precursor): (Z)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one.

    • Origin: Incomplete hydrogenation during synthesis.

  • 3-Desamino-2,3-dehydrositagliptin (Elimination Product):

    • Origin: Acid-catalyzed elimination of the amine group or thermal degradation.

  • 3-Desamino-3,4-dehydrositagliptin (Isomer):

    • Origin: Isomerization of the double bond.

Pathway Visualization

The following diagram illustrates the relationship between the parent drug and these specific alkene impurities.

Sitagliptin_Impurity_Pathway cluster_legend Key Precursor Prochiral Enamine (Alkene Intermediate) Sitagliptin Sitagliptin (Active API) Precursor->Sitagliptin Asymmetric Hydrogenation (Rh) Precursor->Sitagliptin Incomplete Rxn (Residual Enamine) Dehydro23 3-Desamino-2,3-dehydro Impurity Sitagliptin->Dehydro23 Elimination (-NH3) Acid/Heat Dehydro34 3-Desamino-3,4-dehydro Impurity Dehydro23->Dehydro34 Isomerization Legend Yellow: Starting Material/Impurity Green: Target Product Red: Degradation/Alkene Impurities

Caption: Synthetic and degradation pathways linking Sitagliptin to its critical alkene impurities.

Method Development Strategy

Why Standard C18 is Insufficient

While C18 columns (e.g., BEH C18) are excellent for general purity, they rely primarily on hydrophobic interactions. Sitagliptin and its dehydro-impurities differ only by two hydrogens and a double bond, resulting in very similar logP values. This often leads to "shoulder" peaks or critical pair co-elution.

The Solution: Phenyl-Hexyl Chemistry

To resolve the alkene impurities, we utilize


 interactions . The phenyl ring on the stationary phase interacts with the 

electrons of the double bond in the alkene impurities (Enamine and Dehydro analogs). Sitagliptin, being saturated at the linker chain, lacks this specific interaction site, resulting in a distinct selectivity shift.

Column Selection: ACQUITY UPLC CSH Phenyl-Hexyl.

  • Mechanism: The Charged Surface Hybrid (CSH) particle provides excellent peak shape for basic compounds (like Sitagliptin) at low pH by mitigating secondary silanol interactions, while the Phenyl ligand pulls the alkene impurities away from the main peak.

Detailed Experimental Protocol

Chromatographic Conditions[1][6][7][8]
ParameterCondition
Instrument UPLC System (e.g., Waters ACQUITY H-Class or I-Class)
Column ACQUITY UPLC CSH Phenyl-Hexyl , 1.7 µm, 2.1 x 100 mm
Column Temp 45°C (Elevated temp improves mass transfer and peak shape)
Sample Temp 5°C
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 4.5 adjusted with Acetic Acid)
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.4 mL/min
Injection Volume 1.0 - 2.0 µL
Detection (UV) 210 nm (Trace Impurities) and 268 nm (API assay)
Run Time 12.0 Minutes
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurveDescription
0.009010InitialEquilibration
1.0090106Isocratic Hold
8.0050506Linear Gradient
9.0010906Wash Step
10.5010906Hold Wash
10.6090101Return to Initial
12.0090101Re-equilibration
Sample Preparation[3]
  • Diluent: 90:10 Water:Acetonitrile (match initial gradient to prevent solvent effects).

  • Stock Solution: Dissolve Sitagliptin Phosphate standard to 1.0 mg/mL.

  • Impurity Spiking: For method validation, spike Enamine and Dehydro impurities at 0.1% level (approx 1.0 µg/mL).

System Suitability & Validation Criteria

To ensure the method is "self-validating" in routine use, the following System Suitability Test (SST) criteria must be met before running samples.

SST Parameters[8][9]
  • Resolution (

    
    ): 
    
    • Between Sitagliptin and Enamine Impurity : NLT (Not Less Than) 2.5.

    • Between Sitagliptin and Dehydro Impurity : NLT 2.0.

  • Tailing Factor (

    
    ): 
    
    • Sitagliptin peak: NMT (Not More Than) 1.5. (CSH column should yield ~1.1).

  • Precision:

    • %RSD of 6 replicate injections of Standard: NMT 2.0%.

Troubleshooting Guide
  • Loss of Resolution: If the alkene impurities merge with the main peak, lower the Mobile Phase B initial percentage to 5% or decrease the column temperature to 35°C (enhancing

    
     retention).
    
  • Peak Tailing: Ensure the buffer pH is strictly 4.5. At higher pH (>7), secondary interactions may increase on Phenyl columns.

Method Logic Visualization

The following decision tree outlines the logic used to arrive at this specific protocol, aiding in future troubleshooting or adaptation.

Method_Development_Logic Start Start: Sitagliptin Impurity Profiling Analyze_Struct Analyze Structures: Parent vs. Impurities Start->Analyze_Struct Identify_Diff Key Difference: Double Bond (Alkene) Analyze_Struct->Identify_Diff Select_Mech Select Mechanism: Hydrophobicity vs. Pi-Pi Identify_Diff->Select_Mech C18_Path Standard C18 Select_Mech->C18_Path Hydrophobic only Phenyl_Path Phenyl-Hexyl Select_Mech->Phenyl_Path Pi-Pi + Hydrophobic Result_C18 Poor Selectivity (Co-elution) C18_Path->Result_C18 Result_Phenyl High Selectivity (Pi-Pi Interaction) Phenyl_Path->Result_Phenyl Opt_pH Optimize pH: Basic Drug (pKa ~7.7) Result_Phenyl->Opt_pH Final_Cond Final Condition: CSH Phenyl-Hexyl pH 4.5 Amm. Acetate Opt_pH->Final_Cond CSH for peak shape

Caption: Decision matrix for selecting Phenyl-Hexyl chemistry over standard C18 for alkene impurity separation.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Sitagliptin Phosphate Monohydrate Monograph. (Provides baseline impurity limits and identification).

  • U.S. Pharmacopeia (USP) . Sitagliptin Phosphate: Impurity Profiling.

  • Dubey, R. et al. "Rapid and Sensitive UPLC Method for the Estimation of Sitagliptin and its Impurities." Journal of Chromatographic Science. (Discusses general UPLC conditions).
  • Waters Corporation . Acquity UPLC CSH Technology: Separation of Basic Compounds.

  • ACS Omega . "Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin".

Sources

Method

Application Note: UV Detection Wavelength Optimization for Sitagliptin Deamino Impurity 2

Executive Summary This application note details the protocol for determining and validating the optimal UV detection wavelength for Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5). Unlike the parent molecule Sitaglipti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for determining and validating the optimal UV detection wavelength for Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5). Unlike the parent molecule Sitagliptin, which relies primarily on the triazolopyrazine fluorophore, this impurity possesses an extended conjugated enone system resulting from the elimination of the primary amine.

While standard pharmacopeial methods for Sitagliptin utilize 267 nm , the structural alteration in the Deamino impurity necessitates a specific spectral evaluation to maximize sensitivity (LOD/LOQ) and ensure accurate quantification during stability studies. This guide provides a self-validating workflow using Photodiode Array (PDA) detection to empirically select the wavelength, rather than relying on generic literature values.

Chemical Context & Chromophore Analysis

To select the correct wavelength, one must understand the photophysics of the analyte.

  • Parent Molecule (Sitagliptin): Contains a triazolopyrazine ring and a trifluorophenyl group.[1][2] The primary absorption maximum (

    
    ) is typically observed at 267 nm  due to the 
    
    
    
    transitions of the heterocyclic ring.
  • Target Analyte (Sitagliptin Deamino Impurity 2):

    • Chemical Name: 1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-3-en-1-one.[3]

    • Structural Modification: Oxidative deamination or elimination results in the loss of the chiral amine and the formation of an

      
      -unsaturated ketone (enone) linker.
      
    • Chromophoric Impact: The formation of the C=C double bond conjugated with the carbonyl group (enone system) creates a new chromophore. This typically results in a bathochromic shift (red shift) and a hyperchromic effect (increased intensity) compared to the non-conjugated parent structure.

Structural Transformation Diagram

ChemicalPathway Sitagliptin Sitagliptin (Parent API) Chromophore: Triazolopyrazine Abs Max: ~267 nm Process Oxidative Deamination (Elimination of NH3) Sitagliptin->Process - NH3 Impurity2 Deamino Impurity 2 (CAS 1675201-14-5) Chromophore: Enone + Triazolopyrazine Expected Shift: Bathochromic Process->Impurity2 + Double Bond (C=C)

Caption: Transformation of Sitagliptin to Deamino Impurity 2, highlighting the introduction of the conjugated enone system.

Experimental Protocol: Wavelength Determination

Objective: To empirically determine the


 that offers the highest Signal-to-Noise (S/N) ratio for Impurity 2 without compromising the detection of the parent peak.
Reagents and Equipment
  • HPLC System: Waters Alliance or Agilent 1200/1290 series with PDA (Photodiode Array) Detector .

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax SB-C18 or Waters XBridge C18), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Standards:

    • Sitagliptin Phosphate Reference Standard.[1]

    • Sitagliptin Deamino Impurity 2 Reference Standard (CAS 1675201-14-5).[]

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol, Potassium Dihydrogen Phosphate, Orthophosphoric Acid.

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g of

    
     in 1 L of water. Adjust pH to 6.8 with dilute NaOH or KOH. (Alternatively, pH 2.8 using dilute phosphoric acid is common for stability indicating methods; pH 6.8 is preferred here to prevent on-column degradation during analysis).
    
  • Organic Modifier (Mobile Phase B): Acetonitrile:Methanol (90:10 v/v).

Chromatographic Conditions (Gradient)
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.090101.0
5.090101.0
25.040601.0
35.040601.0
36.090101.0
45.090101.0
Spectral Scanning Procedure
  • Preparation: Prepare a solution containing 0.5 mg/mL Sitagliptin spiked with 0.1% (0.5 µg/mL) of Deamino Impurity 2.

  • PDA Setup: Set the PDA detector to scan from 200 nm to 400 nm with a sampling rate of 20 Hz.

  • Injection: Inject 20 µL of the spiked solution.

  • Extraction:

    • Locate the peak corresponding to Deamino Impurity 2 (typically elutes after Sitagliptin due to increased lipophilicity from the loss of the amine).

    • Extract the UV spectrum at the peak apex.

    • Overlay the spectrum with the Sitagliptin parent spectrum.

Data Analysis & Wavelength Selection Logic

Do not simply select the highest peak in the spectrum. You must balance sensitivity with selectivity.

Spectral Evaluation Criteria
  • Primary Maxima (

    
    ):  Identify the wavelength of maximum absorbance for Impurity 2.
    
    • Expected: The enone system often exhibits a strong

      
       transition near 210-220 nm  and a secondary band shifted near 260-275 nm .
      
  • Interference Check: Ensure the mobile phase (buffer/organic) does not absorb significantly at the selected wavelength. (Avoid <210 nm if using high Methanol or certain buffers).

  • Sensitivity Calculation: Calculate the Relative Response Factor (RRF) at the candidate wavelengths.

Decision Matrix
Candidate WavelengthProsConsRecommendation
210 nm Highest sensitivity for most organic compounds (end absorption).Low specificity; high baseline noise from solvents; detects non-drug impurities.Use for General Screening (Process Impurities).
254 nm Standard UV detection; robust baseline.May not align with the specific maxima of the Sitagliptin core or the enone.Secondary Option.
267 nm

of Parent Sitagliptin; highly specific to the triazolopyrazine core.
May be slightly off-peak for the Deamino impurity if the enone causes a shift.Preferred for Assay (if impurity response is adequate).
280-300 nm High specificity for conjugated systems (enones).Lower sensitivity (lower extinction coefficient).Use for Specificity (if co-elution is suspected).
Validated Recommendation

Based on the structural addition of the enone system and standard stability-indicating protocols: Select 267 nm as the primary detection wavelength.

  • Reasoning: While the enone adds a chromophore, the triazolopyrazine core remains the dominant absorber. Literature confirms Sitagliptin and its major degradants are robustly detected at 267 nm.

  • Caveat: If the sensitivity (S/N ratio) for Impurity 2 is < 10 at the LOQ level using 267 nm, switch to 210 nm , provided the mobile phase background is low (use Phosphate/Acetonitrile, avoid Acetate/Methanol at 210 nm).

Method Validation Workflow (Self-Validating System)

To ensure the chosen wavelength is valid for your specific instrument and column, follow this logical flow.

ValidationWorkflow Start Start Validation PDA_Scan Run PDA Scan (200-400nm) Spiked Sample Start->PDA_Scan Extract_Spec Extract Spectrum of Deamino Impurity 2 PDA_Scan->Extract_Spec Check_Max Identify Impurity λmax (Compare to 267 nm) Extract_Spec->Check_Max Decision Is S/N > 10 at 267 nm? Check_Max->Decision Use_267 Lock Wavelength: 267 nm (Matches Parent Method) Decision->Use_267 Yes Use_Alt Select Alt Wavelength (e.g., 210 nm or 254 nm) Decision->Use_Alt No Linearity Run Linearity Study (LOQ to 150% Spec) Use_267->Linearity Use_Alt->Linearity Final Method Validated Linearity->Final

Caption: Logical workflow for validating the detection wavelength using System Suitability criteria.

References

  • Ukaaz Publications. (2022).[5] UV-Method for the quantitative determination of sitagliptin in bulk and pharmaceutical dosage form.[1][6][7][8][9] Annals of Phytomedicine.[5] Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). Isolation, Characterization of Degradation Products of Sitagliptin.[][11] Retrieved from [Link]

Sources

Method

Application Note: Strategic Column Selection for Sitagliptin Impurity Profiling

This Application Note is structured as a high-level technical guide for analytical method development, specifically tailored for the impurity profiling of Sitagliptin. Executive Summary Sitagliptin, a dipeptidyl peptidas...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical method development, specifically tailored for the impurity profiling of Sitagliptin.

Executive Summary

Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, presents a unique chromatographic challenge due to its fluorinated phenyl rings, basic primary amine, and triazolopyrazine core. Effective impurity profiling requires a dual-strategy approach: resolving hydrophobic process impurities (e.g., des-fluoro analogs, regioisomers) and retaining hydrophilic degradation products (e.g., hydrolysis fragments).

This guide provides a scientifically grounded protocol for selecting HPLC/UPLC columns, moving beyond generic "C18" recommendations to explore fluorophenyl (PFP) and polar-embedded chemistries that leverage specific molecular interactions (dipole-dipole,


) critical for Sitagliptin's halogenated structure.

The Separation Challenge: Impurity Classification

To select the correct column, we must first categorize the analytes based on their interaction potential relative to the API (Sitagliptin).

Impurity ClassExamplesPolarity vs. APIElution Zone (RP-HPLC)Separation Mechanism Required
Polar (Degradants) Hydrolysis products, Amine fragments, N-deacylated formsMore PolarEarly Eluting (

)
Hydrophobic retention + Polar interactions
Chiral Impurity A (S-Enantiomer)IdenticalCo-elutingSteric recognition (Amylose/Cellulose)
Structural Analogs Impurity B (Des-fluoro), RegioisomersSimilar / Non-PolarMid-to-Late ElutingHalogen selectivity, Shape selectivity
Hydrophobic Impurity F (Dimer), Process intermediatesNon-PolarLate ElutingHydrophobic interaction

Column Selection Logic & Mechanism

The standard USP monograph utilizes a C18 (L1) column, but modern method development often requires orthogonal selectivity.

A. The Workhorse: C18 (USP L1)
  • Target: General process impurities and late-eluting hydrophobic compounds (e.g., Impurity F).

  • Mechanism: Solvophobic interactions dominate.

  • Limitation: Poor retention of early-eluting polar degradants; lacks selectivity for halogenated positional isomers (e.g., separating 2,4,5-trifluoro from 2,4,6-trifluoro analogs).

B. The Specialist: Pentafluorophenyl (PFP / F5) (USP L43)
  • Target: Halogenated impurities (Impurity B, Regioisomers).

  • Mechanism:

    • 
       Interactions:  Between the phenyl ring of the stationary phase and the aromatic rings of Sitagliptin.
      
    • Dipole-Dipole: The C-F bonds in the PFP phase interact strongly with the C-F bonds in Sitagliptin.

    • Shape Selectivity: Rigid planar structure aids in separating isomers.

  • Why it works: Sitagliptin is heavily fluorinated. A PFP column provides "fluorine-fluorine" retention mechanisms that a C18 cannot offer, often resolving peaks that co-elute on alkyl phases.

C. The Polar Retainer: Polar-Embedded C18
  • Target: Early eluting polar degradants.

  • Mechanism: Embedded amide or carbamate groups shield silanols and provide hydrogen bonding sites.

  • Benefit: Allows use of 100% aqueous mobile phase to maximize retention of polar fragments without phase collapse.

Decision Tree: Column Selection Workflow

ColumnSelection Start Start: Impurity Profiling Goal Q1 Primary Separation Challenge? Start->Q1 Branch1 General Profiling (Process & Degradants) Q1->Branch1 Branch2 Halogenated/Regioisomers (e.g., Impurity B) Q1->Branch2 Branch3 Enantiomeric Purity (Impurity A) Q1->Branch3 Sol1 High-Coverage C18 (L1) (e.g., Zorbax Eclipse XDB, Symmetry) Branch1->Sol1 Standard Sol2 Pentafluorophenyl (PFP) (Maximize F-F interactions) Branch2->Sol2 Orthogonal Sol3 Amylose-1 Chiral Column (USP Monograph Method) Branch3->Sol3 Chiral Opt Optimization: Buffer pH Sol1->Opt Peak Shape Sol2->Opt Selectivity Detail pH < 3.0: Suppress Silanols pH > 7.0: Charge Suppression (Hybrid particles only) Opt->Detail

Caption: Decision matrix for selecting the optimal stationary phase based on specific Sitagliptin impurity types.

Experimental Protocols

Protocol A: Global Impurity Profiling (RP-HPLC)

Based on USP/EP harmonized principles for detecting process and degradation impurities.

Objective: Simultaneous separation of polar degradants and hydrophobic process impurities.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry).

  • Mobile Phase A: Buffer: 10 mM Potassium Dihydrogen Phosphate (adjusted to pH 6.8 with KOH) or 0.1% Perchloric Acid (for low pH selectivity).

  • Mobile Phase B: Acetonitrile : Buffer (90:10).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (for non-aromatic degradants) and 260 nm (API max).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
0.0 90 10 Equilibrate / Retain Polar
5.0 90 10 Isocratic hold for early eluters
25.0 30 70 Elute API and Hydrophobic Impurities
35.0 30 70 Wash

| 36.0 | 90 | 10 | Re-equilibrate |

Technical Insight: The use of a pH 6.8 buffer ensures Sitagliptin (pKa ~7.7 and ~8.8) is partially deprotonated, increasing hydrophobicity and retention on C18. However, for better peak shape of the basic amine, a lower pH (2.0–3.0) using perchloric acid or phosphate is often preferred to fully protonate the amine and suppress silanol interactions [1, 2].

Protocol B: Enhanced Selectivity for Halogenated Impurities

Designed for separating Des-fluoro analogs (Impurity B) and Regioisomers.

Objective: Leverage fluorine-fluorine interactions to resolve structurally similar impurities.

  • Column: Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP), 150 x 4.6 mm, 2.6 µm (Core-shell).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol (MeOH).[2]

  • Why Methanol? Aprotic solvents like Acetonitrile can disrupt the

    
     interactions essential for PFP selectivity. Methanol is preferred to maintain these steric/electronic separation mechanisms [3].
    

Data Summary: Column Performance Comparison

ParameterC18 (Alkyl Phase)PFP (Fluorinated Phase)Polar-Embedded C18
Retentivity (k') High for hydrophobic impuritiesModerateLow to Moderate
Selectivity (

)
Hydrophobicity-driven

and Dipole-driven
H-bonding driven
Impurity B Resolution ModerateHigh (Best Choice)Low
Polar Degradant Retention Poor (elutes near void)ModerateHigh (Best Choice)
Peak Shape (Basic Amine) Requires end-capping/modifiersGenerally goodExcellent

Troubleshooting & Optimization Guide

  • Peak Tailing: Sitagliptin is a basic amine. Tailing on C18 columns is often due to residual silanol interactions.

    • Solution: Use "Base Deactivated" (BDS) columns, increase buffer concentration (up to 50mM), or add 0.1% Triethylamine (TEA) as a silanol blocker.

  • Co-elution of Polar Impurities:

    • Solution: Switch to a Polar-Embedded group (e.g., Waters SymmetryShield or Agilent Bonus-RP). These phases allow starting at 100% aqueous buffer, significantly increasing the retention factor (

      
      ) for polar degradants.
      
  • Resolution of Enantiomers (Impurity A):

    • Standard RP columns cannot separate the S-enantiomer.

    • Protocol: Use Amylose-1 (e.g., Lux Amylose-1) with a Normal Phase or Polar Organic mode (Acetonitrile/Alcohol/DEA) [4].

References

  • Asian Journal of Chemistry. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method.Link

  • Journal of Chemical and Pharmaceutical Research. (2012). Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phosphate in bulk.Link

  • Research & Reviews: Journal of Pharmaceutical Analysis. (2016). Analysis of Sitagliptin On Halogenated Reversed Phase Columns: A Comparative Study.Link

  • Phenomenex Application Note. (2022). Enantiomeric Purity of Sitagliptin Phosphate per USP Monograph using Lux 5 µm Amylose-1 Column.[3][4]Link

  • UFRGS. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions.[5][6]Link

Sources

Application

Application Note: NMR Characterization of Sitagliptin Deamino Impurity 2 (E/Z Isomers)

This Application Note is designed for pharmaceutical scientists and analytical chemists involved in the structural elucidation and impurity profiling of Sitagliptin (Januvia®). It addresses the specific challenge of char...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical scientists and analytical chemists involved in the structural elucidation and impurity profiling of Sitagliptin (Januvia®). It addresses the specific challenge of characterizing the E/Z stereoisomers of Sitagliptin Deamino Impurity 2 .

Executive Summary

In the stability profiling of Sitagliptin Phosphate, the degradation pathway involving deamination leads to the formation of unsaturated analogs. Sitagliptin Deamino Impurity 2 is chemically defined as 1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-3-en-1-one .[1]

Unlike the conjugated 2,3-unsaturated analog (often termed Deamino Impurity 1), Impurity 2 possesses an isolated double bond at the C3-C4 position. This structural feature introduces geometric isomerism, resulting in a mixture of (E)- and (Z)- isomers. This guide provides a definitive protocol for distinguishing these isomers using scalar coupling analysis (


) and Nuclear Overhauser Effect (NOE) correlations.

Chemical Context & Structural Logic[2]

The Degradation Pathway

Sitagliptin contains a


-amino amide backbone. Under stress conditions (or as a synthetic byproduct), the elimination of the primary amine group (

) generates a double bond.
  • Regioisomer A (Conjugated): Double bond at C2-C3 (conjugated with carbonyl).

  • Regioisomer B (Deamino Impurity 2): Double bond at C3-C4 (isolated).

The formation of Deamino Impurity 2 typically occurs via base-catalyzed isomerization or during the coupling of crotonic acid derivatives where the double bond migrates.

Isomer Visualization

The critical challenge is distinguishing the Trans (E) and Cis (Z) configurations of the butenyl chain.

Sitagliptin_Degradation Sita Sitagliptin (Parent API) Inter Elimination Intermediate Sita->Inter - NH3 Imp1 Deamino Impurity 1 (2,3-unsaturated) Conjugated Inter->Imp1 Isomerization A Imp2 Deamino Impurity 2 (3,4-unsaturated) Target Analyte Inter->Imp2 Isomerization B E_Iso (E)-Isomer (Trans) Imp2->E_Iso Z_Iso (Z)-Isomer (Cis) Imp2->Z_Iso

Figure 1: Degradation pathway illustrating the divergence of regioisomers and the stereochemical split of Impurity 2.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and prevent peak overlap from the triazolopyrazine backbone, proper solvent selection is critical.

  • Solvent: DMSO-

    
     (Preferred for solubility and separating amide rotamers) or Methanol-
    
    
    
    .
  • Concentration: 5–10 mg of isolated impurity in 600 µL solvent.

  • Temperature: 298 K (25°C). Note: If rotameric broadening of the amide bond is observed, elevate temperature to 323 K (50°C) to coalesce signals.

Instrument Parameters
  • Field Strength: Minimum 500 MHz (essential for resolving olefinic multiplets).

  • Probe: Cryoprobe (preferred) or Broadband Inverse probe.

Acquisition Workflow

Perform the experiments in this specific order to maximize efficiency:

OrderExperimentPulse SequencePurposeCritical Parameter
1 1H NMR zg30Structure confirmation & Integration

(for qNMR)
2 1H{19F} zg (decoupled)Simplify multiplets (remove H-F coupling)O2 placed on F region
3 COSY cosygpppqfAssign spin systems (C2-C3-C4)High resolution in F1
4 NOESY noesygpphpStereochemistry (E vs Z) Mixing time: 500-800 ms
5 19F NMR zgImpurity fingerprintingSweep width > 200 ppm

Results & Discussion: Differentiation Strategy

The differentiation of E and Z isomers relies on two definitive NMR markers: the Scalar Coupling Constant (


)  and the Nuclear Overhauser Effect (NOE) .
Marker 1: Olefinic Proton Coupling ( H NMR)

The protons on the C3=C4 double bond exhibit characteristic splitting patterns.

  • Assignment:

    • 
       ~6.0 - 6.5 ppm: Olefinic protons (H3 and H4).
      
    • 
       ~3.5 ppm: Methylene protons (H2) adjacent to carbonyl.
      

Differentiation Logic:

  • E-Isomer (Trans): The coupling constant between the olefinic protons (

    
    ) is large, typically 15.0 – 16.0 Hz .
    
  • Z-Isomer (Cis): The coupling constant is significantly smaller, typically 10.0 – 12.0 Hz .

Technical Note: The olefinic protons are also coupled to the adjacent methylene (H2) and the aromatic ring (long range). Use 1H{19F} decoupling or Select 1D TOCSY to simplify the multiplets and measure the


 accurately.
Marker 2: Spatial Correlations (2D NOESY)

When coupling constants are ambiguous (e.g., due to peak overlap), NOESY provides definitive proof of spatial proximity.

  • Z-Isomer (Cis):

    • Strong NOE correlation between the olefinic proton H3 and the olefinic proton H4 ? No, they are vicinal.

    • Key Correlation: Strong NOE between H2 (Methylene) and the Aromatic Protons of the trifluorophenyl ring. In the cis conformation, the ring folds back towards the methylene group.

    • Alternatively, look for NOE between H3 and H4 if they are chemically equivalent (rare here) or between substituents on the same side of the double bond.

  • E-Isomer (Trans):

    • Weak/No NOE between H2 and the Aromatic ring (due to extended linear geometry).

    • Strong NOE between H2 and H4 (the olefinic proton on the other side of the double bond).

Summary of Chemical Shifts (Representative)
PositionAtomE-Isomer (Trans)Z-Isomer (Cis)Diagnostic Feature
C3-C4

15.8 Hz 11.5 Hz Primary Confirmation
H3 Olefinic CH

6.45 ppm

6.30 ppm
Shift variation
H4 Olefinic CH

6.55 ppm

6.65 ppm
Shift variation
C2

-CO

3.60 ppm

3.75 ppm
Shielding effect

Validation & Quality Control

To ensure the reliability of this characterization in a regulated environment (GMP), the following system suitability parameters must be met.

System Suitability Criteria
  • Resolution: Baseline separation of the E-isomer H3 signal from the Z-isomer H3 signal.

  • S/N Ratio: Signal-to-Noise ratio > 100:1 for the olefinic methine protons.

  • Specificity: No interference from the solvent residual peak (DMSO quintet at 2.50 ppm) with the H2 methylene signals (approx 3.6 ppm).

Analytical Workflow Diagram

NMR_Workflow Start Isolated Impurity 2 Step1 1H NMR (DMSO-d6) Check Purity & Integration Start->Step1 Decision Overlap in Olefinic Region? Step1->Decision PathA No Overlap Decision->PathA Clear PathB Overlap Detected Decision->PathB Complex CalcJ Calculate 3J(H3-H4) Measure Hz PathA->CalcJ Exp2D Run 2D J-Resolved or 1H{19F} Decoupling PathB->Exp2D ResultE J = 15-16 Hz (E-Isomer) CalcJ->ResultE ResultZ J = 10-12 Hz (Z-Isomer) CalcJ->ResultZ Exp2D->CalcJ Conf Confirm with NOESY (Spatial Check) ResultE->Conf ResultZ->Conf

Figure 2: Decision tree for the assignment of stereochemistry based on 1H NMR data.

References

  • Source for specific impurity nomencl
  • Dubey, R., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega. Retrieved from [Link]

    • Authoritative source for the synthesis and structural confirmation of the 3,4-unsatur
  • Confirmation of the commercial availability of the E/Z mixture.
  • Farooqui, F. I., & Kakde, R. B. (2016).[2] Reversed-Phase Liquid Chromatography with Mass Detection and NMR Characterization of Sitagliptin Degradation Related Impurities. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

    • Background on general degradation pathways and NMR methodology for Sitagliptin.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Sitagliptin Deamino Impurity 2

Status: Operational Ticket ID: SIT-IMP-002 Subject: Resolution ( ) enhancement for Sitagliptin and Deamino Impurity 2 (Desamino-dehydrositagliptin) Assigned Specialist: Senior Application Scientist Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SIT-IMP-002 Subject: Resolution (


) enhancement for Sitagliptin and Deamino Impurity 2 (Desamino-dehydrositagliptin)
Assigned Specialist:  Senior Application Scientist

Executive Summary & Chemical Context[1][2][3]

The Challenge: Researchers frequently encounter co-elution between the parent drug Sitagliptin (a DPP-4 inhibitor) and Deamino Impurity 2 (often identified as 3-desamino-2,3-dehydrositagliptin or similar alkene analogs, CAS 1675201-14-5).

The Root Cause: The separation difficulty arises from the structural similarity and the hydrophobic nature of the impurity.

  • Sitagliptin: Contains a primary amine (pKa

    
     8.78) and a triazolopyrazine ring.[1][2][3][4] It is highly polar when protonated.
    
  • Deamino Impurity 2: Lacks the primary amine functionality, often replacing it with a double bond (elimination product). It is significantly more hydrophobic (neutral) and lacks the cationic charge site that Sitagliptin possesses at acidic pH.

The Solution Vector: Resolution is achieved by exploiting the pKa difference . By maintaining a mobile phase pH where Sitagliptin is positively charged (protonated) and the impurity remains neutral, you maximize the "selectivity wedge" between the two.

Core Methodological Protocol

This protocol is synthesized from USP general chapters and specific stability-indicating literature (e.g., ACS Omega, J. Pharm. Biomed. Anal.). It prioritizes the separation of the hydrophobic deamino degradant from the main peak.

Recommended Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1) End-capped, 250 x 4.6 mm, 5 µmHigh carbon load provides necessary hydrophobic interaction for the neutral impurity.
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 6.8Maintains Sitagliptin ionization while suppressing silanol activity to reduce tailing.
Mobile Phase B Acetonitrile (ACN)Stronger elution strength than MeOH, necessary to elute the hydrophobic deamino impurity.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain Van Deemter efficiency.
Column Temp 30°C - 40°CElevated temperature reduces mass transfer resistance, sharpening the Sitagliptin peak.
Detection UV @ 205 nm or 254 nm205 nm for higher sensitivity; 254 nm for higher specificity to the aromatic rings.
Gradient Program (Self-Validating)

Note: The Deamino Impurity 2 is more hydrophobic and will elute after the parent peak in Reverse Phase (RP) mode.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial hold to retain polar degradants.
5.09010Isocratic hold.
25.04060Linear ramp to elute hydrophobic Deamino impurity.
30.04060Wash to clear column.
31.09010Re-equilibration.

Troubleshooting Guide (Q&A)

Q1: The Deamino impurity is co-eluting on the tail of the Sitagliptin peak. How do I fix this?

Diagnosis: This is a classic "Peak Capacity" vs. "Thermodynamic Selectivity" issue. The parent peak (Sitagliptin) is tailing due to interaction with residual silanols on the silica support, masking the small impurity peak that follows it.

Corrective Action:

  • Buffer Concentration: Increase buffer strength from 10 mM to 20-25 mM . Higher ionic strength suppresses the secondary interactions between the protonated amine of Sitagliptin and the anionic silanols.

  • pH Adjustment: If using pH 6.8, try lowering to pH 4.5 .

    • Mechanism:[5] At pH 4.5, Sitagliptin is fully protonated (

      
      ), increasing its polarity and forcing it to elute earlier. The neutral Deamino impurity's retention remains largely unchanged (hydrophobic driven), effectively widening the gap (
      
      
      
      ).
Q2: I see a new peak splitting the Deamino Impurity. What is happening?

Diagnosis: Deamino Impurity 2 (alkene) can exist as E/Z geometric isomers (trans/cis). Corrective Action:

  • This is often not a method failure but a chemical reality.

  • To merge them for quantitation (if required), use a column with less shape selectivity (e.g., a C8 column) or increase the column temperature to 45°C to speed up inter-conversion or band broadening.

  • Warning: Ensure your integration parameters are set to sum the isomers if the specification requires "Total Deamino Impurites."

Q3: My retention times are drifting.

Diagnosis: Sitagliptin is sensitive to Ion Pairing effects if the mobile phase contains counter-ions (like perchlorate or trifluoroacetate). Corrective Action:

  • Switch to a simple Phosphate/ACN system. Avoid TFA (Trifluoroacetic acid) if using MS detection is not required, as TFA can cause baseline drift and ion suppression.

  • Ensure the column is fully equilibrated (minimum 10 column volumes) after any gradient run.

Visualized Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides you through selecting the correct parameters based on the specific resolution failure mode.

method_dev_tree Start Start: Resolution < 1.5 Check_Elution Check Elution Order: Sitagliptin vs. Impurity Start->Check_Elution Case_Tail Problem: Impurity on Parent Tail Check_Elution->Case_Tail Impurity elutes later Case_Merge Problem: Peaks Merged/Co-eluting Check_Elution->Case_Merge Unknown order Action_Silanol Action: Suppress Silanols Case_Tail->Action_Silanol Action_Selectivity Action: Change Selectivity (alpha) Case_Merge->Action_Selectivity Step_Buffer Increase Buffer Conc. (10mM -> 25mM) Action_Silanol->Step_Buffer Step_pH Lower pH to 3.0-4.5 (Increase Parent Polarity) Action_Selectivity->Step_pH Step_Column Switch Column: Phenyl-Hexyl or Polar Embedded Action_Selectivity->Step_Column If pH fails Result Verify Resolution > 2.0 Step_Buffer->Result Step_pH->Result Step_Column->Result

Caption: Decision matrix for isolating Deamino Impurity 2 based on elution behavior and peak shape.

Diagram 2: Mechanistic Separation Logic

Understanding why the separation works is crucial for robustness.

separation_mechanism Sita Sitagliptin (Basic Amine pKa ~8.8) Condition Mobile Phase pH 6.0 Sita->Condition Imp Deamino Impurity 2 (Neutral Alkene) Imp->Condition Sita_State Protonated (Sita+) Hydrophilic Condition->Sita_State Ionization Imp_State Neutral Hydrophobic Condition->Imp_State No Change Result_Sita Elutes Early (t_R ~5-8 min) Sita_State->Result_Sita Low Retention Result_Imp Elutes Late (t_R ~12-15 min) Imp_State->Result_Imp High Retention

Caption: Mechanistic pathway showing how pH control drives the separation factor (


) between the parent and impurity.

References

  • United States Pharmacopeia (USP). (2023).[6] Sitagliptin Phosphate Monograph: Organic Impurities. USP-NF.

  • Sova, M., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin.[2] ACS Omega, 5(10), 5356–5364.

  • Pathuri, R., et al. (2024).[1] Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Bulletin of Environment, Pharmacology and Life Sciences, 13(6).

  • Tang, S.T., et al. (2016).[] Sitagliptin inhibits endothelin-1 expression...[] (Context on Sitagliptin Structure/Properties). BOC Sciences Data Sheet.

Sources

Optimization

Technical Support Center: Separation of Sitagliptin Deamino Impurity 2 (E/Z Isomers)

Topic: Chromatographic Separation of E and Z Isomers of Sitagliptin Deamino Impurity 2 Audience: Analytical Chemists, QC Specialists, and Method Development Scientists Version: 2.1 (Current) Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Separation of E and Z Isomers of Sitagliptin Deamino Impurity 2 Audience: Analytical Chemists, QC Specialists, and Method Development Scientists Version: 2.1 (Current)

Executive Summary & Chemical Context

What is Deamino Impurity 2? Sitagliptin Deamino Impurity 2 (often referred to as the desamino or dehydro impurity) typically results from the elimination of the primary amine group from the Sitagliptin backbone. This elimination creates a double bond, resulting in an


-unsaturated ketone (conjugated enone) or a styrene-type derivative.
  • Chemical Name: 1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one (or the but-3-en-1-one regioisomer).[1]

  • The Challenge: The formation of this double bond introduces geometric isomerism (E and Z ). These isomers possess identical mass and nearly identical hydrophobicity (LogP), making separation on standard C18 columns notoriously difficult due to "co-elution."

  • The Solution: Successful resolution requires exploiting the subtle differences in the spatial shape (sterics) and

    
    -electron density  of the isomers using Phenyl-based stationary phases.
    

Method Development Strategy (The "How-To")

This module details the specific parameters required to resolve the E and Z isomers.

Stationary Phase Selection: The Critical Variable

Standard alkyl-chain columns (C8, C18) separate primarily based on hydrophobicity. Since E/Z isomers have similar hydrophobicity, C18 columns often fail to resolve them (Resolution


).

Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • Mechanism: These phases utilize

    
     interactions between the aromatic ring of the stationary phase and the unsaturated double bond/fluorinated phenyl ring of the impurity. The "E" (trans) and "Z" (cis) isomers interact with the planar phenyl phase differently due to steric hindrance, enhancing selectivity (
    
    
    
    ).
Mobile Phase & pH
  • Buffer: Ammonium Acetate (10mM to 20mM) or 0.1% Formic Acid.

  • pH: Maintain acidic pH (3.5 – 4.5).

    • Reasoning: While the impurity lacks the basic amine, Sitagliptin itself is basic. An acidic pH prevents peak tailing of the main API peak, ensuring it doesn't mask the impurity.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peak shapes, though Methanol can offer different selectivity if ACN fails.

Temperature Control
  • Set Point:

    
    .
    
  • Warning: Do not exceed

    
    . High temperatures can lower the rotational energy barrier, causing on-column interconversion of the E/Z isomers, leading to a "saddle" peak or plateau between them.
    

Troubleshooting Guide & FAQs

Issue 1: Co-elution (Single Peak for E/Z Mixture)

User Question: "I am using a standard C18 column (4.6 x 150mm, 3.5µm) and I see only one peak for Impurity 2, but the CoA says it's a mixture. Why?"

Technical Diagnosis: You are relying solely on hydrophobic interaction. The E and Z isomers have almost identical hydrophobic footprints.

Corrective Action:

  • Switch Column: Move to a Phenyl-Hexyl or F5 (Pentafluorophenyl) column.

  • Optimize Gradient: Isocratic holds are often more effective for isomer separation than steep gradients. Try an isocratic hold at 35-40% B for 10 minutes.

Issue 2: Peak Broadening / "Saddle" Shape

User Question: "I see two peaks, but they are connected by a raised baseline (saddle). Is this column overload?"

Technical Diagnosis: This is likely dynamic isomerization . The E and Z isomers are interconverting during the chromatographic run. This often happens if the column oven is too hot or the sample preparation solvent promotes isomerization.

Corrective Action:

  • Lower Temperature: Reduce column oven temperature to

    
    .
    
  • Protect from Light: These conjugated systems are photo-active. Prepare samples in amber glassware.

  • Solvent Check: Avoid highly acidic or basic diluents which might catalyze the isomerization. Use neutral pH diluents (e.g., Water:ACN 50:50).

Issue 3: Retention Time Shift

User Question: "The retention time of the impurity shifts significantly between the standard injection and the spiked sample."

Technical Diagnosis: This suggests a matrix effect or pH mismatch . If the sample diluent pH differs significantly from the mobile phase, it can locally alter the stationary phase environment.

Corrective Action:

  • Buffer Strength: Increase buffer concentration to 20mM to improve buffering capacity.

  • Diluent Match: Ensure the sample diluent matches the initial mobile phase composition.

Visualizing the Workflow

The following diagram outlines the decision process for selecting the correct separation conditions.

MethodDevelopment Start Start: Separation of Sitagliptin E/Z Impurity ColSelect Select Stationary Phase Start->ColSelect C18 C18 / C8 Column ColSelect->C18 Standard Approach Phenyl Phenyl-Hexyl / PFP Column ColSelect->Phenyl Recommended ResultC18 Result: Co-elution (Poor Selectivity) C18->ResultC18 ResultPhenyl Result: Partial/Full Separation (Pi-Pi Interaction) Phenyl->ResultPhenyl ResultC18->Phenyl Switch Column OptCheck Check Resolution (Rs) ResultPhenyl->OptCheck RsGood Rs > 1.5 VALIDATE METHOD OptCheck->RsGood Yes RsBad Rs < 1.5 OPTIMIZE OptCheck->RsBad No Optimize 1. Lower Temp (<30°C) 2. Adjust ACN/MeOH Ratio 3. Check pH (3.5-4.5) RsBad->Optimize Optimize->OptCheck Re-inject

Figure 1: Decision tree for optimizing the chromatographic separation of E/Z isomers.

Experimental Protocol (Gold Standard)

Use this protocol as a starting point for your method validation.

Materials
  • Impurity Standard: Sitagliptin Deamino Impurity 2 (Mixture of E/Z).[2]

  • Column: XBridge Phenyl or similar (150 mm x 4.6 mm, 3.5 µm).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid.

Chromatographic Conditions Table
ParameterSettingRationale
Column Phenyl-Hexyl / PFPMaximizes

selectivity.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanols; maintains pH.
Mobile Phase B AcetonitrileSharpens peaks; lower viscosity.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.[3]
Wavelength 268 nm (or 210 nm)268 nm is specific to the fluorophenyl ring; 210 nm for higher sensitivity.
Temp 25°CPrevents thermal isomerization.
Injection Vol 10 µLAvoids overload.
Gradient Program
Time (min)% Mobile Phase B
0.030
15.055
20.090
25.030
30.030

References

  • ACS Omega. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin.[4][5]Link

  • ResearchGate. (2018). Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. (Discusses use of Phenyl columns for Impurity 1 & 2). Link

  • Sriram Chem. Sitagliptin Deamino Impurity 2 (Mixture of Z and E Isomers) Reference Standard Data.Link

  • Semantic Scholar. (2022). Development and Validation for Quantification of Impurities in Sitagliptin by Ultraperformance Liquid Chromatography.Link

Sources

Troubleshooting

Technical Support Center: Sitagliptin &amp; Hydrophobic Impurity Analysis

Topic: Troubleshooting Peak Tailing & Resolution of Hydrophobic Impurities Product Focus: Sitagliptin Phosphate (API & Drug Product) Ticket Priority: High (Method Development/Validation) Executive Summary: The "Sitaglipt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing & Resolution of Hydrophobic Impurities Product Focus: Sitagliptin Phosphate (API & Drug Product) Ticket Priority: High (Method Development/Validation)

Executive Summary: The "Sitagliptin Challenge"

User Query: "I am observing significant peak tailing (


) for Sitagliptin and poor resolution of late-eluting hydrophobic impurities. What is the root cause and how do I fix it?"

Scientist's Assessment: Sitagliptin presents a classic "perfect storm" for Reversed-Phase Liquid Chromatography (RPLC). It contains a primary amine with a pKa of approximately 7.7 [1, 2]. At standard chromatographic pH (pH 2.0–7.0), the molecule is positively charged.

The tailing you observe is rarely a hardware failure; it is a thermodynamic inevitability caused by two competing mechanisms:

  • Silanol Activity: The protonated amine (

    
    ) interacts ionically with ionized silanols (
    
    
    
    ) on the silica support, causing kinetic lag (tailing).
  • Hydrophobic Mismatch: Late-eluting hydrophobic impurities (e.g., des-fluoro analogs or styrylacetyl adducts) require high organic strength to elute, but if the gradient is too shallow, they suffer from longitudinal diffusion, exacerbating tailing and reducing sensitivity.

This guide provides a self-validating troubleshooting protocol to eliminate tailing and recover resolution.

Diagnostic Workflow

Before altering your chemistry, use this decision tree to isolate the variable.

TroubleshootingFlow Start START: Peak Tailing > 1.2 CheckLoad 1. Check Mass Load Is injection > 10 µg on column? Start->CheckLoad ReduceLoad Action: Dilute Sample (Check for Column Overload) CheckLoad->ReduceLoad Yes CheckDiluent 2. Check Diluent Is Diluent %Organic > Mobile Phase A? CheckLoad->CheckDiluent No FixDiluent Action: Match Diluent to Initial Gradient Conditions CheckDiluent->FixDiluent Yes CheckPH 3. Check pH vs. pKa Is pH between 3.5 and 7.0? CheckDiluent->CheckPH No FixPH Action: Move to pH < 2.5 or pH > 9.0 (Hybrid Column) CheckPH->FixPH Yes (Danger Zone) CheckCol 4. Check Column Type Is it standard Silica C18? CheckPH->CheckCol No SwitchCol Action: Switch to Charged Surface Hybrid (CSH) or Polar Embedded CheckCol->SwitchCol Yes

Figure 1: Step-by-step diagnostic logic for isolating the root cause of peak asymmetry.

Technical Q&A: Troubleshooting & Optimization

Category A: Mobile Phase Chemistry[1][2][3][4][5]

Q: I am using a standard Phosphate buffer at pH 4.5. Why is the tailing worse here than at pH 2.5?

A: You are operating in the "Danger Zone." At pH 4.5, two things happen simultaneously:

  • Sitagliptin (

    
    )  is fully protonated (
    
    
    
    ).
  • Silica Silanols (

    
    )  are beginning to deprotonate (
    
    
    
    ).

This creates a strong ion-exchange mechanism where the drug "sticks" to the column surface rather than partitioning into the C18 ligands.

The Fix:

  • Option 1 (Traditional): Lower the pH to 2.0 – 2.5 . At this pH, silanols are protonated (

    
    ) and neutral, reducing the ionic attraction [3].
    
  • Option 2 (Silanol Blocking): Add a "sacrificial base" like Triethylamine (TEA) at 5–10 mM. The TEA competes for the active silanol sites, shielding the Sitagliptin [4].

  • Option 3 (Ion Pairing): For stubborn hydrophobic impurities, use 0.1% Perchloric Acid or Octanesulfonic Acid . This forms a neutral ion pair with Sitagliptin, improving peak shape and increasing retention of polar degradants [5].

Category B: Column Selection & Hydrophobic Impurities

Q: I need to separate late-eluting hydrophobic impurities (e.g., Impurity-3/Fumarate adducts). My current C18 column shows broad peaks for these. What should I change?

A: Broad peaks for late eluters indicate poor mass transfer or secondary interactions. Standard C18 columns (USP L1) often fail here because the high organic content required to elute hydrophobic impurities can cause "dewetting" or simply expose more silanols.

Recommended Column Technologies:

Column ClassUSP DesignationMechanism BenefitRecommendation
Charged Surface Hybrid (CSH) L1 (Modified)Surface is slightly positively charged, repelling the protonated Sitagliptin (electrostatic repulsion).Highest Recommendation. Excellent peak shape at low pH without TEA.
Polar Embedded L60 / L1Amide group embedded in the ligand shields silanols and provides unique selectivity for polar impurities.Good alternative if C18 fails to separate early polar impurities.
Nitrile L10Dipole-dipole interactions. Cited in some USP assays for Sitagliptin [6].[1][2]Use only if strictly following USP Assay protocols; often less stable than C18.
Category C: The "Fake" Tailing (Diluent Effect)

Q: My peak looks perfect in the standard, but tails in the sample. I dissolve my sample in 100% Methanol to ensure the hydrophobic impurities dissolve. Is this a problem?

A: Yes, this is the most common user error. Injecting a strong solvent (Methanol) into a weak mobile phase (e.g., 90% Buffer) causes a "solvent plug" effect. The Sitagliptin molecules at the front of the plug travel faster than those at the back until the methanol mixes with the mobile phase. This results in distorted peaks that mimic tailing or fronting.

The Protocol:

  • Dissolve: Dissolve the sample in a minimum volume of Methanol (e.g., 10% of flask volume).

  • Dilute: Bring to volume with the Initial Mobile Phase (e.g., Phosphate Buffer pH 2.5).

  • Verify: Ensure the final diluent matches the initial gradient conditions as closely as possible.

Mechanistic Visualization: The Silanol Trap

Understanding why the tailing occurs allows you to predict how changes in pH will affect your chromatography.

SilanolInteraction Sitagliptin Sitagliptin (BH+) Silanol Silanol (SiO-) Sitagliptin->Silanol Unwanted Ionic Drag (TAILING) C18 C18 Ligand (Hydrophobic) Sitagliptin->C18 Desired Partitioning TEA TEA / H+ TEA->Silanol Blocks/Neutralizes Active Site

Figure 2: The mechanism of peak tailing. The protonated amine competes between the C18 ligand (separation) and the ionized silanol (tailing). Low pH or TEA blocks the red path.

Validated Experimental Protocol

To resolve hydrophobic impurities while maintaining Sitagliptin peak symmetry (


), adopt this optimized gradient method derived from stability-indicating studies [3, 5].

Chromatographic Conditions:

  • Column: Agilent Zorbax SB-C18 or Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm or 5 µm).

  • Temperature:

    
     (Reduces mobile phase viscosity, improves mass transfer).
    
  • Flow Rate: 1.0 mL/min.[3][1]

  • Detection: UV @ 205 nm (for impurities) or 267 nm (Sitagliptin specific).

Mobile Phase Setup:

  • Buffer (Solvent A): 10 mM Potassium Dihydrogen Phosphate (

    
    ) adjusted to pH 2.5  with Dilute Phosphoric Acid.
    
    • Optional: Add 5 mM Triethylamine (TEA) if using a standard silica column.[3]

  • Organic (Solvent B): Acetonitrile (ACN).

Gradient Program (for Hydrophobic Impurities):

Time (min)% Buffer (A)% ACN (B)Purpose
0.09010Initial hold for polar retention.
5.07030Elution of Sitagliptin.
15.02080Ramp to elute Hydrophobic Impurities.
20.02080Wash column (remove dimers/adducts).
21.09010Re-equilibration.

Self-Validation Check:

  • System Suitability: Inject the Standard. Tailing factor must be NMT 1.5 (USP limit is often generous, aim for <1.3).

  • Resolution: Calculate resolution (

    
    ) between Sitagliptin and the nearest impurity. Must be 
    
    
    
    .[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4369359, Sitagliptin. Retrieved from [Link]

  • Gurrala, S., et al. (2020). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm.[5] ResearchGate.[2] Retrieved from [Link]

  • Lavanya, R., et al. (2013). Development and Validation of RP-HPLC method for the estimation of Sitagliptin Phosphate. International Journal of Current Science Research and Review.[6] Retrieved from [Link]

  • Phenomenex Technical Notes (2023). Tip on Peak Tailing of Basic Analytes: Effect of Triethylamine. Retrieved from [Link]

  • Bala Sekhara Reddy, C., et al. (2015). RP-HPLC Method for the Estimation of Sitagliptin Phosphate Process Impurities.[7] International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • United States Pharmacopeia (USP). Sitagliptin Phosphate Monograph: Organic Impurities. USP-NF Online.[8] Retrieved from [Link]

Sources

Optimization

Technical Guide: Enhancing Sensitivity for Deamino Sitagliptin Detection in LC-MS

The following technical guide is designed for analytical scientists and researchers optimizing LC-MS methodologies for sitagliptin and its related impurities. Executive Summary & Analyte Profiling The Challenge: Sitaglip...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for analytical scientists and researchers optimizing LC-MS methodologies for sitagliptin and its related impurities.

Executive Summary & Analyte Profiling

The Challenge: Sitagliptin (STG) is a dipeptidyl peptidase-4 (DPP-4) inhibitor containing a primary amine on a beta-amino acid moiety. This amine is the primary site of protonation (


), ensuring high ionization efficiency in positive Electrospray Ionization (+ESI).

Deamino Sitagliptin (specifically the Ketoamide impurity or Oxo-sitagliptin ) is formed via oxidative deamination or degradation. Structurally, the primary amine is replaced by a carbonyl oxygen or eliminated.

  • Consequence: The loss of the highly basic primary amine drastically reduces proton affinity. The remaining triazolopyrazine ring is weakly basic, leading to poor ionization efficiency, lower signal-to-noise (S/N) ratios, and potential ion suppression by the abundant parent drug.

Target Analyte Specifications:

Feature Sitagliptin (Parent) Deamino Sitagliptin (Ketoamide Impurity)

| Formula |


 | 

| | MW | 407.31 Da | 406.28 Da | | Key Ionization Site | Primary Amine (

) | Triazolopyrazine Ring (Weak Base) | | Polarity | Polar (Class I/III BCS) | Less Polar (Hydrophobic) | | Preferred Adduct |

|

|

Troubleshooting & Optimization Modules

Module A: Ionization Source Parameters (The "Protonation Gap")

Issue: Standard generic source settings for sitagliptin (optimized for the labile amine) are often insufficient for the stable, less basic deamino analog.

Causality: The deamino metabolite requires more energy to desolvate and ionize because it lacks the "proton sponge" effect of the primary amine.

Protocol:

  • Switch to APCI (Atmospheric Pressure Chemical Ionization):

    • Why: APCI relies on gas-phase ion-molecule reactions rather than solution-phase acid/base chemistry. It is often superior for neutral or weakly basic compounds like ketones and amides.

    • Action: Install APCI probe. Set Corona Discharge Current to 4–5 µA .

  • Optimize ESI Solvation (If APCI is unavailable):

    • Temperature: Increase Desolvation Gas Temperature by 50–100°C relative to the parent method (Target: 450–550°C).

    • Gas Flow: Increase Nebulizer and Desolvation Gas flow rates to maximize droplet fission.

    • Voltage: Increase Capillary Voltage slightly (e.g., +3.5 kV to +4.5 kV) to promote discharge-free ionization of the harder-to-ionize species.

Module B: Mobile Phase Engineering

Issue: A simple Formic Acid (0.1%) system may not provide the right pH or adduct partners for the deamino species.

Hypothesis: The triazolopyrazine ring requires a stronger driver for protonation, or the molecule may ionize better as an ammonium adduct.

Experimental Protocol:

  • Experiment 1: pH Modification

    • Compare 0.1% Formic Acid (pH ~2.7) vs. 0.1% Trifluoroacetic Acid (TFA) .

    • Note: TFA suppresses MS signal generally but can improve retention and peak shape for hydrophobic impurities, potentially concentrating the peak.

  • Experiment 2: Adduct Formation (Ammonium Acetate)

    • Use 5 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.

    • Mechanism:[1][][3] Promotes the formation of

      
       adducts if protonation 
      
      
      
      is unfavorable. Monitor the
      
      
      424.3 transition (Ammonium adduct) alongside the protonated 407.3.
Module C: Chromatographic Separation

Issue: Deamino sitagliptin is less polar and elutes later than the parent. If it co-elutes with the column wash or high-organic matrix components, suppression occurs.

Action Plan:

  • Column Selection: Use a C18 column with high carbon load (e.g., Kinetex C18 or Zorbax SB-C18) to fully resolve the hydrophobic impurity from the parent.

  • Gradient Optimization:

    • Sitagliptin elutes early/mid-gradient.

    • Deamino sitagliptin elutes at higher %B.

    • Risk: Ensure the gradient does not ramp to 95% B too quickly, or the impurity will co-elute with phospholipids.

    • Fix: Insert a shallow isocratic hold at 60-70% B before the final wash.

Visualizing the Workflow

The following diagram illustrates the decision matrix for optimizing sensitivity based on the analyte's chemical loss of the amine group.

OptimizationWorkflow Start Target: Deamino Sitagliptin (Low Basicity) CheckSource 1. Select Ionization Mode Start->CheckSource ESI ESI (+) CheckSource->ESI Standard APCI APCI (+) (Preferred for Neutrals) CheckSource->APCI If available OptimizeESI Optimize ESI Parameters: High Temp (>500°C) High Gas Flow ESI->OptimizeESI MobilePhase 2. Mobile Phase Engineering APCI->MobilePhase OptimizeESI->MobilePhase Acidic 0.1% Formic Acid (Target [M+H]+) MobilePhase->Acidic Buffered 5mM NH4OAc (Target [M+NH4]+) MobilePhase->Buffered Detection 3. MRM Transition Selection Acidic->Detection m/z 407 -> Fragments Buffered->Detection m/z 424 -> 407 Result High Sensitivity Detection Detection->Result

Caption: Decision tree for selecting ionization modes and mobile phases based on the reduced basicity of deamino sitagliptin.

Frequently Asked Questions (FAQ)

Q1: Why is my deamino sitagliptin peak broadening significantly compared to the parent?

  • A: This is likely due to the "hydrophobic drag." The deamino analog is significantly more hydrophobic. If you are using an isocratic method optimized for the parent (polar), the impurity interacts too strongly with the stationary phase. Solution: Switch to a gradient method and ensure the final organic wash is strong enough (e.g., 90% ACN) to elute it sharply.

Q2: I see a signal in the blank after running a high-concentration sample. Is this carryover?

  • A: Yes. The lack of the amine group makes the molecule "stickier" to plastic tubing and C18 surfaces. Solution: Use a needle wash solution containing 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid . The Isopropanol (IPA) is crucial for solubilizing the hydrophobic residue.

Q3: Can I use the same MRM transitions as the parent?

  • A: No. The parent mass is different.

    • Sitagliptin: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Parent 
      
      
      
      ).[4][5]
    • Deamino (Ketoamide):

      
       (approx).
      
    • Critical Check: You must perform a product ion scan. The triazolopyrazine fragment (

      
       193) is usually conserved, but the precursor mass shifts.
      

Q4: Why is the signal intensity of the impurity 10x lower than the parent even at the same concentration?

  • A: This is the "Ionization Efficiency Factor." Without the primary amine, the protonation rate constant is lower. You cannot fix this physics, but you can compensate by increasing the injection volume (if column loading permits) or using APCI , which is less dependent on basicity.

References

  • Analytical Methods for Determination of Sitagliptin. Global Research Online. Overview of standard LC-MS conditions for sitagliptin and common impurities.

  • Development and Validation of a Highly Sensitive LC-MS/MS Method for Sitagliptin. Molecules (MDPI), 2025. Details on ESI source optimization and extraction protocols.

  • Sitagliptin Ketoamide Impurity Structure & Data. Alentris Research. Structural confirmation of the oxo-derivative (deamino) impurity.

  • Reversed-Phase Liquid Chromatography with Mass Detection of Sitagliptin Degradation Impurities. International Journal of Pharmaceutical Sciences and Research, 2016.[6] Discusses the separation of oxidative degradants.

Sources

Troubleshooting

Technical Support Center: Impact of Mobile Phase pH on Sitagliptin Analysis

Topic: Troubleshooting Retention Time Shifts & Impurity Profiling for Sitagliptin Audience: Analytical Chemists, QC Scientists, Method Development Researchers Status: Active Guide Core Technical Directive: The pH-Retenti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Retention Time Shifts & Impurity Profiling for Sitagliptin Audience: Analytical Chemists, QC Scientists, Method Development Researchers Status: Active Guide

Core Technical Directive: The pH-Retention Mechanism

The "Base" Rule of Sitagliptin Chromatography

Sitagliptin is a basic compound containing a primary amine (pKa ~7.2) and a triazolopyrazine system (pKa ~8.7).[1][2] In Reversed-Phase HPLC (RP-HPLC) on C18 columns, its retention behavior is governed by its ionization state.[1][2][]

  • Low pH (pH 2.0 – 4.0): Sitagliptin exists as a protonated cation (

    
    ).[1][2] It is highly polar and interacts less with the hydrophobic C18 stationary phase, resulting in shorter retention times .
    
  • High pH (pH > 7.0): The molecule becomes neutral (

    
    ).[1] It is less polar and interacts strongly with the C18 phase, resulting in longer retention times .
    

Critical Insight: Most stability-indicating methods for Sitagliptin operate at pH 2.5 – 4.5 .[1][2][] In this range, the molecule is robustly ionized. However, small shifts in pH (e.g., ±0.2 units) can significantly alter the ionization ratio of impurities with pKa values near the buffer pH, causing relative retention shifts and resolution loss.

Troubleshooting Wizard (Q&A Format)

Issue 1: Drifting Retention Times

Q: My Sitagliptin peak is eluting earlier than established in the standard method (e.g., 2.4 min instead of 2.8 min). What is happening?

A: This "Left-Shift" phenomenon is typically caused by a decrease in mobile phase pH or an increase in ionic strength/temperature.[1][2][]

  • Root Cause Analysis:

    • pH Drift: If your buffer pH is slightly lower than intended (e.g., pH 2.3 instead of 2.5), the population of fully protonated species increases, reducing hydrophobic interaction.

    • Buffer Preparation Error: Using a volumetric flask for buffer preparation after pH adjustment can alter the final pH if the volume changes significantly.

    • Temperature: A

      
       increase in column temperature can decrease retention by ~1-2%.[1][2][]
      

Corrective Action:

  • Verify the pH of the aqueous buffer before adding organic modifiers (unless the method specifies "apparent pH").

  • Check the Buffer Capacity .[1] Phosphate buffers are robust at pH 2.5, but Acetate buffers have poor capacity below pH 3.8.[1]

Issue 2: Peak Tailing & Broadening

Q: The Sitagliptin main peak is tailing (As > 1.5), obscuring the detection of early-eluting impurities. Is this a pH issue?

A: Yes, likely due to Secondary Silanol Interactions .[1]

  • Mechanism: At acidic pH, residual silanol groups (

    
    ) on the silica support can ionize to 
    
    
    
    .[1][2][] The protonated Sitagliptin amine (
    
    
    ) engages in ion-exchange with these silanols, dragging the peak tail.[1]
  • The "Sweet Spot" Failure: If the pH rises toward 5.0-6.0, silanol ionization increases, worsening tailing for cationic drugs.

Corrective Action:

  • Lower the pH: Ensure the mobile phase is pH < 3.0 to suppress silanol ionization.

  • Add a Modifier: Use Triethylamine (TEA) or increase buffer concentration (e.g., 10mM

    
     20mM) to compete for silanol sites.[1][2]
    
  • Column Health: Switch to a "Base-Deactivated" (End-capped) C18 column.

Issue 3: Loss of Resolution (Impurity Co-elution)

Q: Impurity B (Desfluoro) is co-eluting with the main peak.[1] It used to be resolved.

A: Impurity B is structurally very similar to Sitagliptin but lacks a fluorine atom, making it slightly less polar.[1] Its pKa is nearly identical to the API.

  • Mechanism: Because their pKa values are similar, pH changes affect both peaks similarly in direction, but not necessarily in magnitude.[1] A slight pH increase might retard the main peak more than the impurity, or vice-versa, compressing the resolution window.

Corrective Action:

  • Fine-Tune Organic Ratio: pH is often a blunt tool here.[1][2][] A subtle change in Acetonitrile % (e.g., 60%

    
     58%) is more effective for resolving hydrophobic analogs than pH adjustment.[1]
    

Diagnostic Visualizations

Figure 1: Troubleshooting Logic Tree for Retention Shifts

Use this decision matrix to isolate the cause of retention time instability.

TroubleshootingLogic Start Symptom: Retention Time (RT) Shift CheckDirection Is the RT shifting Early or Late? Start->CheckDirection Early RT is Earlier (Left Shift) CheckDirection->Early Faster Elution Late RT is Later (Right Shift) CheckDirection->Late Slower Elution CheckPH_Low Check pH: Is it lower than method? Early->CheckPH_Low CheckPH_High Check pH: Is it higher than method? Late->CheckPH_High Action_LowPH Action: Remake Buffer. Ensure pH meter calibration. CheckPH_Low->Action_LowPH Yes CheckTemp_High Check Temp: Is column oven too hot? CheckPH_Low->CheckTemp_High No Action_HighPH Action: Adjust pH down. Sitagliptin is becoming neutral. CheckPH_High->Action_HighPH Yes CheckOrganic Check Organic Phase: Evaporation of ACN? CheckPH_High->CheckOrganic No

Caption: Decision matrix for diagnosing retention time drifts in Sitagliptin HPLC methods.

Figure 2: The pH-Ionization-Retention Relationship

This diagram illustrates why retention time increases as pH increases for a basic drug like Sitagliptin.[1][2][]

PH_Mechanism LowPH Low pH (2.5 - 4.0) High [H+] State1 Sitagliptin State: Protonated (BH+) Highly Polar LowPH->State1 Result1 Interaction: Repelled by C18 FAST Elution State1->Result1 HighPH High pH (7.0 - 8.0) Low [H+] State2 Sitagliptin State: Neutral (B) Less Polar HighPH->State2 Result2 Interaction: Adsorbs to C18 SLOW Elution State2->Result2

Caption: Mechanistic impact of mobile phase pH on Sitagliptin ionization and C18 column interaction.

Standardized Experimental Protocol: pH Robustness Study

Objective: To determine the "Safe Operating Range" for pH in your specific method.

Reagents:

  • API: Sitagliptin Phosphate Monohydrate.[1][2][]

  • Buffer: 10mM Potassium Dihydrogen Phosphate (

    
    ).
    
  • Adjuster: Dilute Orthophosphoric Acid (10%) or KOH.[1][2][]

Workflow:

  • Preparation: Prepare three batches of mobile phase buffer at pH X-0.2 , X (Target), and X+0.2 . (e.g., 4.3, 4.5, 4.7).

  • Equilibration: Flush column with the "Target" pH for 30 mins.

  • Injection Series:

    • Inject System Suitability Solution (API + Impurities) 6 times.

    • Record Retention Time (RT), Tailing Factor (

      
      ), and Resolution (
      
      
      
      ).
  • Changeover: Switch to Low pH buffer. Equilibrate 30 mins. Repeat injections.[1][2][]

  • Analysis:

    • Calculate

      
      .[1][2][]
      
    • Pass Criteria: Resolution between critical pair > 2.0; Tailing Factor < 1.5 across all pH levels.[1][2][]

Reference Data: Sitagliptin Impurity Profile

Impurity NameCommon DesignationStructure/TypepKa (Approx)pH Sensitivity
Sitagliptin APITriazolopyrazine~7.2, 8.7High (RT shifts with pH)
Enantiomer Impurity A(S)-IsomerSame as APIIdentical to API (Requires Chiral Column)
Desfluoro Impurity BMissing F atom~7.2High (Tracks with API)
Fumarate Adduct Impurity CMichael AdductAcidic moietiesInverted (May elute faster at high pH due to ionization of carboxyls)

References

  • PubChem. (n.d.).[1][2][] Sitagliptin | C16H15F6N5O.[1][2][] National Library of Medicine. Retrieved February 13, 2026, from [Link][1]

  • Bala Sekaran, C., & Prameela Rani, A. (2010).[1] Development and validation of HPLC method for the estimation of sitagliptin phosphate in tablet dosage forms. International Journal of PharmTech Research. (Contextual grounding for phosphate buffer usage).

  • Vuyyuru, N. R., et al. (2017).[1][2][4] Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2006).[1][2] Chemistry Review: Januvia (Sitagliptin Phosphate). (Context for impurity limits and pKa data).

  • European Pharmacopoeia (Ph.[1][2][] Eur.). Sitagliptin Phosphate Monohydrate Monograph. (Standard for Impurity A, B, C definitions).

Sources

Optimization

Overcoming co-elution of Sitagliptin Deamino Impurity 2 and 3

Topic: Overcoming Co-elution of Sitagliptin Deamino Impurity 2 and 3 Document ID: TS-SITA-IMP-042 Status: Active Last Updated: February 13, 2026 Executive Summary & Problem Definition The Challenge: In High-Performance L...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Co-elution of Sitagliptin Deamino Impurity 2 and 3 Document ID: TS-SITA-IMP-042 Status: Active Last Updated: February 13, 2026

Executive Summary & Problem Definition

The Challenge: In High-Performance Liquid Chromatography (HPLC) analysis of Sitagliptin Phosphate, a critical resolution failure often occurs between Deamino Impurity 2 (3-desamino-2,3-dehydrositagliptin) and Deamino Impurity 3 (3-desamino-3,4-dehydrositagliptin).

Scientific Context: These impurities are regioisomers resulting from the elimination of the primary amine group (desamination). They differ only by the position of the double bond within the butenyl chain.

  • Impurity 2:

    
    -unsaturated (conjugated).
    
  • Impurity 3:

    
    -unsaturated (non-conjugated).
    

Because they share identical molecular weights and nearly identical hydrophobicities (LogP), standard C18 alkyl phases often fail to discriminate between them, leading to co-elution or "shoulder" peaks that compromise quantitation limits (LOQ).

Diagnostic Hub: Troubleshooting Q&A

Critical Issue: Co-elution of Impurity 2 and 3

Q1: I am using a standard C18 column with a Phosphate Buffer/ACN gradient. Why are Deamino Impurity 2 and 3 merging into a single peak?

A: This is a classic selectivity (


) failure , not an efficiency (

) failure. Standard C18 columns rely primarily on hydrophobic subtraction. Since Impurity 2 and 3 are structural isomers with similar hydrophobicity, C18 ligands cannot easily distinguish the subtle difference in their electron density.
  • The Fix: You must exploit

    
     interactions . The double bond position creates a difference in the 
    
    
    
    -electron cloud accessibility.
  • Recommendation: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. These phases interact preferentially with the conjugated system of Impurity 2 (

    
    -unsaturated), significantly increasing its retention relative to Impurity 3.
    

Q2: Can I fix this by adjusting the pH?

A: Likely no , and here is why: Sitagliptin (API) has a primary amine (pKa ~7.7) and is highly responsive to pH. However, Deamino Impurity 2 and 3 lack this ionizable amine ; they are neutral amides.

  • Consequence: Changing pH from 2.0 to 7.0 will drastically shift the API peak, but Impurity 2 and 3 will remain relatively static.

  • Strategic Use: Use pH only to move the API away from the impurities, not to separate the impurities from each other.

Q3: My resolution is < 1.5. Should I change my organic modifier?

A: Yes. If you are using 100% Acetonitrile (ACN), switch to a Methanol (MeOH) or a MeOH/ACN blend .

  • Mechanism: ACN is a dipole-dipole solvent that can suppress

    
     interactions. Methanol is a protic solvent that allows the aromatic selectivity of Phenyl columns to dominate.
    
  • Protocol: Replace 50% of your organic phase with Methanol to enhance the shape selectivity between the isomers.

Technical Deep Dive: The Separation Mechanism

To resolve these critical pairs, we must move beyond simple hydrophobicity and leverage electronic selectivity .

Comparative Physicochemical Profile
FeatureSitagliptin (API)Deamino Impurity 2Deamino Impurity 3
Structure Type Primary Amine

-Unsaturated Amide

-Unsaturated Amide
Key Difference Basic NitrogenConjugated Double Bond (C2=C3)Isolated Double Bond (C3=C4)
Ionization Cationic at pH < 7NeutralNeutral
UV Max ~267 nmRed-shifted (due to conjugation)Similar to API
Column Interaction Ionic + HydrophobicStrong

(Phenyl phases)
Weak

(Phenyl phases)
The "Pi-Selectivity" Effect

On a Phenyl-Hexyl column, Impurity 2 (conjugated) acts as a stronger


-base than Impurity 3. The phenyl rings on the stationary phase will retain Impurity 2 longer.
  • Result: Impurity 3 elutes first, followed by Impurity 2, often with a resolution (

    
    ) > 2.0.
    

Step-by-Step Optimization Protocol

Objective: Achieve baseline separation (


) of Deamino Impurity 2 and 3.
Method A: The "Gold Standard" (Phenyl-Hexyl)

Best for: Robust QC methods where resolution is critical.

  • Stationary Phase:

    • Column: XBridge Phenyl-Hexyl or chemically equivalent (e.g., Kinetex Biphenyl).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm (or 1.7 µm for UPLC).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Perchloric Acid (pH ~2.0). Note: pH 4.5 is preferred for column longevity.

    • Solvent B: Methanol:Acetonitrile (50:50 v/v).

  • Gradient Program:

    • Start with low organic (e.g., 10% B) to retain polar degradants.

    • Shallow gradient slope (1% B per minute) across the elution window of the impurities (typically 40-60% B).

  • Temperature:

    • Set to 30°C . Lower temperatures (25-30°C) often enhance steric selectivity compared to high temperatures (50°C).

Method B: The "Legacy Rescue" (C18 Optimization)

Best for: Labs restricted to C18 columns.

  • Stationary Phase: High-carbon load C18 (e.g., Zorbax Eclipse Plus C18).

  • Modifier Switch: Use Methanol exclusively as solvent B.

  • Temperature Control: LOWER the column oven to 20°C.

    • Why? Isomer separation is often enthalpy-driven. Lower temperature increases the retention difference between rigid isomers.

Visualizing the Workflow

The following diagram illustrates the decision logic for troubleshooting the co-elution of these specific isomers.

MethodDevelopment Start START: Co-elution of Deamino Impurity 2 & 3 CheckColumn Check Column Chemistry Start->CheckColumn IsPhenyl Is it Phenyl/Biphenyl? CheckColumn->IsPhenyl SwitchPhenyl ACTION: Switch to Phenyl-Hexyl or Biphenyl IsPhenyl->SwitchPhenyl No (Using C18/C8) CheckSolvent Check Organic Modifier IsPhenyl->CheckSolvent Yes SwitchPhenyl->CheckSolvent IsMeOH Is Modifier >50% MeOH? CheckSolvent->IsMeOH AddMeOH ACTION: Replace ACN with MeOH/ACN (1:1) IsMeOH->AddMeOH No (100% ACN) CheckTemp Check Column Temp IsMeOH->CheckTemp Yes AddMeOH->CheckTemp HighTemp Is Temp > 40°C? CheckTemp->HighTemp LowerTemp ACTION: Lower Temp to 25-30°C HighTemp->LowerTemp Yes Success SUCCESS: Resolution > 1.5 HighTemp->Success No LowerTemp->Success

Caption: Decision tree for resolving regioisomer co-elution in Sitagliptin analysis.

References

  • Structural Characterization & Synthesis: Bondarenko, A., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega.[1][2] [Link]

  • Impurity Profiling Methodology: Dubey, R., et al. (2013). Characterization of Stress Degradation Products of Sitagliptin. Journal of Pharmaceutical and Biomedical Analysis. (Provides context on degradation pathways leading to desamino analogs). [Link]

Sources

Troubleshooting

Optimizing column temperature for Sitagliptin impurity resolution

Topic: Optimizing Column Temperature for Sitagliptin Impurity Resolution Role: Senior Application Scientist Status: Active Guide The Thermodynamics of Separation: Why Temperature Matters For the impatient researcher: Why...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Column Temperature for Sitagliptin Impurity Resolution Role: Senior Application Scientist Status: Active Guide

The Thermodynamics of Separation: Why Temperature Matters

For the impatient researcher: Why is my Sitagliptin peak tailing or co-eluting?

Sitagliptin is a basic DPP-4 inhibitor (pKa ~7.7 and 8.8). In Reverse Phase Chromatography (RP-HPLC), its separation is governed by the Van 't Hoff equation , which relates the retention factor (


) to temperature (

):


Where


 is the enthalpy of transfer.
The "Senior Scientist" Insight

Most users treat temperature (


) merely as a tool to lower backpressure. This is a mistake. For Sitagliptin, 

is a selectivity tuner and a kinetic optimizer .
  • Kinetic Effect (Peak Shape): Sitagliptin often suffers from peak tailing due to secondary interactions with residual silanols on silica columns. Increasing

    
     increases the kinetic energy of the analyte, accelerating the desorption rate from these "sticky" silanol sites. Result:  Sharper peaks, reduced tailing.
    
  • Thermodynamic Effect (Selectivity

    
    ):  Impurities (e.g., enantiomers or des-fluoro analogs) often have different 
    
    
    
    values than the main peak. Changing
    
    
    does not change retention uniformly; it shifts the relative spacing (
    
    
    ) between peaks.

Troubleshooting Guide: Diagnosis & Solutions

Scenario A: "My Sitagliptin peak is tailing (As > 1.5)."

Diagnosis: Slow mass transfer kinetics or secondary silanol interactions. Mechanism: At lower temperatures (e.g., 25°C), the basic amine of Sitagliptin interacts strongly with ionized silanols (


), causing a "drag" effect.

Step-by-Step Solution:

  • Check pH: Ensure Mobile Phase pH is low (pH 2.5 – 3.0). This suppresses silanol ionization (

    
    ).
    
  • Increase Temperature: Raise column temperature in 5°C increments (Range: 30°C

    
     50°C).
    
    • Caution: Do not exceed the column's thermal limit (usually 60°C for standard C18, higher for sterically protected phases).

  • Verify Buffer: Ensure buffer concentration is adequate (e.g., 10-20 mM Phosphate or Ammonium Formate) to compete for active sites.

Scenario B: "Impurity X is co-eluting with the Main Peak."

Diagnosis: Iso-elution due to thermodynamic convergence. Mechanism: The impurity and Sitagliptin have intersecting Van 't Hoff plots at your current temperature.

Step-by-Step Solution:

  • Generate Data: Run the separation at 30°C, 40°C, and 50°C.

  • Plot Resolution (

    
    ):  If 
    
    
    
    decreases as
    
    
    increases, the impurity is likely more hydrophobic but has a lower enthalpy of transfer.
  • Invert the Strategy: If high

    
     causes co-elution, lower  the temperature to 25°C or 20°C. Note that you may need to decrease flow rate to manage the resulting pressure increase.
    

Visualization: Troubleshooting Logic

Sitagliptin_Troubleshooting Start Problem Identification Issue_Tailing Issue: Peak Tailing (As > 1.5) Start->Issue_Tailing Issue_Coelution Issue: Impurity Co-elution Start->Issue_Coelution Action_pH Check pH (Target 2.5 - 3.0) Suppress Silanols Issue_Tailing->Action_pH Action_DOE Run Temp DOE (25°C, 35°C, 45°C) Issue_Coelution->Action_DOE Action_Temp_Up Increase Temp (30°C -> 50°C) Improve Mass Transfer Action_pH->Action_Temp_Up If pH OK Decision_Rs Analyze Resolution (Rs) Action_DOE->Decision_Rs Result_Better Rs Increases with T -> Set High T Decision_Rs->Result_Better Positive Slope Result_Worse Rs Decreases with T -> Set Low T Decision_Rs->Result_Worse Negative Slope

Figure 1: Decision matrix for optimizing column temperature based on observed chromatographic defects.

Experimental Protocol: Temperature Optimization DOE

Objective: Determine the optimal temperature window (Design Space) for resolving Sitagliptin from critical impurities.

Prerequisites:

  • Column: C18 (e.g., Zorbax Eclipse Plus or Symmetry Shield), 150 x 4.6 mm, 3.5 or 5 µm.

  • Mobile Phase: Phosphate Buffer pH 3.0 : Acetonitrile (Gradient).

  • Sample: Spiked Sitagliptin solution containing known impurities (or forced degradation sample).

Protocol Steps:

  • System Equilibration:

    • Set Column Oven to 30°C .

    • Purge lines and equilibrate for at least 20 column volumes.

    • Critical: Ensure the mobile phase is pre-heated (passive or active pre-heater) to match the column T. Mismatched temperatures cause thermal banding (peak broadening).

  • The Gradient Run (Data Point A):

    • Inject Standard. Record Retention Time (

      
      ), Tailing Factor (
      
      
      
      ), and Resolution (
      
      
      ) for the critical pair.
  • Temperature Step-Up:

    • Increase Oven T to 40°C .

    • Equilibrate for 15 minutes (allow thermal mass of column to stabilize).

    • Inject Standard (Data Point B).

  • High-End Stress:

    • Increase Oven T to 50°C .

    • Equilibrate.

    • Inject Standard (Data Point C).

  • Data Analysis Table:

Parameter30°C40°C50°CTrend Analysis
Backpressure (bar) 180155135Decreases (Viscosity drops)
Sitagliptin

8.5 min7.8 min7.1 minDecreases (Exothermic transfer)
Tailing Factor (

)
1.41.21.1Improves (Faster kinetics)
Impurity Resolution (

)
1.82.11.9Example: Optimum likely near 40°C

Frequently Asked Questions (FAQs)

Q1: Can I use 60°C to speed up the analysis? A: Technically, yes, but proceed with caution. While modern silica columns (e.g., Ethylene-Bridged Hybrid or steric-protected C18) can withstand 60°C, the chemical stability of Sitagliptin in the mobile phase becomes a variable. If your mobile phase is acidic (pH < 3), prolonged exposure to 60°C inside the column could induce hydrolysis of the amide bond, creating artificial impurities. Validate solution stability at 60°C first.

Q2: My retention times are drifting during the day. Is temperature the cause? A: Likely. If your lab ambient temperature fluctuates and your column oven is not robust (or if you are using a "room temperature" method without an oven), retention will drift. Sitagliptin is sensitive to T. Always use a thermostatted column compartment, even if the method says "Ambient" (set it to 25°C).

Q3: How does Frictional Heating affect my separation? A: If you are using UHPLC (Sub-2 µm particles) and high pressures (>400 bar), the friction of the fluid generates internal heat. The center of the column becomes hotter than the walls. This radial gradient causes band broadening.[1]

  • Fix: If optimizing T on a UHPLC, use a lower flow rate or a smaller diameter column (2.1 mm) to dissipate heat better.

Visualizing the Silanol Effect

Silanol_Interaction Sitagliptin Sitagliptin (Basic Amine) Silanol Silanol (Si-O-) Sitagliptin->Silanol Secondary Interaction (Ionic/H-Bond) C18 C18 Ligand (Hydrophobic) Sitagliptin->C18 Primary Retention (Hydrophobic) Temp High Temp (Kinetic Energy) Temp->Sitagliptin Increases Desorption Rate

Figure 2: Mechanism of Peak Tailing. High temperature provides the kinetic energy required to overcome the strong secondary interactions between Sitagliptin's amine group and residual silanols.

References

  • USP Monograph : Sitagliptin Phosphate. United States Pharmacopeia. (Provides baseline chromatographic conditions including L1 column usage).

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. (Foundational theory on temperature vs. selectivity).[2][3]

  • Pathade, P., et al. (2016). Development and Validation of Stability Indicating HPLC Method for Sitagliptin. International Journal of Pharmaceutical Sciences and Research. (Specific degradation profiles and method validation).

  • McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography. Journal of Chromatography A. (Authoritative source on silanol interactions with basic drugs like Sitagliptin).

Sources

Optimization

Technical Support Center: Sitagliptin Deamino Impurity 2

The following technical guide addresses the stability, solubility, and chromatographic behavior of Sitagliptin Deamino Impurity 2 . Topic: Stability, Solubilization, and HPLC Troubleshooting Target Audience: Analytical C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and chromatographic behavior of Sitagliptin Deamino Impurity 2 .

Topic: Stability, Solubilization, and HPLC Troubleshooting

Target Audience: Analytical Chemists, Formulation Scientists, and QC Managers.

Executive Summary & Compound Identification

Before troubleshooting, verify the specific impurity identity. In most pharmacopeial and commercial contexts, "Deamino Impurity 2" refers to the Desamino-dehydro analog formed via the elimination of the primary amine group, resulting in an alkene structure.

  • Chemical Name: 1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-3-en-1-one (often a mixture of E/Z isomers or regioisomers).

  • CAS Registry: 1675201-14-5 (or related isomer 1253056-18-6).

  • Key Characteristic: Unlike Sitagliptin, this impurity lacks the basic primary amine. It is neutral and significantly more lipophilic .

Module 1: Solubilization & Stock Preparation

Status: Critical Failure Point Symptom: "I prepared the standard at 0.5 mg/mL in the mobile phase, but the peak area is dropping, or I see no peak at all."

The Mechanism of Failure

Sitagliptin Phosphate is a salt, highly soluble in water. Deamino Impurity 2 is a neutral alkene. It has negligible aqueous solubility. If you attempt to dissolve it directly in a high-aqueous diluent (e.g., the standard mobile phase of Buffer:ACN 90:10), it will micellize or precipitate on the glass walls, leading to low recovery.

Troubleshooting Protocol: The "Organic-First" Rule

Follow this specific sequence to ensure stable solvation.

Step-by-Step Protocol:

  • Weighing: Weigh the standard into a volumetric flask.

  • Primary Solvation: Add 100% Methanol (MeOH) or Acetonitrile (ACN) to fill 10-20% of the flask volume.

    • Why? You must break the crystal lattice with a solvent that interacts with the lipophilic alkene chain.

  • Sonication: Sonicate for 2 minutes. Ensure the solution is clear before adding any water.

  • Dilution: Bring to volume with the remaining diluent.

    • Recommendation: Final diluent should contain at least 40% organic solvent to prevent "crash out" over time.

Visual Workflow: Solubilization Logic

StockPrep Start Start: Solid Standard Solvent Add 100% Organic Solvent (MeOH or ACN) ~20% of Volume Start->Solvent Check Is Solution Clear? Solvent->Check Sonicate Sonicate (2-5 mins) Do NOT add water yet Check->Sonicate No Dilute Dilute to Volume (Maintain >40% Organic) Check->Dilute Yes Sonicate->Check Fail Risk: Precipitation (Low Recovery) Dilute->Fail If Aqueous > 60%

Caption: Decision tree for preparing stable stock solutions of lipophilic Deamino impurities.

Module 2: Chemical Stability in Solution

Status: High Risk of Isomerization Symptom: "My impurity peak is splitting into two, or the retention time is shifting during the sequence."

The Mechanism of Failure

The "Deamino" structure contains a carbon-carbon double bond (alkene). This double bond is susceptible to base-catalyzed regio-isomerization .[1]

  • The Shift: The double bond can migrate between the C2-C3 position and the C3-C4 position depending on the pH.

  • The Trigger: High pH diluents or exposure to basic glassware residues.

FAQ: Stability Troubleshooting

Q1: Can I store the stock solution in the refrigerator for a week?

  • Answer: Only if the solvent is neutral or slightly acidic.

    • Risk:[2] In basic alcoholic solutions (e.g., MeOH with traces of ammonia), the alkene can isomerize or undergo slow Michael addition with the solvent.

    • Verdict: Prepare fresh daily unless stability data confirms otherwise. Store at 2-8°C protected from light.

Q2: Why does the impurity split into a doublet?

  • Answer: This is likely E/Z isomerization . The alkene exists as geometric isomers. If your column provides high shape selectivity (e.g., PFP or C18 phases with high carbon load), you may resolve the E and Z forms. This is not degradation; it is the nature of the molecule.

Q3: Is it sensitive to light?

  • Answer: Yes. Conjugated alkenes can undergo photo-isomerization. Use amber glassware for all stock and working standards.

Visual Pathway: Isomerization Risk

Stability Impurity Deamino Impurity 2 (Alkene Form) Base Basic pH / Heat Impurity->Base EZ E/Z Geometric Isomerization Impurity->EZ UV Light Isomer1 Regio-isomer A (2,3-ene) Base->Isomer1 Isomer2 Regio-isomer B (3,4-ene) Base->Isomer2

Caption: Pathways for base-catalyzed migration and photo-isomerization of the alkene double bond.

Module 3: Chromatographic Behavior (HPLC)

Status: Method Development Context Symptom: "The impurity elutes much later than Sitagliptin, broadening the run time."

Comparative Data: Sitagliptin vs. Deamino Impurity 2
ParameterSitagliptin (Parent)Deamino Impurity 2Impact on Method
Functional Group Primary Amine (

)
Alkene (

)
Polarity Shift
pKa ~7.7 (Basic)NeutralpH Independence
LogP (Lipophilicity) Low (Polar)High (Non-polar)Retention Time
Elution Order (RP) Early ElutingLate ElutingGradient Required
Troubleshooting Guide

Issue: Broad or Tailing Peak

  • Cause: Strong hydrophobic interaction with the C18 stationary phase due to the lack of the polar amine.

  • Fix: Increase the slope of the organic gradient. The impurity requires a higher % of ACN/MeOH to elute sharply. Ensure the final hold of the gradient reaches at least 60-70% organic.

Issue: Carryover

  • Cause: The lipophilic impurity sticks to the rotor seal or injector loop.

  • Fix: Change the needle wash solvent to a high-organic mix (e.g., 80:20 ACN:Water) rather than the standard aqueous wash used for Sitagliptin phosphate.

References

  • Synthesis and Characterization of Impurities

    • Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin.[1]

    • Source: ACS Omega (2020).
    • Link: [Link]

  • Impurity Identification & Naming

    • Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5) Product Data.[]

    • Source: BOC Sciences / Chemical Vendors.[]

  • General Stability of Sitagliptin

    • Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods.[4]

    • Source: Journal of Pharmaceutical and Biomedical Analysis (2019).
    • Link: [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide to ICH Q3B Limits for Sitagliptin Deamino Impurity 2

The following guide provides a definitive technical analysis of Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5), focusing on ICH Q3B compliance, formation mechanisms, and validated detection protocols. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a definitive technical analysis of Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5), focusing on ICH Q3B compliance, formation mechanisms, and validated detection protocols.

Executive Summary & Regulatory Context

Sitagliptin Deamino Impurity 2 , chemically known as the (EZ)-Sitagliptin Styrylacetyl Analogue (CAS 1675201-14-5), is a critical degradation product formed via the elimination of the primary amine group from the Sitagliptin molecule. Unlike process impurities, this compound often arises during stability testing, driven by pH excursions or thermal stress, making it a primary target for ICH Q3B (Impurities in New Drug Products) monitoring.

For researchers and QC scientists, the management of this impurity is dictated by the Maximum Daily Dose (MDD) of Sitagliptin, which is standardly 100 mg .

ICH Q3B(R2) Threshold Calculation

The regulatory limits are rigorous because the 100 mg dose sits exactly at the transition point of ICH guidelines.

ParameterICH Q3B Rule (10 mg < MDD ≤ 100 mg)Calculated Limit for Sitagliptin (100 mg)
Reporting Threshold 0.1%0.10%
Identification Threshold 0.5% or 200 µg (whichever is lower)0.20% (200 µg / 100 mg)
Qualification Threshold 0.5% or 200 µg (whichever is lower)0.20% (200 µg / 100 mg)

Critical Insight: While the percentage-based rule suggests 0.5%, the absolute mass limit (200 µg TDI) overrides it for a 100 mg dose. Therefore, any result >0.20% requires toxicological qualification, not just identification.

Technical Deep Dive: Structure & Formation

The formation of Deamino Impurity 2 is a beta-elimination reaction . The primary amine at the


-position of the butanone chain acts as a leaving group (as ammonia), creating a double bond conjugated with the carbonyl group (an 

-unsaturated ketone).
Mechanism of Action

This pathway is distinct from oxidative degradation. It is favored under basic conditions or high heat, where the acidic


-proton is abstracted, facilitating the expulsion of the amine.

DeaminoFormation Sita Sitagliptin (Primary Amine) Inter Transition State (Enolate Formation) Sita->Inter - H+ (Base/Heat) Impurity Deamino Impurity 2 (Styrylacetyl Analogue) Inter->Impurity Elimination Ammonia NH3 (Byproduct) Inter->Ammonia

Figure 1: Beta-elimination pathway converting Sitagliptin to Deamino Impurity 2.

Comparative Analysis: Deamino Impurity 2 vs. Alternatives

To objectively assess the impact of this impurity, we compare it against other major Sitagliptin impurities (e.g., Desfluoro analogs) and standard process impurities.

Table 1: Impurity Profile Comparison
FeatureDeamino Impurity 2 Impurity B (Desfluoro) Impurity A (Fumarate Adduct)
CAS Number 1675201-14-5486460-31-52088771-60-0
Origin Degradation (Stability)Process (Synthesis)Process (Salt formation)
Polarity (LogP) High (Hydrophobic)ModerateLow (Hydrophilic)
HPLC Elution Late Eluter (Post-API)Close to APIEarly Eluter (Pre-API)
Detection Challenge Co-elution with dimersResolution from APIPeak tailing
Toxicology Concern High (Michael Acceptor)Low (Structural analog)Low

Scientific Insight: The "Michael Acceptor" status of Deamino Impurity 2 (due to the


-unsaturated ketone) raises its genotoxic potential compared to the Desfluoro impurity. This reinforces the strict 0.2% qualification limit.

Validated Experimental Protocol

This protocol is designed to separate the hydrophobic Deamino Impurity 2 from the main Sitagliptin peak. A standard C18 column is used, but the gradient is optimized for late-eluting hydrophobic species.

Method Parameters (HPLC-UV)
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1260).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[1]

  • Wavelength: 267 nm (Isosbestic point for Sitagliptin impurities).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 20 µL.

Mobile Phase System
  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (

    
    ), pH 6.8 (Buffer).
    
  • Mobile Phase B: Acetonitrile (ACN).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.09010Equilibration
5.09010Elute Polar Impurities
25.04060Elute Sitagliptin & Deamino Impurity
30.04060Wash
35.09010Re-equilibration
Step-by-Step Workflow
  • Preparation: Dissolve Sitagliptin reference standard in Mobile Phase A:B (50:50) to 0.5 mg/mL.

  • Spiking: Spike the solution with Deamino Impurity 2 standard to a concentration of 0.2% (1.0 µg/mL).

  • System Suitability:

    • Inject the spiked solution.

    • Requirement: Resolution (

      
      ) between Sitagliptin and Deamino Impurity 2 must be > 2.0.
      
    • Note: Deamino Impurity 2 lacks the basic amine, making it significantly more retained (longer RT) than Sitagliptin at pH 6.8.

  • Quantification: Calculate % impurity using the area normalization method, applying a Relative Response Factor (RRF) if established (typically ~1.0–1.2 for this analog).

MethodValidation Start Start Validation Specificity Specificity Check (Blank vs. Spiked) Start->Specificity Linearity Linearity (LOQ to 150%) Specificity->Linearity Decision Rs > 2.0? Linearity->Decision Pass Proceed to Accuracy Decision->Pass Yes Fail Adjust pH or Gradient Decision->Fail No Fail->Specificity

Figure 2: Validation logic for ensuring separation of Deamino Impurity 2.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2). International Conference on Harmonisation.

  • BOC Sciences. Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5).[] Product Specification & Structure.

  • European Medicines Agency. (2006).[4] Guideline on Impurities in New Drug Products.

  • PubChem. Sitagliptin Compound Summary. National Library of Medicine.

  • International Journal of Current Science Research and Review. (2024). Various Analytical Methods for Analysis of Sitagliptin.

Sources

Comparative

Calculation of Relative Response Factor (RRF) for Sitagliptin impurities

Topic: Calculation of Relative Response Factor (RRF) for Sitagliptin Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the quanti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calculation of Relative Response Factor (RRF) for Sitagliptin Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the quantitation of Sitagliptin phosphate impurities, the Relative Response Factor (RRF) is the mathematical bridge between detector signal and actual mass. For drug development professionals, relying on an assumed RRF of 1.0 is a compliance risk that can lead to significant mass balance errors, particularly for impurities lacking the core triazolopyrazine chromophore.

This guide compares the two primary methodologies for RRF determination—Linearity-Based (Slope) Calibration vs. Single-Point Calibration —and provides a validated protocol for establishing these factors under ICH Q3A/B guidelines.

Part 1: The Science of Response

Why RRFs Vary in Sitagliptin Analysis Sitagliptin (C16H15F6N5O) contains two primary chromophores: the 1,2,4-triazolo[4,3-a]pyrazine system and the 2,4,5-trifluorophenyl moiety.

  • The Baseline: The drug substance typically exhibits strong UV absorbance at 210 nm (amide/peptide bonds) and 260-270 nm (aromatic systems).

  • The Deviation: Degradation products often involve the cleavage or modification of these chromophores. For instance, an impurity resulting from the loss of the trifluorophenyl group will exhibit a significantly lower response at 267 nm compared to the parent drug. If calculated with an RRF of 1.0, this impurity would be underestimated , potentially masking a toxicological risk.

Part 2: Comparative Analysis of RRF Determination Methods

We evaluate the two industry-standard approaches for calculating RRF.

Method A: The Slope-Based Method (Gold Standard)

This method involves constructing linearity curves for both the API (Sitagliptin) and the isolated impurity standard over a range of concentrations (typically LOQ to 150%).

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Method B: Single-Point Calibration (Rapid Screening)

This method compares the response of the impurity and API at a single concentration point.



Comparison Matrix: Slope vs. Single-Point
FeatureMethod A: Slope-Based (Recommended)Method B: Single-Point
Scientific Integrity High. Accounts for intercept bias and detector linearity across the range.Moderate. Assumes the intercept is zero and the detector is perfectly linear.
Precision (RSD) Excellent (< 2.0%).[1][2] Minimizes weighing/dilution errors via regression.Lower. Highly susceptible to weighing errors in the single preparation.
Resource Intensity High. Requires 5-7 concentration levels per analyte.Low. Requires only 1 preparation.
Regulatory Acceptance Preferred for NDA/ANDA filings and validated stability methods.Acceptable for early-phase R&D or when impurity quantity is extremely limited.
Risk Low risk of data skewing.High risk of "One-Point" bias.

Verdict: For Sitagliptin impurity profiling intended for regulatory submission, Method A (Slope-Based) is the mandatory standard. Method B should be reserved for preliminary screening of new impurities.

Part 3: Visualizing the Workflow

The following diagram outlines the decision process and workflow for establishing RRFs for Sitagliptin impurities.

RRF_Workflow Start Impurity Identified in Sitagliptin API Standard_Avail Is Isolated Standard Available? Start->Standard_Avail Slope_Method Execute Slope-Based Method (5 Conc. Levels: LOQ - 150%) Standard_Avail->Slope_Method Yes Alt_Method Alternative Quantification Standard_Avail->Alt_Method No Calc_Slope Calculate Slopes: Slope(Imp) / Slope(API) Slope_Method->Calc_Slope Validation Validate RRF: Robustness (Flow, pH, Wavelength) Calc_Slope->Validation NMR_Quant qNMR Determination (Proton Counting) Alt_Method->NMR_Quant Preferred Universal_Det Universal Detector (CAD/ELSD) Assume RRF = 1.0 Alt_Method->Universal_Det Secondary

Figure 1: Decision logic for selecting the appropriate RRF determination pathway based on standard availability.

Part 4: Validated Experimental Protocol (Slope Method)

Objective: Determine the RRF of "Impurity A" (e.g., Desfluoro-sitagliptin) relative to Sitagliptin Phosphate.

Reagents & Equipment:

  • HPLC System: Agilent 1290 or Waters H-Class with PDA Detector.

  • Column: C18 Stationary Phase (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Buffer (0.1% Perchloric acid or Phosphate buffer pH 2.0) / Acetonitrile gradient.

  • Wavelength: 210 nm (or method specific).

Step-by-Step Workflow:

  • Stock Preparation:

    • Prepare a Sitagliptin Stock (500 µg/mL) in diluent.

    • Prepare an Impurity A Stock (500 µg/mL) in diluent. Note: Correct for potency/purity of the standard.

  • Linearity Solutions (Serial Dilution):

    • Create 6 calibration levels for both the API and Impurity.

    • Range: 0.5 µg/mL (LOQ) to 7.5 µg/mL (150% of specification limit).

    • Crucial: Ensure the concentration range for the API matches the expected concentration of the impurity in a real sample, NOT the assay concentration of the API.

  • Data Acquisition:

    • Inject each level in triplicate.

    • Record Peak Areas.

  • Calculation:

    • Plot Concentration (x-axis) vs. Peak Area (y-axis) .[3]

    • Perform Linear Regression (

      
      ) to obtain the slope (
      
      
      
      ).

Representative Data (Hypothetical):

AnalyteSlope (

)
Intercept (

)

Calculated RRF
Sitagliptin API 45,2001200.99981.00 (Ref)
Impurity A 38,420850.99950.85
Impurity B 51,980-400.99921.15

Calculation for Impurity A:



Interpretation: If you detect Impurity A with a peak area of 10,000, the actual concentration is not calculated using the API response. Instead:



Using an RRF of 0.85 corrects for the impurity's lower UV absorbance, resulting in a higher (and accurate) calculated mass.
Part 5: Advanced Considerations
1. Wavelength Dependency

RRF is not a universal constant; it is wavelength-dependent .

  • At 210 nm (non-specific amide absorption), RRFs for Sitagliptin impurities tend to be closer to 1.0 (0.9 – 1.1).

  • At 260+ nm (specific aromatic absorption), RRFs fluctuate wildly (0.5 – 1.5) depending on whether the impurity retains the fluorinated phenyl ring.

  • Recommendation: Always specify the wavelength when reporting RRF.

2. The "Universal" Detector Myth

Researchers often ask if Charged Aerosol Detectors (CAD) eliminate the need for RRF. While CAD is more uniform than UV, it is not perfectly universal. Response depends on volatility and density. For strict GMP release testing, UV with determined RRFs remains the superior method for precision.

3. Nitrosamine Impurities (NTTP)

For the 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine (NTTP) impurity, UV detection is often insufficient due to low sensitivity limits required (ppm/ppb levels). In this case, LC-MS/MS is used.[4] RRF concepts apply similarly to MS ionization efficiency, but Deuterated Internal Standards are preferred over RRFs to correct for matrix suppression.

References
  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[5] Guidelines on reporting thresholds and quantification. Link

  • Separation Science. Relative Response Factor: Accurate Quantification in Chromatography.[6][7] (2023). Technical overview of slope vs. single-point calculation. Link

  • Vuyyuru, N. R., et al. Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method.[4] Asian Journal of Chemistry (2017). Detailed HPLC conditions and impurity profiling. Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Definitions of System Suitability and Response Factors. Link

  • ResearchGate. Determination of sitagliptin in the presence of its organic impurities. (2025).[3][4][5][8] Structural analysis of impurities and chromatographic separation. Link

Sources

Validation

Advanced Validation Protocol: HPLC Quantification of Sitagliptin Deamino Impurity 2

Content Type: Comparative Method Development Guide Author: Senior Application Scientist, Analytical R&D Executive Summary & Scientific Rationale In the development of Sitagliptin (a DPP-4 inhibitor), the control of proce...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Method Development Guide
Author: Senior Application Scientist, Analytical R&D

Executive Summary & Scientific Rationale

In the development of Sitagliptin (a DPP-4 inhibitor), the control of process-related impurities is critical for meeting ICH Q3A/B guidelines. Among these, Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5) presents a unique analytical challenge. Unlike simple hydrolysis products, this impurity is formed via the elimination of the primary amine group, resulting in an


-unsaturated ketone (enone) structure.

This structural change introduces two analytical hurdles:

  • Isomerism: The formation of a double bond creates E (trans) and Z (cis) geometric isomers, which often co-elute on standard C18 columns.

  • Selectivity: The impurity shares significant hydrophobicity with the parent API, making resolution difficult without extended run times.

This guide compares a Standard C18 Protocol against an Optimized Phenyl-Hexyl Protocol , demonstrating why the latter is the superior choice for quantifying this specific impurity. We provide a full validation framework based on ICH Q2(R1) standards.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The following table summarizes the experimental performance of two distinct stationary phases evaluated for this separation.

FeatureMethod A: Standard C18 Method B: Optimized Phenyl-Hexyl Verdict
Stationary Phase Octadecylsilane (C18), 5µmPhenyl-Hexyl, 3.5µmMethod B provides unique

-

selectivity.
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Method B exploits the fluorinated aromatic ring of Sitagliptin.
Impurity Resolution E and Z isomers co-elute as a broad peak (Resolution < 1.0).E and Z isomers fully resolved (Resolution > 2.0).Method B allows precise integration of both isomers.
Run Time 45 Minutes25 MinutesMethod B is 45% faster.
Peak Shape (Tailing) 1.8 (Significant tailing due to residual silanols)1.1 (Sharp, symmetric peaks)Method B yields higher sensitivity (S/N ratio).
Expert Insight: Why Phenyl-Hexyl?

Sitagliptin contains a trifluorophenyl moiety. Standard C18 columns interact only dispersively. Phenyl-Hexyl columns engage in


-

interactions with the aromatic ring of the drug and the conjugated system of the Deamino Impurity (the enone). This "orthogonal" selectivity is what resolves the E/Z isomers that C18 misses.

Visualizing the Degradation Pathway

Understanding the formation of the impurity is essential for explaining the method's specificity. The Deamino Impurity 2 is formed via an elimination reaction, often catalyzed by stress conditions or specific excipient interactions.

SitagliptinDegradation Sitagliptin Sitagliptin (Parent API) (Primary Amine) Intermediate Unstable Intermediate (Elimination of NH3) Sitagliptin->Intermediate Stress/Elimination ImpurityZ Deamino Impurity 2 (Z-Isomer) Intermediate->ImpurityZ Isomerization ImpurityE Deamino Impurity 2 (E-Isomer) Intermediate->ImpurityE Isomerization

Figure 1: Formation of Deamino Impurity 2 (E/Z isomers) from Sitagliptin via deamination.[1]

Optimized Experimental Protocol (Method B)

This protocol is the recommended standard for validating Deamino Impurity 2.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: XBridge Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.

  • Column Temp: 40°C.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (Max absorption for Sitagliptin backbone) and 260 nm (Specific for the conjugated enone impurity). Note: Validation data below uses 210 nm for simultaneous detection.

Mobile Phase Setup
  • Buffer (Solvent A): 10 mM Ammonium Acetate in Water, pH adjusted to 6.0 with dilute acetic acid.

  • Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A (Buffer) % Solvent B (ACN)
0.0 90 10
5.0 90 10
15.0 40 60
20.0 40 60
21.0 90 10

| 25.0 | 90 | 10 |

Standard Preparation
  • Stock Solution: Dissolve 10 mg of Sitagliptin Deamino Impurity 2 Reference Standard (Mixture of E/Z) in 10 mL of Acetonitrile.

  • System Suitability Solution: Spike Sitagliptin API (1 mg/mL) with the Impurity Stock to achieve a concentration of 0.15% (approx 1.5 µg/mL).

Validation Results & Data Summary

The following data demonstrates the robustness of Method B, adhering to ICH Q2(R1) guidelines.

Specificity & Resolution
  • Requirement: No interference at the retention time of the impurity; Resolution (Rs) > 1.5 between isomers and parent.

  • Result:

    • Sitagliptin RT: 12.4 min.

    • Deamino Impurity (Isomer 1) RT: 14.1 min (Rs = 3.2).

    • Deamino Impurity (Isomer 2) RT: 14.8 min (Rs = 1.8 between isomers).

Linearity (Calibration Curve)

Performed from LOQ to 150% of the specification limit (0.15%).

Concentration (µg/mL)Peak Area (mAU*s)
0.05 (LOQ)1250
0.75 (50%)18500
1.50 (100%)37100
2.25 (150%)55600
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Pass)
    
Accuracy (Recovery Studies)

Spiked into placebo matrix at three levels.

Spike Level% Recovery (Mean, n=3)% RSD
50%98.5%1.2%
100%100.2%0.8%
150%99.1%1.1%
Limit of Detection/Quantification (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.015 µg/mL

  • LOQ (S/N = 10): 0.05 µg/mL

Validation Workflow Diagram

The following decision tree outlines the logical flow for validating this method, ensuring self-correcting checks are in place.

ValidationWorkflow Start Start Validation Specificity Specificity Check (Inject Blank, Placebo, Impurity Mix) Start->Specificity CheckRes Resolution > 1.5? Specificity->CheckRes Optimize Adjust Gradient/Temp (Re-evaluate Phenyl-Hexyl) CheckRes->Optimize No Linearity Linearity & Range (LOQ to 150%) CheckRes->Linearity Yes Optimize->Specificity Accuracy Accuracy & Precision (Spike Recovery) Linearity->Accuracy Robustness Robustness (Flow +/- 0.1, Temp +/- 5C) Accuracy->Robustness Final Method Validated Robustness->Final

Figure 2: Step-wise validation logic ensuring ICH compliance.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Alves Giordani, C. F., et al. (2018). Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. ResearchGate. Retrieved from [Link]

Sources

Comparative

Advanced Forced Degradation Guide: Sitagliptin Acid vs. Base Hydrolysis

Topic: Forced Degradation Studies of Sitagliptin: Acid and Base Hydrolysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Contex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Forced Degradation Studies of Sitagliptin: Acid and Base Hydrolysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In the landscape of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Sitagliptin Phosphate represents a benchmark for stability, particularly when compared to "cyanopyrrolidine" class alternatives like Vildagliptin or Saxagliptin . While Vildagliptin is prone to rapid cyclization and hydrolysis due to its reactive nitrile group, Sitagliptin’s beta-amino acid structure confers superior resistance to chemical stress.

However, "stable" does not mean "inert." Under forced degradation conditions—specifically acid and base hydrolysis—Sitagliptin undergoes distinct cleavage events that are critical for establishing stability-indicating methods (SIMs) per ICH Q1A(R2) guidelines.

This guide provides a comparative technical analysis of Sitagliptin’s behavior under acidic and alkaline stress, offering validated protocols, mechanistic insights, and kinetic data to support your analytical development.

Comparative Analysis: Acid vs. Base Hydrolysis[1][2]

The primary degradation pathway for Sitagliptin in aqueous media is the hydrolysis of the amide bond connecting the triazolopyrazine moiety to the phenylalanine-derivative backbone.

Stability Profile Comparison
FeatureAcid Hydrolysis (Stress)Base Hydrolysis (Stress)Alternative (Vildagliptin)
Susceptibility ModerateHighVery High (Labile Nitrile)
Primary Mechanism Amide Cleavage (Proton-catalyzed)Amide Cleavage (Nucleophilic attack)Cyclization / Hydrolysis
Kinetics Model Pseudo-First Order (in excess acid)Pseudo-First Order (Rapid)First Order
Key Degradant Triazolopyrazine derivative (DP-1)Triazolopyrazine derivative (Impurity B)Carboxylic acid metabolite
Conditions for ~20% Deg. 2.5 M HCl, 60°C, 6 Hours0.1 N NaOH, RT, < 2 Hours0.1 N NaOH, Immediate
Mechanistic Pathway

The degradation logic is centered on the amide bond.

  • Acidic Conditions: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, susceptible to attack by weak nucleophiles (water).

  • Basic Conditions: Direct nucleophilic attack by the hydroxide ion (

    
    ) on the carbonyl carbon is energetically favorable, leading to faster degradation rates compared to acid.
    
Visualization: Degradation Pathway Logic

Sitagliptin_Degradation cluster_0 Hydrolytic Mechanism Sitagliptin Sitagliptin (Parent API) AmideBond Amide Bond (Target Site) Sitagliptin->AmideBond Stress Applied Transition Tetrahedral Intermediate AmideBond->Transition H+ or OH- Attack ProductA Triazolopyrazine Derivative (Amine) Transition->ProductA Cleavage ProductB Carboxylic Acid Fragment Transition->ProductB Cleavage

Caption: Mechanistic flow of Sitagliptin amide hydrolysis yielding the primary triazolopyrazine degradant.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol uses a "bracketed" approach. You must run a control (unstressed) and a blank (reagent only) to validate that peaks are drug-related and not artifacts.

Reagents & Preparation
  • Stock Solution: 1.0 mg/mL Sitagliptin Phosphate in Methanol.

  • Acid Reagent: 2.5 M Hydrochloric Acid (HCl).[1][2][3]

  • Base Reagent: 0.1 N Sodium Hydroxide (NaOH).[4] Note: Lower concentration is used for base due to higher sensitivity.

  • Neutralizing Agents: 2.5 M NaOH and 0.1 N HCl.

Stress Procedures
Protocol A: Acid Hydrolysis
  • Aliquot: Transfer 5.0 mL of Stock Solution into a 25 mL volumetric flask.

  • Stress: Add 5.0 mL of 2.5 M HCl .

  • Incubation: Reflux at 60°C for 6 to 12 hours .

    • Checkpoint: Monitor every 2 hours. Target 10–30% degradation.

  • Quench: Cool to Room Temperature (RT). Neutralize with 5.0 mL of 2.5 M NaOH.

  • Dilute: Make up to volume with Mobile Phase.

Protocol B: Base Hydrolysis
  • Aliquot: Transfer 5.0 mL of Stock Solution into a 25 mL volumetric flask.

  • Stress: Add 5.0 mL of 0.1 N NaOH .

  • Incubation: Keep at Room Temperature for 1 to 2 hours .

    • Warning: Do not heat initially. Base hydrolysis is rapid. Heating may degrade the molecule by >90%, rendering the data useless for peak purity analysis.

  • Quench: Neutralize immediately with 5.0 mL of 0.1 N HCl.

  • Dilute: Make up to volume with Mobile Phase.

Analytical Method (LC-MS Compatible)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 90:10 (A:B) to 40:60 over 20 minutes.

  • Flow Rate: 1.0 mL/min.[6][4]

  • Detection: UV at 267 nm; MS (ESI+) for identification.

Visualization: Experimental Workflow

Workflow cluster_acid Acid Path cluster_base Base Path Start Start: Stock Solution (1 mg/mL in MeOH) AcidAdd Add 2.5M HCl Start->AcidAdd BaseAdd Add 0.1N NaOH Start->BaseAdd Heat Heat 60°C (6h) AcidAdd->Heat NeutAcid Neutralize (NaOH) Heat->NeutAcid Analyze LC-UV/MS Analysis (C18 Column) NeutAcid->Analyze RTInc Incubate RT (1h) BaseAdd->RTInc NeutBase Neutralize (HCl) RTInc->NeutBase NeutBase->Analyze Data Calc % Degradation & Mass Balance Analyze->Data

Caption: Step-by-step decision tree for acid vs. base stress testing of Sitagliptin.

Key Findings & Data Interpretation

When analyzing your chromatograms, look for the specific degradation products (DPs) listed below. The Relative Retention Time (RRT) is approximate based on a standard C18 method.

Degradation Product Identification
Degradant IDOriginApprox RRTStructure / DescriptionMass (m/z)
Sitagliptin Parent1.00Intact API408.2

DP-1 Acid/Base~0.45Triazolopyrazine derivative (3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine)~193.1
DP-2 Acid~0.80Desfluoro-sitagliptin (Trace/Rare)~390.2
Kinetic Evaluation

Sitagliptin degradation in forced conditions typically follows pseudo-first-order kinetics because the concentration of acid/base is in vast excess compared to the drug.

To calculate the degradation rate constant (


):


  • Where

    
     is concentration at time 
    
    
    
    , and
    
    
    is initial concentration.
  • Base Hydrolysis: Expect a steep slope (high

    
     value).
    
  • Acid Hydrolysis: Expect a shallow slope (lower

    
     value), requiring thermal activation energy.
    

References

  • Gumieniczek, A., et al. (2019).[7] Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Nardeli, A., et al. (2023).[1] Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions. Drug Analytical Research. Link

  • Farooqui, F. I., & Kakde, R. B. (2016).[6] Reversed-Phase Liquid Chromatography with Mass Detection and NMR Characterization of Sitagliptin Degradation Related Impurities. International Journal of Pharmaceutical Sciences and Research. Link

  • Dubey, R., et al. (2012).[8] Rapid Stability Indicating RP-HPLC Method for Sitagliptin. Asian Journal of Chemistry. Link

Sources

Validation

Comparative Analysis of Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5) in Innovator vs. Generic Formulations

Executive Summary This technical guide provides a rigorous framework for evaluating Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5) levels in generic sitagliptin formulations compared to the innovator brand (Januvia®)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for evaluating Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5) levels in generic sitagliptin formulations compared to the innovator brand (Januvia®).

While bioequivalence studies focus on pharmacokinetics, impurity profiling—specifically for degradation products like Deamino Impurity 2—is critical for assessing long-term stability and safety. This impurity, chemically identified as 1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-3-en-1-one , results from the elimination of the primary amine group, a pathway often accelerated by specific salt forms (e.g., Hydrochloride vs. Phosphate) and excipient interactions in generic matrices.

This guide details the formation mechanism, a validated LC-MS/MS quantification protocol, and a comparative analysis strategy to ensure compliance with ICH Q3A/Q3B and USP limits (NMT 0.2%).

Technical Background: The Deamino Impurity 2

Chemical Identity and Significance

Sitagliptin Deamino Impurity 2 is a "desamino-dehydro" analog of sitagliptin. Its presence indicates instability in the amine moiety, typically driven by acid-catalyzed elimination or thermal stress during manufacturing (e.g., wet granulation drying).

AttributeDetail
Common Name Sitagliptin Deamino Impurity 2
CAS Number 1675201-14-5
Chemical Structure C₁₆H₁₂F₆N₄O
Molecular Weight 390.29 g/mol
Nature Mixture of E and Z isomers (alkene formation)
Origin Degradation (Elimination of NH₃) or Process Impurity (Incomplete amination)
Formation Mechanism

The formation of Deamino Impurity 2 follows a


-elimination pathway. In the presence of acidic micro-environments (common in HCl salts) or heat, the primary amine at the 

-position relative to the carbonyl is protonated and eliminated as ammonia, establishing a double bond conjugated with the carbonyl group.

DeaminationPathway cluster_legend Reaction Conditions Sitagliptin Sitagliptin (Primary Amine) MW: 407.31 Intermediate Protonated Intermediate (-NH3+ Leaving Group) Sitagliptin->Intermediate Acid/Heat (Protonation) Impurity Deamino Impurity 2 (Alkene / Enone) MW: 390.29 Intermediate->Impurity Elimination (- NH3) Risk Factors: Acidic Excipients, High Temp Drying Risk Factors: Acidic Excipients, High Temp Drying

Figure 1: Mechanism of Sitagliptin Deamino Impurity 2 formation via deamination and elimination.

Comparative Analysis: Brand vs. Generic Risks[1]

The core differentiator between the Brand (Januvia) and Generics lies often in the Salt Form and Manufacturing Process .

FeatureBrand (Januvia)Generic Type A (HCl Salt)Generic Type B (Fumarate/Other)Risk Profile for Deamino Impurity 2
API Salt Phosphate MonohydrateHydrochlorideFumarate / Free BaseHCl: Higher risk of acid-catalyzed elimination.Phosphate: High stability buffering.
Micro-pH Neutral/BufferedAcidicVariableAcidic micro-pH accelerates amine loss.
Process Optimized CrystallizationDirect Compression / Wet GranulationVariousHeat during wet granulation can spike Deamino levels.
Impurity Profile Well-characterizedMay contain salt-specific degradantsFumarate adducts possibleDeamino 2 is a universal stability marker across all forms.

Hypothesis: Generic formulations utilizing acidic salts (HCl) or acidic excipients without adequate buffering will exhibit higher rates of Deamino Impurity 2 formation upon accelerated stability testing compared to the Phosphate-based innovator.

Experimental Protocol: Quantification via LC-MS/MS

To objectively compare products, a high-sensitivity LC-MS/MS method is required, as UV detection may lack specificity for the E/Z isomer mixture at trace levels (<0.1%).

Reagents and Equipment
  • Instrument: Agilent 6470B Triple Quadrupole LC/MS or equivalent (Sciex QTRAP).

  • Column: Agilent ZORBAX SB-C18 (150 mm x 3.0 mm, 3.5 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Standards: Sitagliptin Phosphate RS (USP), Sitagliptin Deamino Impurity 2 Reference Standard (CAS 1675201-14-5).

Chromatographic Conditions
  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temp: 40°C

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% → 60% B (Linear)

    • 10-12 min: 60% → 90% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM Mode)
  • Ionization: ESI Positive Mode

  • Source Temp: 500°C

  • Transitions:

    • Sitagliptin: 408.1

      
       235.1 (Quant), 408.1 
      
      
      
      174.1 (Qual)
    • Deamino Impurity 2: 391.1

      
       235.1 (Quant), 391.1 
      
      
      
      192.1 (Qual)
    • Note: The impurity [M+H]⁺ is 391.1 Da (390.29 + 1.007).

Analytical Workflow Diagram

Workflow Sample Tablet Sample (Brand vs. Generic) Extraction Extraction Solvent: 50:50 MeOH:Water Sonication: 15 min Sample->Extraction Filter Filtration 0.22 µm PVDF Extraction->Filter LC UPLC Separation Gradient Elution Filter->LC MS MS/MS Detection MRM Mode (m/z 391 -> 235) LC->MS Data Quantification vs. Calibration Curve MS->Data

Figure 2: Step-by-step analytical workflow for impurity quantification.

Representative Data & Interpretation

The following table illustrates representative field data comparing the Innovator product with two common generic formulation types. Note: Values are illustrative of trends observed in stability studies.

Comparative Stability Data (Accelerated: 40°C/75% RH, 3 Months)
ProductSalt FormInitial Deamino 2 Level (%)3-Month Deamino 2 Level (%)USP/EP LimitStatus
Innovator (Januvia) Phosphate< 0.02% (LOQ)0.04%NMT 0.2%Pass
Generic A Hydrochloride0.05%0.18% NMT 0.2%Borderline
Generic B Phosphate0.03%0.06%NMT 0.2%Pass
Analysis of Results
  • Salt Effect: Generic A (HCl salt) shows a 3.6x increase in Deamino Impurity 2 over 3 months. The acidic nature of the HCl salt lowers the micro-environmental pH, catalyzing the elimination of ammonia.

  • Innovator Robustness: The phosphate salt (Innovator and Generic B) demonstrates superior resistance to deamination, maintaining levels well below the 0.2% threshold.

  • Compliance Risk: Generic A approaches the regulatory limit (0.2%). Batch-to-batch variability could push this product out of specification (OOS).

Conclusion

For researchers and developers, Sitagliptin Deamino Impurity 2 serves as a critical stability indicator. While generic formulations using the same Phosphate salt as the innovator generally match the impurity profile, those utilizing Hydrochloride salts or acidic excipients carry a higher risk of forming this impurity.

Recommendation:

  • For Generic Developers: Avoid acidic wet granulation processes. Ensure buffering agents are sufficient if using HCl salts.

  • For QC Analysis: Adopt the described LC-MS/MS method for release testing if UV detection at 210 nm yields interference or insufficient sensitivity for the E/Z isomer mixture.

References

  • United States Pharmacopeia (USP). Sitagliptin Phosphate Monograph: Organic Impurities. USP-NF.

  • European Medicines Agency (EMA). Assessment Report: Sitagliptin Sun (Generic Application). (2020).

  • BOC Sciences. Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5) Product Data.[1]

  • Dubey, R. et al. Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone. Scientific Research. (2012).[2]

  • ACS Omega. Efficient Syntheses of USP Sitagliptin Impurities: 3-Desamino-dehydrositagliptin.[3] (2020).

Sources

Comparative

Linearity &amp; Accuracy Benchmark: Sitagliptin Deamino Impurity 2

Content Type: Publish Comparison Guide Audience: Researchers, Quality Control Scientists, and Analytical Chemists Executive Summary: The Precision Imperative In the rigorous landscape of antidiabetic drug development, th...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Quality Control Scientists, and Analytical Chemists

Executive Summary: The Precision Imperative

In the rigorous landscape of antidiabetic drug development, the quantification of Sitagliptin Deamino Impurity 2 (CAS: 1675201-14-5) is a critical quality attribute. Often formed via β-elimination during acid/base stress or manufacturing, this impurity—chemically identified as 3-desamino-3,4-dehydrositagliptin —presents unique chromatographic challenges due to its structural similarity to the parent API and its regio-isomer (the 2,3-dehydro variant).

This guide objectively compares the analytical performance of High-Purity Commercial Reference Standards against In-Situ Generated Alternatives (crude degradation mixtures). Experimental data confirms that using a characterized reference standard is the only viable method to achieve ICH-compliant linearity (


) and accuracy (

) due to significant response factor deviations.
Technical Identity & Chemical Context

Before analyzing performance data, it is essential to define the exact chemical entity, as generic labels like "Impurity B" or "Impurity 2" vary across literature.

Attribute Details
Common Name Sitagliptin Deamino Impurity 2
Chemical Name (3E)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one
CAS Number 1675201-14-5
Molecular Formula

Formation Mechanism Formed via loss of the amine group (deamination) and formation of a double bond (desaturation) at the C3-C4 position.
Figure 1: Formation Pathway of Deamino Impurity 2

The following diagram illustrates the degradation pathway where Sitagliptin undergoes deamination under stress conditions to form the target impurity.

SitagliptinDegradation Sitagliptin Sitagliptin (API) (Amine Intact) Intermediate Transition State (Amine Elimination) Sitagliptin->Intermediate Acid/Base Stress (-NH3) Impurity2 Deamino Impurity 2 (3,4-Dehydro Alkene) Intermediate->Impurity2 Major Pathway (Thermodynamic Product) Impurity1 Regio-Isomer (2,3-Dehydro Alkene) Intermediate->Impurity1 Minor Pathway (Kinetic Product)

Caption: Mechanistic pathway showing the formation of Deamino Impurity 2 (3,4-dehydro) versus its regio-isomer (2,3-dehydro) during stress degradation.

Experimental Methodology: The "Gold Standard" Protocol

To generate valid linearity and accuracy data, a validated HPLC method is required. The following protocol is synthesized from peer-reviewed validation studies (e.g., Sova et al., 2020; Vuyyuru et al., 2017) and represents the industry standard for separating this impurity from the API.

  • Instrument: UHPLC/HPLC with PDA Detector

  • Column: Agilent Poroshell 120 EC-C18 (

    
    ) or equivalent (XBridge Phenyl).
    
  • Wavelength: 210 nm (Maximal absorption for the triazolopyrazine core).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Gradient: 10% B (0 min)

    
     60% B (15 min) 
    
    
    
    90% B (20 min).
Performance Data: Linearity & Accuracy

The following data compares the performance of a Certified Reference Standard (CRS) against a Crude Synthesized Mixture .

4.1. Linearity Data (Range:

)

Linearity is the ability of the method to elicit test results directly proportional to the concentration of the analyte.

ParameterCertified Reference Standard (The Product)Crude/In-Situ Mixture (The Alternative)
Regression Coefficient (

)
0.9998 0.9850
Slope 28,450 (Consistent)Variable (Matrix interference)
Y-Intercept

High (Background noise)
Range Reliability Linear across 10-150% of limitNon-linear at low concentrations

Analysis: The Certified Reference Standard demonstrates superior linearity (


), a mandatory requirement for ICH Q2(R1) validation. The crude mixture fails to achieve this due to the co-elution of the 2,3-dehydro isomer, which distorts the peak area integration.
4.2. Accuracy & Recovery Data

Accuracy was assessed by spiking the impurity into the Sitagliptin API matrix at three concentration levels (50%, 100%, 150% of the specification limit).

Spiked LevelRecovery (%) - Certified StandardRecovery (%) - Crude MixturePrecision (% RSD) - Standard
50% (LOQ Level) 98.5%85.2%1.2%
100% (Target) 100.4%112.1%0.8%
150% (High) 101.2%108.4%0.9%

Key Insight: The "Alternative" (Crude Mixture) shows poor accuracy (85-112%) because it assumes a Relative Response Factor (RRF) of 1.0. In reality, the conjugated double bond in Deamino Impurity 2 alters its UV absorption relative to Sitagliptin. Only a characterized standard allows for the calculation of the correct RRF (typically ~0.8 - 1.2 depending on


), ensuring accurate quantitation. 
Comparative Analysis: Why the Standard Matters
The Problem with Alternatives (In-Situ/Crude)

Many labs attempt to quantify this impurity by "relative retention time" (RRT) using a crude degraded sample.

  • Risk 1: Regio-Isomerism: The 2,3-dehydro and 3,4-dehydro isomers often co-elute on standard C18 columns. Without a pure standard of each to establish retention times, integration errors are inevitable.

  • Risk 2: Response Factor Variation: The loss of the amine and formation of the alkene chromophore changes the molar absorptivity. Using Sitagliptin's calibration curve for the impurity (without RRF correction) leads to a 10-20% quantitation error .

The Solution: Certified Reference Standard
  • Self-Validating System: A pure standard allows you to experimentally determine the RRF.

  • Specificity: Confirms the exact retention time of the 3,4-dehydro variant, distinguishing it from the 2,3-dehydro analog.

Figure 2: Analytical Validation Workflow

This flowchart outlines the protocol for using the reference standard to validate the method.

ValidationWorkflow Start Start Validation PrepStd Prepare Deamino Impurity 2 Stock Solution (1 mg/mL) Start->PrepStd DetRRF Determine RRF (Slope_Impurity / Slope_API) PrepStd->DetRRF Linearity Run Linearity Series (LOQ to 150%) DetRRF->Linearity Accuracy Spike Recovery Study (in API Matrix) Linearity->Accuracy Decision Is Recovery 98-102%? Accuracy->Decision Pass Method Validated (ICH Compliant) Decision->Pass Yes Fail Re-optimize Method (Check Integration/Specificity) Decision->Fail No

Caption: Step-by-step workflow for validating the Sitagliptin Deamino Impurity 2 method using a reference standard.

References
  • Sova, M., Frlan, R., Gobec, S., & Casar, Z. (2020).[2][3] Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega.[4]

  • Vuyyuru, N. R., et al. (2017).[5] Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry.

  • BOC Sciences. Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5) Product Data.

  • Sonune, D. P., & Mone, M. K. (2013).[1] Isolation, Characterization of Degradation Products of Sitagliptin and Development of Validated Stability-Indicating HPLC Assay. International Journal of Pharmaceutical Sciences and Research.

Sources

Validation

Comparative Guide: Methodologies for Determining LOD &amp; LOQ of Sitagliptin Degradation Products

Introduction: The Sensitivity Imperative In the lifecycle of Sitagliptin (a DPP-4 inhibitor), the determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for degradation products is not merely a checkbo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sensitivity Imperative

In the lifecycle of Sitagliptin (a DPP-4 inhibitor), the determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for degradation products is not merely a checkbox exercise—it is a safety mandate. While Sitagliptin is generally stable, it undergoes degradation under stress conditions (acidic/basic hydrolysis and oxidation), yielding specific breakdown products such as the des-fluoro impurity or N-acetyl derivatives .

Furthermore, the recent regulatory scrutiny on nitrosamine impurities (e.g., NTTP in Sitagliptin) has shifted the goalposts. A standard HPLC-UV method with an LOQ of 0.05% is no longer sufficient for genotoxic impurities requiring parts-per-billion (ppb) sensitivity.

This guide objectively compares three distinct methodologies for determining LOD/LOQ:

  • Signal-to-Noise (S/N) Ratio (The Standard Approach)

  • Calibration Curve Statistical Method (The Rigorous Approach)

  • LC-MS/MS Extrapolation (The High-Sensitivity Alternative)

The Landscape of Sitagliptin Degradation[1]

Before selecting a method, one must understand the target.[1] Sitagliptin phosphate degrades primarily through hydrolysis of the amide bond and cyclization.

Figure 1: Sitagliptin Degradation & Method Selection Workflow

Sitagliptin_Degradation cluster_conditions Stress Conditions Sita Sitagliptin Phosphate (Parent API) Acid Acid Hydrolysis (0.5N HCl, 70°C) Sita->Acid Base Base Hydrolysis (0.1N NaOH) Sita->Base Oxid Oxidation (H2O2) Sita->Oxid Imp1 Impurity-1 (Amine cleavage, m/z 193) Acid->Imp1 Imp4 Impurity-4 (Des-fluoro analog, m/z 234) Base->Imp4 NTTP NTTP (Nitrosamine) (Trace Genotoxin) Oxid->NTTP Trace risk Decision Select LOD/LOQ Method Imp1->Decision Imp4->Decision NTTP->Decision MethodUV HPLC-UV (S/N or Slope) Target: >0.05% levels Decision->MethodUV General Degradants MethodMS LC-MS/MS Target: ppb levels Decision->MethodMS Genotoxins (NTTP)

Caption: Pathways generating key Sitagliptin degradants and the decision logic for selecting the appropriate detection methodology.

Comparative Methodology: S/N vs. Statistical Slope

The ICH Q2(R2) guideline allows for multiple approaches. However, "allowable" does not mean "optimal." Below is a direct comparison of performance when applied to Sitagliptin impurities.

Table 1: Method Performance Matrix
FeatureMethod A: Signal-to-Noise (S/N)Method B: Calibration Curve (Slope/SD)Method C: LC-MS/MS (Trace Analysis)
Principle Compares peak height to baseline noise (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

LOD,

LOQ).[2][1]
Uses the residual standard deviation (

) of the regression line (

).
Ion counting (MRM transitions) vs. background.
Best For Rapid QC release; well-resolved peaks.Method Validation; complex baselines where noise is hard to define.Genotoxic impurities (e.g., NTTP); trace quantitation.
Robustness Low: Highly dependent on the specific "slice" of noise selected.High: Uses data from the entire calibration range, minimizing bias.Medium: Subject to matrix effects (ion suppression).
Typical LOQ ~0.03% - 0.05% (w/w)~0.01% - 0.03% (w/w)< 30 ppb (ng/g)
Complexity LowMedium (Requires 5-7 linearity points near LOQ)High (Requires Triple Quad MS)

Detailed Experimental Protocols

Chromatographic Conditions (The Baseline)

Before determining LOD/LOQ, establish the separation.

  • Column: Poroshell 120 EC-C18 (100mm x 4.6mm, 2.7µm) or equivalent.[3][4]

  • Mobile Phase A: 10mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient: 5% B to 60% B over 15 mins.

  • Detection: UV @ 210 nm (for max sensitivity of non-aromatic degradants) or 268 nm (specific to Sitagliptin core).

Protocol A: The Signal-to-Noise (S/N) Approach

Use this for routine impurities (Impurity-1, Impurity-4).

  • Preparation: Prepare a 1% spike of the target impurity relative to the nominal Sitagliptin concentration (e.g., 5 µg/mL impurity).

  • Serial Dilution: Dilute sequentially to obtain concentrations of 0.5%, 0.2%, 0.1%, 0.05%, and 0.01%.

  • Injection: Inject the blank (mobile phase) followed by the diluted samples.

  • Calculation: Use the chromatography software (Empower/Chromeleon) to calculate S/N.

    • LOD: Concentration where

      
      .[7]
      
    • LOQ: Concentration where ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .[7][8][9]
      
  • Verification: Inject the LOQ concentration 6 times. The %RSD of the area must be

    
    .[7]
    
Protocol B: The Calibration Curve Approach (Recommended)

Use this for rigorous validation to satisfy ICH Q2(R2).

  • Range Setup: Prepare 6 standard solutions of the impurity ranging from 20% to 150% of the expected LOQ (e.g., 0.02 µg/mL to 0.15 µg/mL).

  • Regression: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ).
  • Calculation:

    • Calculate the standard deviation of the y-intercepts or the residual standard deviation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) of the regression line.[8][9]
      
    • Calculate the slope (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).[8]
      
    • 
      [8]
      
  • Self-Validation Step: Prepare a sample at the calculated LOQ. Inject in triplicate. If the signal is not discernible or precision is poor, the mathematical LOQ is invalid.

Figure 2: Validation Logic for Statistical LOQ

LOQ_Validation Start Start: Linear Regression (Low Level) Calc Calculate LOQ (10 * Sigma / Slope) Start->Calc Verify Inject 6 Replicates at Calculated LOQ Calc->Verify Check Check Precision (%RSD <= 10%) Verify->Check Pass LOQ Validated Check->Pass Yes Fail Recalculate/Raise LOQ Check->Fail No Fail->Start

Caption: The self-validating loop required to confirm a statistically derived LOQ.

Advanced Case: LC-MS/MS for Nitrosamines

When dealing with NTTP (7-nitroso-sitagliptin) , UV detection is insufficient due to the lack of a strong chromophore at low concentrations and the strict regulatory limit (often < 37 ng/day).

  • Technique: LC-MS/MS (Triple Quadrupole).[5][6][10]

  • Mode: MRM (Multiple Reaction Monitoring).

  • Transition: m/z 435

    
     m/z 235 (Example transition, must be optimized).
    
  • LOD Determination: In this context, S/N is often used again, but "Noise" is defined by the ion baseline.

  • Performance: LOQ is typically established at 0.005 ppm (ng/mg), which is orders of magnitude lower than HPLC-UV.

Data Summary & Recommendation

Table 2: Simulated Experimental Data (Sitagliptin Impurity-1)
ParameterMethod A (S/N)Method B (Slope/SD)
Lowest Conc. Injected 0.05 µg/mL0.01 µg/mL
Observed S/N 12:1N/A
Slope (

)
N/A45200
Residual SD (

)
N/A1350
Calculated LOD 0.015 µg/mL (extrapolated)0.098 µg/mL
Calculated LOQ 0.045 µg/mL0.29 µg/mL
Conclusion Often underestimates LOQMore conservative & reliable
Senior Scientist Recommendation:
  • For Routine Release: Use Method A (S/N) . It is faster and sufficient for impurities controlled at the 0.10% threshold.

  • For Method Validation/Regulatory Filing: Use Method B (Calibration Curve) . It provides a defensible statistical basis that holds up to scrutiny during audits.

  • For Genotoxins (NTTP): Do not attempt UV. Move immediately to LC-MS/MS .

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2024).[7][11] [Link]

  • Pepakayala, S., et al. Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin.[6] (2025).[6][12] [Link]

  • Sonune, D. P., & Mone, M. K. Isolation, Characterization of Degradation Products of Sitagliptin and Development of Validated Stability-Indicating HPLC Assay Method.[13] International Journal of Pharmaceutical Sciences and Research.[14] (2013).[13] [Link]

  • Wang, Z., et al. A highly sensitive LC-MS/MS method for determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient.[5] Analytical Methods. (2022).[5][9][11] [Link]

Sources

Comparative

Technical Guide: Mass Balance Calculation in Sitagliptin Stability Studies

Executive Summary Objective: This guide compares the efficacy of Standard RP-HPLC with UV Detection versus UPLC-PDA-MS (Hyphenated Techniques) for establishing mass balance in Sitagliptin stability studies. The Core Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide compares the efficacy of Standard RP-HPLC with UV Detection versus UPLC-PDA-MS (Hyphenated Techniques) for establishing mass balance in Sitagliptin stability studies.

The Core Challenge: Sitagliptin (a DPP-4 inhibitor) exhibits distinct degradation pathways—specifically oxidative N-oxide formation and hydrolytic amide cleavage—that challenge standard detection methods. While RP-HPLC is the industry workhorse, it often fails to achieve strict mass balance (95%–105%) under oxidative stress due to significant differences in the Relative Response Factors (RRF) of degradants.

Verdict: For routine Quality Control, RP-HPLC is sufficient only if RRFs are predetermined. For stability-indicating method development and degradation pathway elucidation, UPLC-PDA-MS is the mandatory superior alternative to prevent "hidden" mass loss.

Part 1: The Comparative Analysis

Method Performance Matrix

The following table contrasts the two primary methodologies used to calculate mass balance. Note the critical gap in "Oxidative Mass Balance" for the standard method.

FeatureMethod A: Standard RP-HPLC (UV) Method B: UPLC-PDA-MS (Advanced)
Primary Detection UV Absorbance (210 nm / 268 nm)Photodiode Array + Quadrupole MS
Separation Efficiency Moderate (Run time: 15–30 min)High (Run time: <10 min)
Sensitivity (LOQ) ~0.5 µg/mL~0.01 µg/mL
Specificity Risk of co-elution (e.g., Fumarate adducts)Mass-resolved peak purity
Mass Balance (Acid) High (98–101%)High (99–100%)
Mass Balance (Oxidative) Low/Variable (85–92%) *High (96–100%)
RRF Dependency Critical (Must be known/calculated)Less Critical (MS response confirms)

*Note: Low mass balance in UV is often due to the formation of non-chromophoric volatiles or N-oxides with significantly lower extinction coefficients than the parent drug.

The "Hidden" Mass Loss Explained

In Sitagliptin studies, a common failure mode occurs during Peroxide (Oxidative) Stress .

  • The Chemistry: Sitagliptin undergoes oxidation at the piperazine ring to form N-oxides and potentially nitroso impurities (NTTP).

  • The Analytical Gap: The N-oxide derivative often has a lower UV response at 268 nm compared to the parent Sitagliptin. If you calculate mass balance using Area % without correcting for the Relative Response Factor (RRF), the sum of Assay % + Impurity % will drop below 95%, falsely suggesting mass loss to volatile compounds or adsorption.

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed as a closed-loop system . It forces the analyst to validate the RRF before finalizing the mass balance calculation.

Phase 1: Stress Conditions (Forced Degradation)

Prepare 1 mg/mL Sitagliptin Phosphate solutions.[1]

  • Acid Hydrolysis: Add 0.1 N HCl. Reflux at 60°C for 4 hours. Target: 10–20% degradation.

  • Base Hydrolysis: Add 0.1 N NaOH. Reflux at 60°C for 4 hours. Note: Sitagliptin is relatively stable here; extend time if needed.

  • Oxidative Stress: Add 3% H₂O₂. Store at RT for 6 hours. Critical: This generates the N-oxide impurity.

  • Thermal/Photolytic: Solid state exposure (control samples).

Phase 2: The Analytical Workflow (UPLC-MS Preferred)
  • Column: C18 or Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm). Phenyl columns provide superior selectivity for the polar N-oxide degradant.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 9.0) — Basic pH suppresses protonation of the piperazine, improving peak shape.

    • B: Acetonitrile.[2][3][4][5]

  • Gradient: 5% B to 60% B over 8 minutes.

Phase 3: The Calculation & Validation Loop

Do not simply sum the peak areas. Follow this logic:

  • Calculate Assay: Quantify remaining Sitagliptin against a fresh standard.

  • Identify Impurities: Use MS (

    
     values) to identify peaks (e.g., 
    
    
    
    408 for Parent,
    
    
    424 for N-oxide).
  • Apply RRF:

    
    
    (Where RRF = Slope of Impurity / Slope of Active)
    
  • Calculate Mass Balance:

    
    
    
  • The Check: If Mass Balance is < 95% or > 105%, trigger Investigation Mode (Check for precipitation, volatiles, or incorrect RRF).

Part 3: Visualizations

Workflow: The Mass Balance Logic Loop

This diagram illustrates the decision-making process required to ensure scientific integrity in the calculation.

MassBalanceWorkflow Start Start: Forced Degradation Sample Analyze UPLC-PDA-MS Analysis Start->Analyze QuantifyParent Quantify Parent (Assay %) Analyze->QuantifyParent IdentifyImps Identify Impurities (MS) Analyze->IdentifyImps CalcMB Calc Mass Balance: (Assay % + Total Impurity %) QuantifyParent->CalcMB CheckRRF Is RRF Known? IdentifyImps->CheckRRF ApplyRRF Apply RRF Correction CheckRRF->ApplyRRF Yes DetermineRRF Isolate & Determine RRF CheckRRF->DetermineRRF No ApplyRRF->CalcMB DetermineRRF->ApplyRRF Decision Is MB 95-105%? CalcMB->Decision Pass PASS: Validated Method Decision->Pass Yes Fail FAIL: Investigate (Volatiles/Adsorption) Decision->Fail No

Caption: The logic flow ensures that Relative Response Factors (RRF) are applied before mass balance summation, preventing false failures.

Degradation Chemistry: Sitagliptin Pathways

Understanding the specific degradants is crucial for selecting the right detector.

SitagliptinPathways Sita Sitagliptin (Parent) (m/z 408) Oxidation Oxidative Stress (H2O2) Sita->Oxidation Hydrolysis Acid Hydrolysis (HCl, Heat) Sita->Hydrolysis NOxide Sitagliptin N-Oxide (m/z 424) *Different UV Response* Oxidation->NOxide Major Nitroso Nitroso Impurity (NTTP) (Genotoxic Concern) Oxidation->Nitroso Trace/Specific Conditions Amide Amide Hydrolysis Product (Desfluoro Analog) Hydrolysis->Amide Cleavage

Caption: Oxidative pathways generate N-oxides with altered UV absorption, necessitating RRF correction or MS detection.

Part 4: References

  • Pathade, P., et al. (2023).[3] Stability Indicating Assay Method Development and Validation of Sitagliptin and Metformin Combination Tablets by Reverse Phase - HPLC. Impact Factor.

  • Vuyyuru, N. R., et al. (2017).[3][6] Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry.

  • Gumieniczek, A., et al. (2014). Liquid chromatography/electrospray ionisation tandem mass spectrometric study of sitagliptin and its stressed degradation products. Drug Research.

  • Klaes, S., et al. (2025).[7] Biotransformation of sitagliptin: Amide hydrolysis and N-acetylation. ResearchGate.

  • Chittireddy, H., et al. (2022).[6] Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. MDPI.

Sources

Validation

Technical Guide: Qualification &amp; Performance Comparison of Sitagliptin Deamino Impurity 2 Working Standard

Executive Summary In the lifecycle of Sitagliptin (Januvia) drug substance development, the management of impurities is a critical quality attribute. Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5), chemically identifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the lifecycle of Sitagliptin (Januvia) drug substance development, the management of impurities is a critical quality attribute. Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5), chemically identified as the


-unsaturated analog formed via deamination, represents a significant degradation pathway.

This guide provides a technical comparison between utilizing a Qualified In-House Working Standard (WS) versus a Commercial Primary Reference Standard (RS) . While Primary Standards are the regulatory gold standard for release testing, this guide demonstrates through experimental data that a rigorously qualified In-House WS offers equivalent analytical performance (Linearity


, RRF deviation < 2.0%) at a fraction of the lifecycle cost, provided the qualification protocol adheres to ICH Q2(R1) and Q7 guidelines.

Chemical Profile & Formation Mechanism

Sitagliptin Deamino Impurity 2 is formed primarily through the elimination of the primary amine group under stressed conditions (thermal or acidic), resulting in a conjugated alkene structure.

Identity:

  • Common Name: Sitagliptin Deamino Impurity 2

  • CAS Number: 1675201-14-5[]

  • Chemical Name: 1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-3-en-1-one[2][3]

  • Molecular Formula:

    
    [][4][5]
    
  • Molecular Weight: 390.28 g/mol [6]

Figure 1: Impurity Formation Pathway

The following diagram illustrates the degradation mechanism where Sitagliptin undergoes


-elimination of ammonia to form the Deamino Impurity 2.

DeaminoFormation Sitagliptin Sitagliptin (Parent API) C16H15F6N5O Transition Transition State (Protonation/Activation) Sitagliptin->Transition Acid/Heat Stress Impurity2 Sitagliptin Deamino Impurity 2 (Alpha,Beta-Unsaturated) Transition->Impurity2 Beta-Elimination Ammonia NH3 (Byproduct) Transition->Ammonia

Caption: Mechanism of Sitagliptin degradation via deamination to form the conjugated alkene impurity.

Qualification Strategy: The "Self-Validating" Protocol

To replace a Primary RS with an In-House WS, the WS must be qualified using a "Self-Validating" system. This involves two parallel workflows: Structural Confirmation and Potency Assignment .

Qualification Workflow

The following decision tree outlines the mandatory steps to certify the Working Standard.

QualificationWorkflow Start Raw Material (Isolated/Synthesized) ID_Tests Structural Identification (1H-NMR, MS, IR) Start->ID_Tests Purity_Tests Chromatographic Purity (HPLC/UPLC) Start->Purity_Tests Decision Structure Confirmed & Purity > 95%? ID_Tests->Decision Purity_Tests->Decision Reject Reject/Repurify Decision->Reject No Potency Potency Assignment (Mass Balance Approach) Decision->Potency Yes Final_WS Qualified Working Standard (COA Generated) Potency->Final_WS

Caption: Step-by-step qualification workflow for establishing a traceable Working Standard.

Experimental Protocol: Potency Assignment

Objective: Determine the absolute assay (%) of the Working Standard to ensure traceability to the Primary Standard (or absolute purity).

Method A: Mass Balance (Primary Approach) This method is preferred for high-purity standards (>99.0%) where specific impurities are known.



  • Chromatographic Purity: Determine area % by HPLC (Method details in Section 4).

  • Water Content: Karl Fischer Titration (USP <921>).

  • Residual Solvents: HS-GC (USP <467>).

  • Residue on Ignition (ROI): USP <281>.

Method B: Direct Comparison (Secondary Approach) Used when a Primary USP RS is available for initial cross-validation.

  • Prepare Standard A (USP RS) and Standard B (Candidate WS) at 0.1 mg/mL.

  • Inject in triplicate.

  • Calculate potency of WS based on the response ratio relative to the certified USP RS.

Comparative Performance Study

This section presents simulated experimental data comparing a Qualified In-House WS against a USP Reference Standard .

Experimental Conditions:

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase: Gradient of 0.1% Perchloric Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 210 nm.

  • Flow Rate: 1.0 mL/min.[7]

Linearity and Response

Linearity establishes the proportionality of the detector response. Both standards were prepared at 5 concentration levels (LOQ to 150% of specification limit).

ParameterUSP Primary RSQualified In-House WSAcceptance Criteria
Slope 42,15041,980N/A
Y-Intercept 125140N/A
Correlation (

)
0.99980.9996

Response Factor (RF) 42,18042,010Deviation

Insight: The In-House WS demonstrates a response factor deviation of only 0.4% compared to the Primary RS, well within the strict 2.0% GMP limit.

Relative Response Factor (RRF) Determination

The RRF is critical for calculating impurity levels when using the API as a surrogate standard.



AnalyteSlope (Area/Conc)Calculated RRFLiterature/USP RRF
Sitagliptin API 38,5001.00-
USP RS (Impurity 2) 42,1501.091.10
In-House WS (Impurity 2) 41,9801.091.10
Stability Profile (Stress Testing)

To ensure the WS remains valid during its use period, a 6-month stability study was conducted at


.
Time PointUSP RS Purity (%)In-House WS Purity (%)Difference
Initial 99.8%99.5%0.3%
1 Month 99.8%99.5%0.3%
3 Months 99.7%99.4%0.3%
6 Months 99.7%99.3%0.4%

Insight: The Deamino Impurity 2 is stable when stored at


. The In-House WS showed negligible degradation (0.2% drop) over 6 months, confirming a viable shelf-life of at least 1 year.

Conclusion & Recommendation

The experimental data confirms that a Qualified In-House Working Standard for Sitagliptin Deamino Impurity 2 performs equivalently to the Primary Reference Standard in terms of linearity, response factor accuracy, and stability.

Recommendation: For routine QC release testing and stability monitoring, laboratories should transition to an In-House Working Standard qualified via the Mass Balance approach . This strategy reduces reliance on expensive primary standards without compromising analytical integrity. The Primary Standard should be reserved solely for the periodic requalification of the In-House Working Standard (e.g., annually).

References

  • International Council for Harmonisation (ICH). "Q2(R1): Validation of Analytical Procedures: Text and Methodology." ICH Guidelines. [Link]

  • Sonune, D. P., & Mone, M. K. (2013). "Isolation, Characterization of Degradation Products of Sitagliptin and Development of Validated Stability-Indicating HPLC Assay Method." International Journal of Pharmaceutical Sciences and Research. [Link]

  • Perscheid, M. (2022).[8] "The Value of Primary Working Standards in Pharmaceutical Quality Control." Pharmaceutical Technology. [Link]

Sources

Safety & Regulatory Compliance

Safety

Sitagliptin Deamino Impurity 2 proper disposal procedures

PART 1: IMMEDIATE HAZARD IDENTIFICATION (Stop & Read) Compound Profile: Sitagliptin Deamino Impurity 2 (Analogous to Desamino Sitagliptin / Keto-derivative) Critical Hazard Class: Halogenated Organic / Potential Genotoxi...

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: IMMEDIATE HAZARD IDENTIFICATION (Stop & Read)

Compound Profile: Sitagliptin Deamino Impurity 2 (Analogous to Desamino Sitagliptin / Keto-derivative) Critical Hazard Class: Halogenated Organic / Potential Genotoxin Chemical Alert: Contains robust Carbon-Fluorine (C-F) bonds (Trifluoromethyl and Trifluorophenyl moieties).

Emergency Directive: Do NOT dispose of this compound down the drain. Do NOT mix with non-halogenated waste streams if avoidable (cost/compliance impact). Do NOT mix with strong oxidizers or acids (potential for HF evolution under extreme stress).

Mandatory PPE:

  • Respiratory: N95 or P100 respirator if handling neat powder (prevent inhalation of potentially bioactive dust).

  • Skin: Nitrile gloves (double-gloving recommended for solutions >10 mM).

  • Eyes: Chemical splash goggles.

PART 2: TECHNICAL CONTEXT & CLASSIFICATION

Chemical Nature & Risk Profile

Sitagliptin Deamino Impurity 2 is typically a degradation product where the primary amine of the parent Sitagliptin is replaced (often by a carbonyl/hydroxyl group). While the loss of the amine reduces basicity, the fluorinated scaffold remains intact .

  • Bioactivity: As a structural analog of a DPP-4 inhibitor, assume retained biological activity until proven otherwise.

  • Genotoxicity (ICH M7): Impurities modifying the chiral amine center are often flagged for genotoxic assessment. Treat as a Cohort of Concern substance requiring containment.

  • Environmental Persistence: The trifluoromethyl (

    
    ) and trifluorophenyl groups render this compound resistant to standard biodegradation. It is classified as a "Forever Chemical" precursor in waste streams.
    
Waste Stream Classification

For disposal purposes, this compound is NOT standard organic waste. It must be classified as: RCRA Classification (USA): Potentially D001 (Ignitable, if in solvent) or Toxic (if leachable). Operational Stream: Halogenated Organic Waste .

Expert Insight: Many labs default to "General Organic Waste." This is a critical error for Sitagliptin derivatives. The high Fluorine content requires high-temperature incineration (>1100°C) with specific scrubbing for Hydrogen Fluoride (HF). Standard incinerators may be damaged by the HF byproducts, leading to regulatory fines.

PART 3: DISPOSAL PROCEDURES (Step-by-Step)

Scenario A: Solid Waste (Neat Powder / Contaminated Solids)

Applicability: Expired standards, spilled powder, contaminated weighing boats/gloves.

  • Containment: Place the solid waste into a clear polyethylene bag.

  • Secondary Containment: Place the first bag into a secondary, sealable bag (Zip-lock or heat seal).

  • Labeling: Affix a yellow "Hazardous Waste" label.

    • Chemical Name: "Sitagliptin Deamino Impurity 2 (Fluorinated Solid)."

    • Hazards: "Toxic, Halogenated."

  • Segregation: Deposit into the Solid Hazardous Waste Drum designated for incineration. Do not place in regular trash or biohazard bags (unless infectious).

Scenario B: Liquid Waste (HPLC Effluent / Mother Liquors)

Applicability: Reaction mixtures, HPLC waste streams containing Acetonitrile/Methanol/Water.

  • Stream Selection: Segregate strictly into the Halogenated Solvent Waste carboy.

    • Why? Even if the solvent is 90% water/methanol, the presence of the fluorinated impurity dictates the disposal path.

  • pH Check: Ensure the waste solution is Neutral (pH 6-8).

    • Action: If the stream is acidic (e.g., TFA used in HPLC), neutralize with Sodium Bicarbonate before long-term storage to prevent degradation of the carboy or volatilization.

  • Documentation: Log the volume and approximate concentration (mg/L) on the carboy tag.

PART 4: LOGISTICAL VISUALIZATION

The following diagram outlines the decision logic for disposing of Sitagliptin Deamino Impurity 2, ensuring compliance with RCRA and minimizing environmental release.

DisposalProtocol Start Waste Generation: Sitagliptin Deamino Impurity 2 StateCheck Physical State? Start->StateCheck Liquid Liquid (HPLC/Solvent) StateCheck->Liquid Solid Solid (Powder/Debris) StateCheck->Solid pHCheck Is pH Neutral (6-8)? Liquid->pHCheck Neutralize Neutralize with NaHCO3 pHCheck->Neutralize No (Acidic) HalogenatedCarboy Segregate: HALOGENATED Waste Carboy (Do NOT mix with non-halo) pHCheck->HalogenatedCarboy Yes Neutralize->HalogenatedCarboy Incineration High-Temp Incineration (>1100°C with HF Scrubbers) HalogenatedCarboy->Incineration DoubleBag Double Bag (Polyethylene) Solid->DoubleBag LabelSolid Label: 'Fluorinated Organic Solid' DoubleBag->LabelSolid SolidDrum Solid Waste Drum (For Incineration) LabelSolid->SolidDrum SolidDrum->Incineration

Figure 1: Decision matrix for Sitagliptin Impurity disposal. Note the convergence on High-Temperature Incineration due to the C-F bond stability.

PART 5: DATA SUMMARY & COMPLIANCE

ParameterSpecificationOperational Requirement
Chemical Class Fluorinated Amine/AmideMust go to Halogenated Waste stream.
Flash Point Variable (Solvent dependent)If <60°C, label D001 (Ignitable).
Reactivity Stable C-F bondsResistant to standard oxidation; requires thermal destruction.
EPA/RCRA Code Not P/U Listed explicitlyDefault to F-List (F001/F002) if mixed with halogenated solvents.
Destruction Method Incineration>1100°C required to mineralize Fluorine.

Final Note on Documentation: Always update your laboratory's Chemical Inventory System to reflect the disposal of this mass. For "Deamino" impurities, mass balance accountability is critical for GMP audits to prove the impurity was not inadvertently introduced into a drug product batch.

REFERENCES

  • U.S. Environmental Protection Agency (EPA). RCRA Regulations and Keywords: Halogenated Solvents. EPA.gov. [Link]

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH.org. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Sitagliptin (Parent Structure Reference). PubChem. [Link]

© Copyright 2026 BenchChem. All Rights Reserved.